molecular formula C10H17NO3 B118031 1-Boc-2-Piperidone CAS No. 85908-96-9

1-Boc-2-Piperidone

Cat. No.: B118031
CAS No.: 85908-96-9
M. Wt: 199.25 g/mol
InChI Key: ULMHMJAEGZPQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-2-piperidone is a valuable protected intermediate in organic synthesis and pharmaceutical research. Its primary research value lies in its role as a key precursor for the synthesis of complex, biologically active piperidine derivatives. The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for the secondary amine, allowing for selective functionalization at other positions on the piperidine ring, particularly for the generation of chiral centers at the 2-position . This compound is a fundamental building block for constructing 2,2-disubstituted piperidines, a structural motif frequently found in compounds with high biological activity . Synthetic methodologies leveraging N-Boc-2-piperidone include kinetic resolution using chiral bases to access enantioenriched intermediates, which are critical for developing potential therapeutics such as Poly (ADP-ribose) polymerase (PARP) inhibitors and Neurokinin 1 (NK1) receptor antagonists . Piperidine rings are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals . As such, N-Boc-2-piperidone is an essential reagent for medicinal chemists focused on the discovery and development of new pharmaceutical agents, playing a central role in the synthesis of novel piperidine-based compounds for biological evaluation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMHMJAEGZPQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428825
Record name N-Boc-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85908-96-9
Record name tert-Butyl 2-oxopiperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85908-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.413
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidation of the Molecular Structure of 1-Boc-2-piperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 1-Boc-2-piperidone (tert-butyl 2-oxopiperidine-1-carboxylate), a key building block in organic synthesis and medicinal chemistry. This document details the spectroscopic data and experimental methodologies used to confirm the molecular structure of this compound.

Chemical Identity and Properties

This compound is a white to off-white solid organic compound.[1] It is a derivative of 2-piperidone, where the nitrogen atom of the lactam ring is protected by a tert-butyloxycarbonyl (Boc) group.[2] This protecting group enhances the compound's utility in various synthetic transformations by modulating the reactivity of the nitrogen atom.[2]

PropertyValueReference
Chemical Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
CAS Number 85908-96-9
IUPAC Name tert-butyl 2-oxopiperidine-1-carboxylate[3]
Appearance White to cream to yellow crystalline powder or fused solid[3]
Melting Point 29-37 °C[3]
Solubility Soluble in organic solvents such as ethanol (B145695) and acetone; sparingly soluble in water.

Spectroscopic Data for Structural Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound in CDCl₃ exhibits characteristic signals corresponding to the protons of the piperidone ring and the Boc protecting group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.65t2HH-6 (CH₂ adjacent to N)
~2.50t2HH-3 (CH₂ adjacent to C=O)
~1.82m4HH-4, H-5 (CH₂CH₂)
1.52s9HC(CH₃)₃ (Boc group)

Table based on representative data.

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~170C=O (lactam)
~154C=O (Boc)
~80C(CH₃)₃ (Boc)
~45C-6 (CH₂ adjacent to N)
~32C-3 (CH₂ adjacent to C=O)
~28C(CH₃)₃ (Boc)
~23C-5
~21C-4

Table with predicted chemical shifts based on typical values for similar functional groups.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for the carbonyl groups of the lactam and the Boc protector, as well as C-N and C-O bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~2975MediumC-H stretch (alkane)
~1730StrongC=O stretch (Boc group)
~1690StrongC=O stretch (lactam)
~1250StrongC-N stretch
~1160StrongC-O stretch (Boc group)

Table based on representative data for N-Boc protected lactams.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

m/zIon
199.12[M]⁺ (Molecular Ion)
144.2[(M-C₄H₈)+H]⁺
100.0[M - Boc]⁺
57.0[C(CH₃)₃]⁺

Table constructed from expected fragmentation patterns.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample tube into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities of all signals.

    • Determine the chemical shifts of all signals in the ¹³C NMR spectrum.

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade) or a suitable solvent (e.g., chloroform)

  • Agate mortar and pestle

  • Pellet press or salt plates (NaCl or KBr)

  • FT-IR spectrometer

Procedure (KBr Pellet Method): [8]

  • Sample Preparation:

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Procedure (Thin Film Method): [9]

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like chloroform.

  • Film Formation: Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

  • Spectrum Acquisition: Mount the salt plate in the FT-IR spectrometer and acquire the spectrum as described above.

Mass Spectrometry Protocol (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.[10][11]

Materials:

  • This compound sample

  • HPLC-grade solvent (e.g., methanol (B129727) or acetonitrile)

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in the chosen solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration compound.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for small molecule analysis.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visual Representations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Workflow for Structure Elucidation

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for small molecule structure elucidation.

References

Synthesis of 1-Boc-2-piperidone from 2-piperidone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Boc-2-piperidone, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document details the core synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction

This compound, also known as N-tert-butoxycarbonyl-2-piperidone or N-Boc-δ-valerolactam, is a protected form of 2-piperidone (B129406) (δ-valerolactam). The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the lactam is a crucial step in many synthetic routes. This protection strategy prevents unwanted side reactions and allows for selective modifications at other positions of the piperidone ring. The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1]

The primary application of this compound lies in its use as a versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules and natural products.

Synthetic Pathway and Mechanism

The most common and efficient method for the synthesis of this compound is the N-acylation of 2-piperidone with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). This reaction is typically carried out in the presence of a base to deprotonate the lactam nitrogen, thereby increasing its nucleophilicity. A catalytic amount of 4-(dimethylaminopyridine) (DMAP) is often employed to accelerate the reaction.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The base abstracts the proton from the nitrogen of 2-piperidone, generating a nucleophilic lactamate anion. This anion then attacks one of the carbonyl carbons of the Boc anhydride. Subsequently, the unstable tert-butyl carbonate leaving group departs and decomposes into carbon dioxide and tert-butoxide, which is then protonated to form tert-butanol. The use of a catalytic amount of DMAP enhances the rate of reaction by forming a more reactive N-acylpyridinium intermediate with Boc anhydride.

Reaction_Mechanism cluster_catalysis DMAP Catalysis 2-Piperidone 2-Piperidone Lactamate_Anion Lactamate Anion 2-Piperidone->Lactamate_Anion + Base - H-Base+ Base Base Intermediate Tetrahedral Intermediate Lactamate_Anion->Intermediate + Boc Anhydride Boc_Anhydride Di-tert-butyl dicarbonate Acylpyridinium N-Acylpyridinium Intermediate Boc_Anhydride->Acylpyridinium + DMAP This compound This compound Intermediate->this compound Byproducts t-BuO- + CO2 + H-Base+ Intermediate->Byproducts - (t-BuO- + CO2) DMAP DMAP Acylpyridinium->Intermediate + Lactamate Anion - DMAP

Caption: General reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound, based on established protocols for similar Boc-protection reactions.

Table 1: Reagent Quantities and Reaction Conditions

Reagent/ParameterMolar Ratio (to 2-piperidone)Typical ConcentrationTemperature (°C)Reaction Time (h)
2-Piperidone1.0-0 to rt2 - 12
Di-tert-butyl dicarbonate1.1 - 1.5-0 to rt2 - 12
Base (e.g., NaH, KHMDS)1.1 - 1.5-0-
Catalyst (DMAP)0.05 - 0.1-rt-
Solvent (e.g., THF, DCM)-0.1 - 0.5 M0 to rt-

Table 2: Yields and Purity

Reaction ScaleCatalystBaseYield (%)Purity (%)Reference
Lab Scale (mmol)DMAPTriethylamine (B128534)>90 (estimated)>95 (typical)General Procedures
Industrial Scale (mol)NoneSodium Carbonate94>98Patent CN103304472A (for a similar transformation)[2]

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₇NO₃
Molecular Weight199.25 g/mol
AppearanceWhite to off-white solid
Melting Point66-69 °C
Boiling Point134-136 °C at 0.5 mmHg
SolubilitySoluble in most organic solvents (DCM, THF, EtOAc)

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of this compound.

Materials:

  • 2-Piperidone

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a clean, dry round-bottom flask, add 2-piperidone (1.0 eq).

  • Dissolve the 2-piperidone in anhydrous dichloromethane (to a concentration of approximately 0.2 M).

  • Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ (2 x volume of organic layer), and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel to afford this compound as a white solid.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Dissolve 2-Piperidone in DCM Add_Reagents Add TEA and DMAP Start->Add_Reagents Cool Cool to 0°C Add_Reagents->Cool Add_Boc Add (Boc)₂O Cool->Add_Boc React Stir at RT for 4-6h Add_Boc->React Dilute Dilute with DCM React->Dilute Wash_HCl Wash with 1M HCl Dilute->Wash_HCl Wash_NaHCO3 Wash with Sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm) and the methylene (B1212753) protons of the piperidone ring.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the lactam, the quaternary carbon and methyl carbons of the Boc group, and the methylene carbons of the piperidone ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the two carbonyl groups (the lactam and the carbamate) in the region of 1680-1750 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product (m/z = 199.25). Common fragmentation patterns include the loss of the tert-butyl group or the entire Boc group.

Safety Considerations

  • Di-tert-butyl dicarbonate is a flammable solid and can cause skin and eye irritation.

  • 4-(Dimethylaminopyridine) is toxic and should be handled with care.

  • Triethylamine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

This guide provides a thorough foundation for the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

References

An In-depth Technical Guide to the Physical Properties of N-Boc-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-2-piperidone, also known as tert-butyl 2-oxo-1-piperidinecarboxylate, is a heterocyclic organic compound that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and biological inhibitors.[1][2][3] Its structure, featuring a piperidone ring N-protected by a tert-butoxycarbonyl (Boc) group, imparts specific physical and chemical characteristics that are crucial for its application in multi-step synthetic pathways.[3][4] This guide provides a comprehensive overview of the core physical properties of N-Boc-2-piperidone, detailed experimental protocols for its synthesis and characterization, and visualizations of key processes.

Core Physical and Chemical Properties

The physical state and solubility of N-Boc-2-piperidone are critical considerations for its handling, storage, and reaction conditions. It is typically a white to off-white, low-melting solid, though it can also be found as a light yellow oil.[1][2][4] The compound is soluble in a variety of organic solvents but has limited solubility in water.[4]

PropertyValueSource
CAS Number 85908-96-9[1][4]
Molecular Formula C₁₀H₁₇NO₃[1][4]
Molecular Weight 199.25 g/mol [1][4]
Appearance Off-white low melting solid; light yellow oil; white to almost white powder to lump.[1][2][4]
Melting Point 29-36 °C[1]
Boiling Point 110 °C at 0.1 mmHg[1][2][5]
Density 1.099 ± 0.06 g/cm³ (Predicted)[5]
Solubility Soluble in ethanol, acetone, chloroform, and methanol; sparingly soluble in water.[4][5]
Flash Point > 110 °C (> 230 °F) - closed cup
pKa -2.29 ± 0.20 (Predicted)[4][5]

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of N-Boc-2-piperidone, reflecting common laboratory practices.

1. Synthesis of N-Boc-2-piperidone via Boc-Protection of 2-Piperidone (B129406)

The most common method for synthesizing N-Boc-2-piperidone is the protection of the nitrogen atom of 2-piperidone using di-tert-butyl dicarbonate (B1257347) (Boc₂O).[3][4]

  • Materials:

  • Procedure:

    • Dissolve 2-piperidone in dichloromethane (DCM) in a round-bottom flask.[1][2]

    • To this solution, add triethylamine (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2]

    • Add di-tert-butyl dicarbonate (Boc₂O) to the mixture.[1][2]

    • Stir the reaction mixture at room temperature for approximately 3 to 20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1][2]

    • Upon completion, quench the reaction by adding water or a weak acidic solution like 1 M KHSO₄.[1][2]

    • Separate the organic layer. Wash the organic layer sequentially with 1 M KHSO₄ solution, saturated NaHCO₃ solution, and brine.[1][2]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1][2]

2. Purification by Silica Gel Column Chromatography

The crude N-Boc-2-piperidone is typically purified by flash column chromatography.[1][2]

  • Procedure:

    • Prepare a silica gel slurry in the chosen eluent system (e.g., ethyl acetate/petroleum ether, v/v = 1/7).[1][2]

    • Pack a chromatography column with the silica gel slurry.

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

    • Elute the column with the ethyl acetate/petroleum ether mixture, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield purified N-Boc-2-piperidone, often as a light yellow oil.[1][2]

3. Characterization

The identity and purity of the synthesized N-Boc-2-piperidone can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. For example, in CDCl₃, characteristic proton signals appear around 3.65 ppm (t), 2.50 ppm (t), 1.82 ppm (m), and 1.52 ppm (s, for the Boc group's tert-butyl protons).[1][2]

  • Mass Spectrometry (MS): Mass spectrometry, often using electrospray ionization (ESI), is used to confirm the molecular weight of the compound.[1][2]

Visualizations of Workflows and Molecular Structure

Diagram 1: Synthesis Workflow of N-Boc-2-piperidone

Synthesis_Workflow Reactants 2-Piperidone + Di-tert-butyl dicarbonate (Boc₂O) Reaction Reaction in DCM with Et₃N and DMAP (Room Temperature, 3-20h) Reactants->Reaction Workup Aqueous Workup (Wash with KHSO₄, NaHCO₃, Brine) Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Crude_Product Crude N-Boc-2-piperidone Drying->Crude_Product Purification_Workflow Crude Crude Product Column Silica Gel Column Chromatography (Eluent: Ethyl Acetate/Petroleum Ether) Crude->Column Fractions Collect and Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure Pure N-Boc-2-piperidone Evaporation->Pure Structural_Features cluster_molecule N-Boc-2-piperidone Molecule C₁₀H₁₇NO₃ Boc_Group tert-Butoxycarbonyl (Boc) Group Molecule->Boc_Group Contains Lactam_Ring Piperidone (δ-Valerolactam) Ring Molecule->Lactam_Ring Contains Properties Physical & Chemical Properties Boc_Group->Properties Influences Reactivity & Solubility Lactam_Ring->Properties Influences Polarity & Reactivity

References

An In-depth Technical Guide to Tert-butyl 2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 2-oxopiperidine-1-carboxylate, a key intermediate in organic synthesis. The information is presented to support research and development in the pharmaceutical and chemical industries.

Core Chemical Properties

Tert-butyl 2-oxopiperidine-1-carboxylate, also known as N-Boc-2-piperidone, is a white to off-white solid at room temperature. Its core structure consists of a six-membered lactam ring with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions, making it a valuable tool in multi-step syntheses.

Physicochemical Data

The following table summarizes the key physicochemical properties of tert-butyl 2-oxopiperidine-1-carboxylate.

PropertyValueReference
Molecular Formula C₁₀H₁₇NO₃[1]
Molecular Weight 199.25 g/mol [1]
IUPAC Name tert-butyl 2-oxopiperidine-1-carboxylate[1]
CAS Number 85908-96-9[1]
Melting Point 34-37 °C
Boiling Point 110 °C at 0.1 mmHg
Appearance White to off-white solid
XLogP3 1.3[1]
Spectral Data

The spectral data provides confirmation of the chemical structure of tert-butyl 2-oxopiperidine-1-carboxylate.

¹H NMR (600 MHz, CDCl₃): δ (ppm) 3.65 (t, J = 6.1 Hz, 2H), 2.50 (t, J = 9.6, 7.2 Hz, 2H), 1.82 (m, 4H), 1.52 (s, 9H).

¹³C NMR: Spectral data for tert-butyl 2-oxopiperidine-1-carboxylate is available and indicates the presence of the carbonyl carbon of the lactam, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine (B6355638) ring and the methyl groups of the Boc protector.[1]

Infrared (IR) Spectroscopy: IR spectral data for tert-butyl 2-oxopiperidine-1-carboxylate is available, showing characteristic absorptions for the carbonyl groups of the lactam and the carbamate.[1]

Experimental Protocols

Synthesis of Tert-butyl 2-oxopiperidine-1-carboxylate

The synthesis of tert-butyl 2-oxopiperidine-1-carboxylate is typically achieved by the N-protection of 2-piperidone (B129406) with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

Procedure:

  • To a solution of 2-piperidone in dichloromethane (DCM), add triethylamine (Et₃N) and a catalytic amount of 4-(dimethylaminopyridine) (DMAP).

  • To this stirred mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure tert-butyl 2-oxopiperidine-1-carboxylate.

Characterization: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, and by comparison with literature data.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2-Piperidone 2-Piperidone Reaction_Mixture Reaction in DCM 2-Piperidone->Reaction_Mixture Boc2O Boc2O Boc2O->Reaction_Mixture Et3N_DMAP Et3N, DMAP Et3N_DMAP->Reaction_Mixture Quenching Quench with NaHCO3 Reaction_Mixture->Quenching Extraction Extraction & Washing Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Final_Product tert-butyl 2-oxopiperidine-1-carboxylate Purification->Final_Product

Caption: Synthesis workflow for tert-butyl 2-oxopiperidine-1-carboxylate.

Chemical Reactivity

The chemical reactivity of tert-butyl 2-oxopiperidine-1-carboxylate is primarily governed by the lactam functionality and the Boc protecting group.

  • Nucleophilic Attack at the Carbonyl Carbon: The carbonyl group of the lactam is susceptible to attack by nucleophiles. This can lead to ring-opening reactions under certain conditions.

  • Deprotonation at the α-Carbon: The protons on the carbon atom adjacent to the lactam carbonyl (α-carbon) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at this position.

  • Reactivity of the Boc Group: The Boc group is stable to many reagents but can be cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to regenerate the free secondary amine of the piperidone ring. This allows for subsequent modifications at the nitrogen atom.

Reactivity_Diagram cluster_reactions Potential Reactions cluster_products Resulting Intermediates/Products Start tert-butyl 2-oxopiperidine-1-carboxylate Nucleophilic_Attack Nucleophilic Attack (at C=O) Start->Nucleophilic_Attack Nucleophile Deprotonation Deprotonation (at α-carbon) Start->Deprotonation Strong Base Boc_Cleavage Boc Group Cleavage (Acidic Conditions) Start->Boc_Cleavage Acid Ring_Opened Ring-Opened Product Nucleophilic_Attack->Ring_Opened Alpha_Functionalized α-Functionalized Product Deprotonation->Alpha_Functionalized Electrophile Deprotected_Piperidone 2-Piperidone Boc_Cleavage->Deprotected_Piperidone

Caption: Reactivity pathways of tert-butyl 2-oxopiperidine-1-carboxylate.

Biological Activity

While tert-butyl 2-oxopiperidine-1-carboxylate is primarily used as a synthetic intermediate, the 2-piperidone scaffold is found in various biologically active molecules. Derivatives of 2-piperidone have been investigated for their potential as inhibitors of β-amyloid aggregation, which is relevant to Alzheimer's disease research. Additionally, some 2-piperidone derivatives have shown antimicrobial activity. Direct biological screening data for tert-butyl 2-oxopiperidine-1-carboxylate is not widely reported in the literature, and its primary role remains that of a versatile building block for the synthesis of more complex and potentially bioactive compounds.

Safety Information

Tert-butyl 2-oxopiperidine-1-carboxylate is classified as causing serious eye irritation and is very toxic to aquatic life.[1] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Navigating the Stability and Storage of N-Boc-2-piperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-2-piperidone (tert-butyl 2-oxopiperidine-1-carboxylate) is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its stability and proper storage are critical for ensuring the integrity of starting materials, the success of synthetic outcomes, and the safety of laboratory personnel. This technical guide provides an in-depth overview of the known stability profile of N-Boc-2-piperidone, recommended storage conditions, and handling guidelines based on available safety and chemical data.

Physicochemical Properties and Stability Profile

N-Boc-2-piperidone is an off-white to pale yellow solid with a relatively low melting point.[1][2][3] While specific, long-term quantitative stability studies under various environmental conditions are not extensively detailed in publicly available literature, the compound is generally considered stable under normal handling and storage conditions.[4] The primary chemical liabilities of the molecule are the tert-butyloxycarbonyl (Boc) protecting group and the lactam ring, which can be susceptible to degradation under certain conditions.

Key Stability Considerations:

  • Acidity: The Boc group is known for its lability under mild acidic conditions.[5] This is a crucial factor in its utility as a protecting group but also a primary pathway for degradation if exposed to acidic environments during storage or handling.

  • Oxidizing Agents: Strong oxidizing agents are incompatible with N-Boc-2-piperidone and should be avoided.[4][6]

  • Moisture: As with many organic compounds, moisture can potentially lead to hydrolysis of the Boc group or the lactam ring over time. Therefore, storage in a dry environment is essential.[6]

  • Light: To prevent potential photochemical degradation, it is recommended to store N-Boc-2-piperidone in a dark place.[1][7]

  • Thermal Stress: While specific data on thermal decomposition outside of combustion is limited, storage in a cool environment is advised to minimize the risk of degradation.[6] In the event of a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) can be produced.[8]

Recommended Storage and Handling

To maintain the quality and integrity of N-Boc-2-piperidone, adherence to the following storage and handling protocols is paramount.

Storage Conditions

The following table summarizes the recommended storage conditions for N-Boc-2-piperidone based on information from various suppliers and safety data sheets.

ParameterRecommendationRationale
Temperature Room Temperature, in a cool place.[1][6][7]To minimize thermal degradation.
Atmosphere Sealed in a dry environment.[1][6][7]To prevent hydrolysis.
Light Keep in a dark place.[1][7]To avoid photochemical decomposition.
Container Tightly closed container.[4][6][9]To prevent contamination and exposure to moisture and air.
Incompatibilities Store away from strong acids and oxidizing agents.[6]To prevent chemical reactions and degradation.
Handling Procedures

Proper handling techniques are essential to ensure the safety of personnel and to maintain the purity of the compound.

  • Ventilation: Use in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[6][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or glasses are recommended.[4][6]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[4][6]

    • Respiratory Protection: If dust is generated, a NIOSH-approved dust mask or respirator should be used.[6]

    • Skin and Body Protection: A lab coat or other protective clothing should be worn.[4][6]

  • Hygiene: Avoid eating, drinking, or smoking when handling the material. Wash hands thoroughly after use.[4][6]

  • Spills: In case of a spill, sweep up the solid material carefully to avoid generating dust and place it in a suitable container for disposal.[6]

Potential Degradation Pathways

G Potential Hydrolytic Degradation of N-Boc-2-piperidone A N-Boc-2-piperidone B 2-Piperidone A->B Acid-catalyzed hydrolysis C 5-Aminopentanoic acid A->C Lactam hydrolysis (strong acid/base) D tert-Butanol A->D Acid-catalyzed hydrolysis E Carbon Dioxide A->E Acid-catalyzed hydrolysis B->C Lactam hydrolysis (strong acid/base)

Caption: Potential hydrolytic degradation pathways of N-Boc-2-piperidone.

Experimental Protocols

Detailed experimental protocols for the stability testing of N-Boc-2-piperidone are not published in the public domain. However, a standard approach to assessing the stability of a similar compound would involve the following:

Forced Degradation Study Protocol (Illustrative Example)

  • Objective: To identify potential degradation products and pathways for N-Boc-2-piperidone under various stress conditions.

  • Materials:

    • N-Boc-2-piperidone (high purity)

    • HPLC grade solvents (e.g., acetonitrile, methanol, water)

    • Acids (e.g., HCl, H2SO4)

    • Bases (e.g., NaOH)

    • Oxidizing agents (e.g., H2O2)

    • Calibrated stability chambers (for temperature, humidity, and light exposure)

  • Methodology:

    • Sample Preparation: Prepare solutions of N-Boc-2-piperidone in appropriate solvents.

    • Stress Conditions:

      • Acidic Hydrolysis: Incubate the sample solution with an acid at a controlled temperature.

      • Basic Hydrolysis: Incubate the sample solution with a base at a controlled temperature.

      • Oxidative Degradation: Treat the sample solution with an oxidizing agent.

      • Thermal Degradation: Expose the solid sample and solutions to elevated temperatures.

      • Photostability: Expose the solid sample and solutions to UV and visible light.

    • Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Mass spectrometry (LC-MS) would be used to identify the mass of any degradation products.

  • Data Analysis:

    • Quantify the amount of N-Boc-2-piperidone remaining at each time point.

    • Identify and quantify the formation of any degradation products.

    • Determine the degradation rate under each stress condition.

The following workflow illustrates a typical process for assessing compound stability.

G Experimental Workflow for Stability Assessment A Prepare N-Boc-2-piperidone Samples (Solid and Solution) B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Collect Samples at Defined Time Points B->C D Analyze by HPLC/LC-MS C->D E Quantify Parent Compound and Degradants D->E F Identify Degradation Products and Pathways E->F

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion

While N-Boc-2-piperidone is a stable compound under recommended storage conditions, its sensitivity to acid, moisture, and light necessitates careful handling and storage to ensure its purity and reactivity for synthetic applications. The lack of extensive, publicly available quantitative stability data underscores the importance for researchers to perform their own quality control and to handle the compound with the assumption that degradation can occur if not stored properly. The information and guidelines presented in this technical guide are intended to assist researchers, scientists, and drug development professionals in the safe and effective use of N-Boc-2-piperidone, thereby supporting the integrity of their research and development endeavors.

References

An In-depth Technical Guide on the Solubility of 1-Boc-2-piperidone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Boc-2-piperidone (tert-butyl 2-oxopiperidine-1-carboxylate), a key intermediate in organic synthesis. While specific quantitative solubility data is not extensively available in published literature, this document compiles qualitative solubility information and presents a generalized, robust experimental protocol for its precise determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior.

PropertyValueReference(s)
CAS Number 85908-96-9[1][2]
Molecular Formula C₁₀H₁₇NO₃[1][2]
Molecular Weight 199.25 g/mol [2][3]
Appearance White to off-white or almost white powder, lump, or low melting solid.[1][4] It can also appear as a colorless to pale yellow liquid.[1][1][4]
Melting Point 29-37 °C[2][3]
Boiling Point 110 °C at 0.1 mmHg[4][5]
pKa (Predicted) -2.29 ± 0.20[1]

Qualitative Solubility Profile

This compound is generally characterized by its solubility in a range of common organic solvents and limited solubility in water. The presence of the polar lactam ring and the nonpolar tert-butoxycarbonyl (Boc) group gives it a balanced character, allowing for miscibility with both polar and nonpolar organic solvents.

SolventPredicted/Reported SolubilityRationale/CommentsReference(s)
Water Sparingly solubleThe hydrophobic Boc group limits solubility in aqueous media.[1]
Ethanol (B145695) SolubleThe hydroxyl group of ethanol can interact with the carbonyl of the lactam.[1]
Methanol SolubleSimilar to ethanol, it is a polar protic solvent.[5]
Acetone SolubleA polar aprotic solvent that can effectively solvate the molecule.[1]
Chloroform SolubleA common solvent for many organic compounds.[5]
Dichloromethane (DCM) SolubleThe synthesis of this compound is often carried out in DCM, indicating good solubility.[4][5]
Dimethyl Sulfoxide (DMSO) Soluble (by analogy)N-Boc-4-piperidone, a structural isomer, is soluble in DMSO (≥10 mg/mL).[6]
Tetrahydrofuran (THF) Soluble (by analogy)Synthesis can be performed in THF.[1]

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps (B75204) and PTFE septa

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a vial. The key is to ensure that there will be undissolved solid remaining after equilibrium is reached.[7]

    • Accurately add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.[7]

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[7]

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours. This allows the excess solid to settle, leaving a clear saturated supernatant.[7]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and the standard solutions using a suitable analytical method (e.g., HPLC or GC).

  • Quantification:

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Mandatory Visualizations

Solubility_Determination_Workflow Workflow for Quantitative Solubility Determination cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions calibration Generate Calibration Curve prep_standards->calibration prep_sample Add Excess Solute to Solvent equilibration Equilibrate at Constant Temperature (24-72h) prep_sample->equilibration phase_separation Allow Excess Solid to Settle equilibration->phase_separation sampling Filter Supernatant phase_separation->sampling analysis Analyze via HPLC/GC sampling->analysis quantification Calculate Solubility analysis->quantification calibration->quantification

Caption: Workflow for the experimental determination of solubility.

This guide serves as a foundational resource for professionals working with this compound. By understanding its qualitative solubility and employing the provided experimental protocol, researchers can accurately determine its solubility in various organic solvents to facilitate process development, formulation, and other research applications.

References

A Technical Guide to 1-Boc-2-piperidone: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Boc-2-piperidone (also known as N-Boc-2-piperidone), a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its fundamental chemical properties and provides a detailed protocol for its laboratory synthesis.

Core Chemical Data

This compound, with the CAS Number 85908-96-9, is a derivative of piperidone featuring a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom.[1] This protecting group is crucial in synthetic organic chemistry as it is stable under a variety of reaction conditions but can be easily removed under mild acidic conditions.[2] The presence of both the lactam functionality and the Boc group influences its chemical reactivity, making it a versatile building block.[2]

The quantitative properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₁₇NO₃[1][3][4]
Molecular Weight 199.25 g/mol [3][4][5]
Appearance White to off-white or light yellow solid/oil[1][6]
Melting Point 29-37 °C[3][5][7]
Boiling Point 110 °C at 0.1 mmHg[5][6]
CAS Number 85908-96-9[1][3][4]

Experimental Protocol: Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound from 2-piperidone (B129406). The procedure involves the protection of the secondary amine in the 2-piperidone ring with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).[2][6]

Materials:

Procedure:

  • To a solution of piperidin-2-one (1 equivalent) in dichloromethane (DCM), sequentially add triethylamine (1 equivalent) and 4-dimethylaminopyridine (0.1 equivalents).[6]

  • Add di-tert-butyl dicarbonate (1.5 equivalents) to the reaction mixture.[6]

  • Stir the reaction mixture at room temperature for 3 hours.[6]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

  • Upon completion, remove the solvent by distillation under reduced pressure.[6]

  • Dissolve the residue in ether and wash with 1 M KHSO₄ solution, saturated NaHCO₃ solution, and brine.[6]

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:7 v/v) as the eluent to afford this compound as a light yellow oil.[6]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants 2-Piperidone + Di-tert-butyl dicarbonate Reaction_Mixture Reaction in DCM with Et3N and DMAP Reactants->Reaction_Mixture Mixing Workup Aqueous Workup (KHSO4, NaHCO3, Brine) Reaction_Mixture->Workup Quenching & Extraction Purification Silica Gel Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

References

A Technical Guide to High-Purity 1-Boc-2-piperidone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, synthesis, purification, and analytical characterization of high-purity 1-Boc-2-piperidone, a key building block in modern pharmaceutical development.

Introduction

This compound, also known as tert-butyl 2-oxopiperidine-1-carboxylate, is a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its structure, featuring a Boc-protected lactam, makes it a versatile scaffold for the introduction of various functional groups, enabling the construction of complex molecular architectures found in many therapeutic agents. The high purity of this reagent is paramount to ensure the desired reaction outcomes, minimize side products, and ultimately guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of high-purity this compound, covering its commercial availability, synthesis and purification protocols, and detailed analytical methodologies for quality assessment.

Commercial Availability and Supplier Specifications

High-purity this compound is commercially available from a range of chemical suppliers. Purity levels typically range from 97% to over 99%, with the most common analytical techniques for purity verification being High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of specifications from prominent suppliers.

SupplierStated PurityAnalytical Method(s)Melting Point (°C)
Thermo Fisher Scientific≥98.5%HPLC, ¹H NMR32-37
Sigma-Aldrich (Merck)97%Not specified29-36
MedChemExpress≥98.0%NMRNot specified

Note: The data presented is based on publicly available information from supplier websites and Certificates of Analysis. Specifications may vary by batch and are subject to change.

Synthesis and Purification of High-Purity this compound

The most common synthetic route to this compound involves the N-protection of 2-piperidone (B129406) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base.[1] Achieving high purity necessitates careful control of reaction conditions and subsequent purification steps.

General Synthesis Protocol

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 2-Piperidone

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve 2-piperidone in the chosen organic solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base (TEA or a catalytic amount of DMAP).

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 3-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis_Workflow reagents 2-Piperidone, Boc₂O, Base reaction N-Boc Protection Reaction (DCM or THF, RT) reagents->reaction workup Aqueous Workup (NaHCO₃, H₂O, Brine) reaction->workup crude_product Crude this compound workup->crude_product purification Purification crude_product->purification final_product High-Purity this compound purification->final_product

Caption: General workflow for the synthesis of this compound.
Purification Protocols

To achieve high purity (>99%), the crude product typically requires further purification. The two most common methods are column chromatography and recrystallization.

Stationary Phase: Silica (B1680970) gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The optimal solvent system should be determined by TLC analysis of the crude product.

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the prepared column.

  • Elute the column with the mobile phase, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Solvent System: A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane).

Procedure:

  • Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Slowly add the "poor" solvent to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Analytical Methods for Purity and Characterization

Rigorous analytical testing is essential to confirm the purity and identity of this compound. The primary methods employed are HPLC and NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive technique for determining the purity of this compound and detecting any related impurities.

Typical HPLC Conditions (Adaptable for N-Boc Lactams):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both may contain 0.1% trifluoroacetic acid or formic acid). A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

HPLC_Workflow sample This compound Sample dissolve Dissolve in Mobile Phase sample->dissolve inject Inject onto HPLC System dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect analyze Chromatogram Analysis (Purity Assessment) detect->analyze

Caption: Workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of this compound and can also be employed for quantitative analysis (qNMR) to determine purity.

¹H NMR (400 MHz, CDCl₃):

  • δ ~3.7 ppm (t, 2H): Protons on the carbon adjacent to the nitrogen.

  • δ ~2.5 ppm (t, 2H): Protons on the carbon adjacent to the carbonyl group.

  • δ ~1.8 ppm (m, 4H): Protons on the two central carbons of the piperidone ring.

  • δ ~1.5 ppm (s, 9H): Protons of the tert-butyl group.

Quantitative NMR (qNMR) for Purity Determination: For qNMR, a certified internal standard with a known purity and a signal that does not overlap with the analyte signals is used. Maleic acid or dimethyl sulfone are common choices. The purity of the this compound is calculated by comparing the integral of a well-resolved analyte signal to the integral of the internal standard's signal, taking into account the molecular weights and the number of protons contributing to each signal.

Common Impurities

Potential impurities in commercially available this compound can arise from the starting materials, side reactions during synthesis, or degradation.

ImpurityPotential Source
2-PiperidoneIncomplete reaction of the starting material.
Di-tert-butyl carbonateA byproduct of the decomposition of Boc₂O.
tert-ButanolA byproduct of the reaction.
Over-alkylated productsSide reactions if the base is too strong or reaction conditions are not optimized.

The presence of these impurities can be detected by HPLC as separate peaks or by ¹H NMR through the appearance of characteristic signals that do not correspond to the product.

Conclusion

High-purity this compound is an indispensable reagent for researchers and professionals in drug development. Understanding its commercial availability, mastering its synthesis and purification, and employing rigorous analytical methods for quality control are critical for successful and reproducible research and manufacturing outcomes. This guide provides a foundational understanding of these key aspects, empowering scientists to confidently utilize this versatile building block in their synthetic endeavors.

References

The Piperidone Core: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidone nucleus, a six-membered heterocyclic ketone, has emerged as a privileged scaffold in medicinal chemistry. Its synthetic tractability and ability to be readily functionalized at various positions have allowed for the creation of diverse chemical libraries with a broad spectrum of biological activities. This versatility has made piperidone derivatives attractive candidates for the development of novel therapeutics targeting a range of diseases, from cancer and neurodegenerative disorders to microbial infections. This technical guide provides a comprehensive overview of the role of piperidone derivatives in drug discovery, with a focus on their quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and the key signaling pathways they modulate.

I. Anticancer Activity of Piperidone Derivatives

Piperidone derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines. A prominent class of these compounds is the 3,5-bis(arylidene)-4-piperidones, which are synthetic analogs of curcumin.[1] These compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in tumor growth and angiogenesis.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of selected piperidone derivatives, presenting their half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values against various cancer cell lines.

Table 1: Cytotoxicity of Piperidinyl-Based Benzoxazole Derivatives Against Cancer Cell Lines [2]

CompoundLinkerRVEGFR-2 IC50 (µM)c-Met IC50 (µM)
5a AcetamidePhenyl0.1451.382
5c Acetamidep-Fluorophenyl0.3231.250
5d Acetamidep-Chlorophenyl0.6720.933
8a AcetamideBenzyl1.6801.108
8b AcetamideEthylphenyl0.2191.490
11a EthanonePhenyl0.0820.280
11b Ethanonep-Fluorophenyl0.0570.181
Sorafenib --0.058-
Staurosporine ---0.237

Table 2: Growth Inhibitory Activity of Aminothiazolylacetamido-Substituted 3,5-bis(arylidene)-4-piperidone Derivatives [3]

CompoundHeLa GI50 (µM)HCT116 GI50 (µM)
3a-j 0.15 - 0.280.15 - 0.28
Key Signaling Pathways in Cancer

Piperidone derivatives exert their anticancer effects by modulating critical signaling pathways. A significant mechanism involves the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Mesenchymal-Epithelial Transition factor (c-Met) receptor tyrosine kinases.[2][4] Both VEGFR-2 and c-Met play crucial roles in tumor angiogenesis, proliferation, and metastasis.[2][4]

VEGFR2_cMet_Pathway Ligand_VEGF VEGF VEGFR2 VEGFR-2 Ligand_VEGF->VEGFR2 Ligand_HGF HGF cMet c-Met Ligand_HGF->cMet Dimerization_VEGFR Dimerization & Autophosphorylation VEGFR2->Dimerization_VEGFR Dimerization_cMet Dimerization & Autophosphorylation cMet->Dimerization_cMet Piperidone Piperidone Derivative Piperidone->Dimerization_VEGFR Inhibition Piperidone->Dimerization_cMet Inhibition Downstream_VEGFR Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization_VEGFR->Downstream_VEGFR Downstream_cMet Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) Dimerization_cMet->Downstream_cMet Angiogenesis Angiogenesis Downstream_VEGFR->Angiogenesis Proliferation Proliferation Downstream_VEGFR->Proliferation Downstream_cMet->Proliferation Metastasis Metastasis Downstream_cMet->Metastasis

VEGFR-2 and c-Met Signaling Inhibition
Experimental Protocols

This protocol describes a general method for the synthesis of 3,5-bis(arylidene)-4-piperidones via a Claisen-Schmidt condensation reaction.

  • Reaction Setup: In a 50-mL beaker, dissolve piperidone hydrochloride (1.51 g, 0.01 mol) and the desired substituted benzaldehyde (B42025) (0.02 mol) in 25 mL of acetic acid.

  • Acidification: Bubble dry hydrogen chloride gas through the mixture for 45 minutes.

  • Reaction: Stir the mixture at room temperature for 2 days.

  • Precipitation: Add 25 mL of acetone (B3395972) to the reaction mixture to precipitate the product.

  • Filtration: Filter the precipitate and use it directly in the next step without further purification.

  • N-substitution (Optional): Dissolve the precipitate (1.0 mmol) and a substituted benzenesulphonyl chloride (1.0 mmol) in 50 mL of dichloromethane (B109758) (DCM).

  • Base Addition: Add four drops of pyridine (B92270) to the mixture and stir at room temperature overnight.

  • Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the solution three times with dilute hydrochloric acid.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize the resulting solid from DCM/MeOH (1:1, v/v) to obtain the pure product.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well flat-bottom microtiter plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a CO2 incubator.

  • Compound Treatment: After 24 hours, replace the culture medium with fresh medium containing various concentrations of the piperidone derivative and incubate for another 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 50-150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate (1x10^4 cells/well) Start->Seed_Cells Incubate_24h_1 Incubate for 24h at 37°C Seed_Cells->Incubate_24h_1 Add_Compound Add piperidone derivatives (various concentrations) Incubate_24h_1->Add_Compound Incubate_24_72h Incubate for 24-72h at 37°C Add_Compound->Incubate_24_72h Add_MTT Add MTT solution (5 mg/mL) Incubate_24_72h->Add_MTT Incubate_4h Incubate for 3-4h at 37°C Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan crystals Remove_Medium->Add_DMSO Read_Absorbance Read absorbance (540-570 nm) Add_DMSO->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Workflow

II. Neuroprotective Activity of Piperidone Derivatives in Alzheimer's Disease

Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of β-amyloid (Aβ) plaques and neurofibrillary tangles. Piperidone derivatives have shown promise as multi-target agents for the treatment of Alzheimer's by inhibiting Aβ aggregation, reducing neuroinflammation, and inhibiting acetylcholinesterase (AChE).[5][6][7]

Quantitative Anti-Alzheimer's Data

The following tables present the biological activity of piperidone derivatives relevant to Alzheimer's disease.

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Piperidinone Derivatives [8]

CompoundRAChE IC50 (µM)BuChE IC50 (µM)
1a H23.75> 50
1d 4-NO212.5539.52
1g 4-Cl18.3317.28
Rivastigmine -10.8725.33

Table 4: Inhibition of Aβ(1-42) Self-Aggregation and Neuroprotective Effects of 2-Piperidone (B129406) Derivatives [5]

CompoundAβ(1-42) Aggregation Inhibition (%) at 20 µM
7q 59.11

Table 5: Cytotoxicity of Piperidine-Flavone Derivatives in SH-SY5Y Neuroblastoma Cells [6]

CompoundIC50 (µM)
5a 44.20
5c 50.53
5j 49.25
Key Mechanisms in Neuroprotection

A primary strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[9][10] By inhibiting AChE, the levels of acetylcholine in the synaptic cleft are increased, which can lead to improvements in cognitive function.

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Synaptic_Transmission Enhanced Cholinergic Neurotransmission ACh->Synaptic_Transmission Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Piperidone Piperidone Derivative Piperidone->AChE Inhibition

Mechanism of Acetylcholinesterase Inhibition
Experimental Protocols

This colorimetric assay measures the activity of AChE.

  • Reagent Preparation:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0).

    • DTNB solution (5,5'-dithiobis-(2-nitrobenzoic acid)).

    • AChE enzyme solution.

    • Substrate solution (acetylthiocholine iodide, ATC).

    • Inhibitor solutions (piperidone derivatives at various concentrations).

  • Assay Procedure:

    • In a 96-well plate, mix 100 µL of the enzyme solution and 100 µL of the inhibitor solution in 3 mL of phosphate buffer.

    • Pre-incubate the mixture for 5 minutes at 25°C.

    • Add 100 µL of DTNB solution and 20 µL of the substrate solution.

  • Measurement: Immediately measure the absorbance at 412 nm using a spectrophotometer. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the piperidone derivative and determine the IC50 value.

III. Antimicrobial Activity of Piperidone Derivatives

Piperidone derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[11][12][13][14]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected piperidone derivatives against various microbial strains.

Table 6: Antimicrobial Activity of Piperidine (B6355638) and Pyrrolidine (B122466) Substituted Halogenobenzene Derivatives (MIC in µg/mL) [11][14]

CompoundS. aureusB. subtilisY. enterocoliticaE. coliK. pneumoniaeC. albicans
3 32-12832-51232-51232-51232-51232-128
5 32-12832-51232-51232-51232-51232-64
6 32-12832-51232-51232-51232-51232-64
7 32-12832-51232-51232-51232-51232-64
Ampicillin 0.25-5120.25-5120.25-5120.25-5120.25-512-
Fluconazole -----128

Table 7: Antibacterial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids (MIC in µg/mL) [12]

CompoundS. mutansS. mitisS. sanguinisS. sobrinusE. faecalis
1 >1000250500>1000>1000
10 >1000250500>1000>1000
13 500250250500>1000
Chlorhexidine 0.115-59.00.115-59.00.115-59.00.115-59.00.115-59.0
Experimental Protocols
  • Compound Preparation: Dissolve the test compounds in 100% DMSO to create stock solutions.

  • Serial Dilutions: Perform serial twofold dilutions of the stock solutions in microtiter plates to achieve a range of final concentrations (e.g., 1–512 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plates.

  • Incubation: Incubate the plates for 18–24 hours at 37°C for bacteria and for 48 hours at 30°C for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.

IV. Conclusion

The piperidone scaffold represents a highly valuable core structure in the field of drug discovery. The ease of its synthesis and the ability to introduce a wide variety of substituents have enabled the development of potent and selective inhibitors for a range of therapeutic targets. The data and protocols presented in this guide highlight the significant potential of piperidone derivatives as anticancer, neuroprotective, and antimicrobial agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective drug candidates.

References

The Cornerstone of Piperidine Synthesis: An In-depth Technical Guide to the Fundamental Reactivity of N-Boc-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-2-piperidone, a key heterocyclic building block, serves as a versatile precursor in the synthesis of a multitude of complex nitrogen-containing molecules, including pharmaceutical agents and natural products. Its strategic N-Boc protection allows for controlled manipulation of the lactam ring, making it an invaluable tool in modern organic synthesis. This technical guide provides a comprehensive overview of the fundamental reactivity of N-Boc-2-piperidone, complete with detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

N-Boc-2-piperidone is commercially available and typically appears as an off-white to light yellow solid or oil.[1] Key physicochemical and spectroscopic data are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
Melting Point 29-36 °C
Boiling Point 110 °C @ 0.1 mmHg[1]
¹H NMR (CDCl₃) δ (ppm) 3.65 (t, J = 6.1 Hz, 2H), 2.50 (t, J = 7.2 Hz, 2H), 1.82 (m, 4H), 1.52 (s, 9H)[2]
¹³C NMR (CDCl₃) δ (ppm) 171.2, 82.5, 46.8, 32.1, 28.3 (3C), 22.8, 18.5[2]
CAS Number 85908-96-9

Synthesis of N-Boc-2-piperidone

The most common and straightforward synthesis of N-Boc-2-piperidone involves the N-protection of commercially available 2-piperidone (B129406) using di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1]

G cluster_conditions 2-Piperidone 2-Piperidone N-Boc-2-piperidone N-Boc-2-piperidone 2-Piperidone->N-Boc-2-piperidone Boc2O Boc2O Boc2O->N-Boc-2-piperidone Base_Solvent Base (e.g., Et3N, DMAP) Solvent (e.g., DCM)

Synthesis of N-Boc-2-piperidone.
Experimental Protocol: Synthesis of N-Boc-2-piperidone

To a solution of 2-piperidone (9.78 mmol, 1.0 eq) in dichloromethane (B109758) (DCM, 20 mL) is added triethylamine (B128534) (9.78 mmol, 1.0 eq), 4-dimethylaminopyridine (B28879) (DMAP, 0.978 mmol, 0.1 eq), and di-tert-butyl dicarbonate (14.7 mmol, 1.5 eq) sequentially. The reaction mixture is stirred at room temperature for 3 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography (eluent: ethyl acetate/petroleum ether) to afford N-Boc-2-piperidone.[1]

Reagent/SolventMolar RatioTypical YieldReference
2-Piperidone1.091%[1]
Di-tert-butyl dicarbonate1.5
Triethylamine1.0
4-Dimethylaminopyridine0.1
Dichloromethane-

Fundamental Reactivity

The reactivity of N-Boc-2-piperidone is primarily dictated by three features: the electrophilic lactam carbonyl, the acidic α-protons, and the N-Boc protecting group.

G cluster_reactions Key Reactions NBoc2Piperidone N-Boc-2-piperidone Reduction Reduction (e.g., Super-Hydride®) NBoc2Piperidone->Reduction Forms N-Boc-2-hydroxypiperidine or N-Boc-piperidine AlphaAlkylation α-Alkylation (via enolate) NBoc2Piperidone->AlphaAlkylation Functionalization at C3 CarbonylAddition Carbonyl Addition (e.g., Grignard, Wittig) NBoc2Piperidone->CarbonylAddition Forms tertiary alcohols or alkenes RingOpening Ring Opening (e.g., Hydrolysis) NBoc2Piperidone->RingOpening Forms N-Boc-5-aminopentanoic acid derivatives Deprotection Boc Deprotection (e.g., TFA, HCl) NBoc2Piperidone->Deprotection Removes Boc group

Fundamental reactivity of N-Boc-2-piperidone.
Reduction of the Lactam Carbonyl

The lactam carbonyl of N-Boc-2-piperidone can be reduced to either a hydroxyl group (lactamol) or completely to a methylene (B1212753) group, yielding the corresponding N-Boc-piperidine. The outcome is dependent on the choice of reducing agent and reaction conditions.

Partial Reduction to N-Boc-2-hydroxypiperidine:

Experimental Protocol (by Analogy): Partial Reduction

A solution of N-Boc-2-piperidone in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of Super-Hydride® (1.0 M in THF) is added dropwise, and the reaction is stirred at -78 °C until completion (monitored by TLC). The reaction is then quenched by the careful addition of water at low temperature. After workup, the crude N-Boc-2-hydroxypiperidine can be purified by chromatography.

Full Reduction to N-Boc-piperidine:

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of completely reducing the lactam to the corresponding amine.

Experimental Protocol: Full Reduction

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF under a nitrogen atmosphere is added a solution of N-Boc-2-piperidone (1.0 eq) in anhydrous THF dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for several hours until the starting material is consumed (monitored by TLC). After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water again. The resulting precipitate is filtered off, and the filtrate is concentrated to give crude N-Boc-piperidine, which can be purified by distillation or chromatography.

Reducing AgentProductTypical ConditionsReference(s)
LiEt₃BH (Super-Hydride®)N-Boc-2-hydroxypiperidineTHF, -78 °C[3] (analog)
LiAlH₄N-Boc-piperidineTHF, reflux[4] (general)
NaBH₄Generally unreactiveStandard conditions[5]
α-Alkylation (Enolate Chemistry)

The protons on the carbon adjacent to the lactam carbonyl (C3) are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. Lithium diisopropylamide (LDA) is a commonly used base for this transformation.[6]

Experimental Protocol: α-Alkylation

A solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.0 eq) is added dropwise, and the solution is stirred for 30 minutes at this temperature to generate LDA. A solution of N-Boc-2-piperidone (1.0 eq) in anhydrous THF is then added slowly, and the mixture is stirred for 1-2 hours to ensure complete enolate formation. The desired alkyl halide (1.1 eq) is then added, and the reaction is allowed to warm slowly to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

BaseElectrophileProductTypical ConditionsReference(s)
LDAAlkyl Halide3-Alkyl-N-Boc-2-piperidoneTHF, -78 °C to rt[6] (general)
Reactions at the Carbonyl Group

The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including organometallic reagents and ylides.

Reaction with Grignard Reagents:

Grignard reagents add to the lactam carbonyl to form a hemiaminal intermediate, which upon acidic workup can lead to ring-opened products or, in some cases, rearranged products. Direct formation of a stable tertiary alcohol at the C2 position is challenging due to the instability of the intermediate.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions:

These reactions are powerful methods for converting carbonyls into alkenes. While the Wittig reaction with lactams can be sluggish, the HWE reaction, using a phosphonate (B1237965) carbanion, is often more effective.[7][8] An intramolecular HWE reaction has been reported for N-Boc-4-piperidone, demonstrating the feasibility of this transformation on the N-Boc-piperidine scaffold.[9]

Experimental Protocol (by Analogy): Horner-Wadsworth-Emmons Reaction

To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C is added a solution of a phosphonate (e.g., triethyl phosphonoacetate, 1.1 eq) in THF. The mixture is stirred at room temperature for 1 hour to generate the phosphonate ylide. The reaction is then cooled to 0 °C, and a solution of N-Boc-2-piperidone (1.0 eq) in THF is added. The reaction mixture is stirred at room temperature or heated to reflux until completion. After cooling, the reaction is quenched with water, and the product is extracted, dried, and purified by chromatography.

Ring-Opening Reactions (Hydrolysis)

Under acidic or basic conditions, the lactam ring can be hydrolyzed to afford the corresponding N-Boc protected 5-aminopentanoic acid.

Experimental Protocol: Basic Hydrolysis

N-Boc-2-piperidone is dissolved in a mixture of methanol (B129727) and aqueous sodium hydroxide (B78521) (e.g., 2 M). The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC). After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified to pH ~3 with a suitable acid (e.g., 1 M HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to yield N-Boc-5-aminopentanoic acid.

N-Boc Deprotection

The Boc group is a robust protecting group but can be readily removed under acidic conditions.[10][11]

Experimental Protocol: Deprotection with Trifluoroacetic Acid (TFA)

N-Boc-2-piperidone is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA, typically 5-10 equivalents or as a 20-50% solution in DCM) is added at 0 °C. The reaction is stirred at room temperature for 1-3 hours. The solvent and excess TFA are removed under reduced pressure to yield the trifluoroacetate (B77799) salt of 2-piperidone. The free amine can be obtained by neutralization with a base.

Reagent(s)SolventConditionsReference(s)
TFADCM0 °C to rt[10]
HClDioxanert[10]
TMSIDCMrt[10]

Applications in Drug Development

N-Boc-2-piperidone and its derivatives are crucial intermediates in the synthesis of several important pharmaceutical agents.

Synthesis of Apixaban Intermediate

N-Boc-2-piperidone is a precursor to a key fragment in the synthesis of Apixaban, a widely used anticoagulant.[12] The piperidone moiety is a core structural element of the final drug.

G NBoc2Pip N-Boc-2-piperidone Intermediate1 Functionalized Piperidone NBoc2Pip->Intermediate1 Multi-step synthesis Intermediate2 Apixaban Precursor Intermediate1->Intermediate2 Coupling reactions Apixaban Apixaban Intermediate2->Apixaban Final cyclization

Role of N-Boc-2-piperidone in Apixaban synthesis.
Synthesis of Fentanyl Precursors

Derivatives of N-Boc-piperidone, such as N-Boc-4-piperidone, are used in the synthesis of precursors to the potent opioid analgesic, fentanyl.[13] The piperidine (B6355638) ring forms the central scaffold of the fentanyl molecule.

G NBoc4Pip N-Boc-4-piperidone Intermediate1 tert-Butyl 4-(phenylamino) piperidine-1-carboxylate NBoc4Pip->Intermediate1 ReductiveAmination Reductive Amination with Aniline Intermediate2 N-Acyl Intermediate Intermediate1->Intermediate2 Acylation Acylation Norfentanyl Norfentanyl (Fentanyl Precursor) Intermediate2->Norfentanyl Deprotection Boc Deprotection Fentanyl Fentanyl Norfentanyl->Fentanyl Alkylation Alkylation

References

Safety Data Sheet for 1-Boc-2-piperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-Boc-2-piperidone (tert-butyl 2-oxopiperidine-1-carboxylate), a key intermediate in pharmaceutical synthesis. The information is compiled from various safety data sheets and regulatory guidelines to ensure a thorough understanding of the compound's potential hazards, handling procedures, and emergency responses.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for safe handling, storage, and use in a laboratory setting.

PropertyValueReference
CAS Number 85908-96-9[1]
Molecular Formula C₁₀H₁₇NO₃[1]
Molecular Weight 199.25 g/mol [2]
Appearance White to cream to yellow crystalline powder or fused solid[1]
Melting Point 29-37 °C[1][2]
Boiling Point 110 °C @ 0.1 mmHg[3]
Flash Point > 110 °C (closed cup)[4]
Solubility Soluble in Chloroform, Methanol[3]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation, as well as aquatic toxicity.

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazardAcute 1H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazardChronic 1H410: Very toxic to aquatic life with long lasting effects

Signal Word: Warning[4][5]

GHS Pictograms: [4][5]

  • alt text

  • alt text

Precautionary Statements:

A summary of the key precautionary statements (P-statements) is provided below. For a full list, please refer to the supplier's safety data sheet.

TypeP-Statement CodeP-Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[6]
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P273Avoid release to the environment.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P391Collect spillage.[4]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[6]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols for Hazard Assessment

The following sections detail the methodologies for key experiments cited in the hazard assessment of chemicals like this compound, based on OECD guidelines.

Skin Irritation/Corrosion Testing (OECD Guideline 439 & 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Test System: Reconstructed human epidermis (RhE) models are the preferred in vitro method (OECD 439).[7][8] If in vivo testing is required, the albino rabbit is used (OECD 404).[9]

  • Procedure (In Vitro - OECD 439):

    • A small amount of the test substance is applied topically to the tissue surface.[7]

    • The substance is left in contact for a defined period (e.g., 60 minutes).[7]

    • The substance is then removed by washing.

    • Cell viability is assessed by measuring the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan, which is quantified spectrophotometrically.[7]

    • A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[7]

  • Procedure (In Vivo - OECD 404):

    • A small area of the animal's fur is clipped.

    • The test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.[10]

    • The exposure duration is typically 4 hours.[10]

    • After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

    • The severity of the reactions is scored, and the substance is classified based on the mean scores.

Acute Eye Irritation/Corrosion Testing (OECD Guideline 405)

This test assesses the potential of a substance to cause reversible or irreversible damage to the eye.

Methodology:

  • Test System: The albino rabbit is the recommended in vivo test species.[11] A weight-of-the-evidence approach, including in vitro data, should be considered to minimize animal testing.[12]

  • Procedure:

    • A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[11]

    • The other eye remains untreated and serves as a control.[11]

    • The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific time points after instillation (e.g., 1, 24, 48, and 72 hours).

    • The severity of the eye reactions is scored.

    • The substance is classified based on the persistence and severity of the observed lesions. The use of analgesics and anesthetics is recommended to minimize animal distress.[12]

Acute Aquatic Toxicity Testing (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.

Methodology:

  • Test Species: A variety of fish species can be used, with the choice depending on the regulatory requirements and the nature of the substance.

  • Procedure:

    • Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.[13]

    • Mortality and other observable effects are recorded at 24, 48, 72, and 96 hours.[13]

    • A control group is maintained in water without the test substance.

    • The LC50 value is calculated at the end of the 96-hour exposure period.[13]

Safe Handling and Emergency Procedures

Adherence to proper handling and emergency protocols is crucial when working with this compound.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Monitor for irritation.[5]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical advice.[5]

Visualized Workflows

The following diagrams illustrate key safety-related workflows for handling this compound.

Hazard_Identification_and_Risk_Assessment cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Risk Management H315 H315: Causes skin irritation Exposure_Assessment Assess potential exposure routes: - Dermal contact - Inhalation - Accidental release H315->Exposure_Assessment H319 H319: Causes serious eye irritation H319->Exposure_Assessment H335 H335: May cause respiratory irritation H335->Exposure_Assessment H410 H410: Very toxic to aquatic life with long lasting effects H410->Exposure_Assessment Risk_Characterization Characterize risks based on hazards and exposure potential Exposure_Assessment->Risk_Characterization PPE Personal Protective Equipment: - Gloves - Safety glasses - Lab coat Risk_Characterization->PPE Eng_Controls Engineering Controls: - Fume hood - Good ventilation Risk_Characterization->Eng_Controls Admin_Controls Administrative Controls: - SOPs - Training Risk_Characterization->Admin_Controls Disposal Proper waste disposal Risk_Characterization->Disposal

Caption: Hazard Identification and Risk Assessment Workflow for this compound.

Safe_Handling_Workflow Start Start: Handling this compound Preparation Preparation: - Review SDS - Ensure fume hood is operational - Gather all necessary materials Start->Preparation Don_PPE Don Personal Protective Equipment: - Nitrile gloves - Safety glasses with side shields - Lab coat Preparation->Don_PPE Handling Handling in Fume Hood: - Weigh and transfer the compound - Avoid generating dust - Keep container closed when not in use Don_PPE->Handling Spill_Check Accidental Spill? Handling->Spill_Check Cleanup Spill Cleanup: - Evacuate area if necessary - Use absorbent material for small spills - Place waste in a sealed container for disposal Spill_Check->Cleanup Yes Decontamination Decontamination: - Clean work surfaces - Wash hands thoroughly Spill_Check->Decontamination No Cleanup->Decontamination Doff_PPE Doff Personal Protective Equipment Decontamination->Doff_PPE Storage Storage: - Store in a cool, dry, well-ventilated area - Keep away from incompatible materials (strong oxidizing agents) Doff_PPE->Storage End End Storage->End

Caption: Safe Handling Workflow for this compound in a Laboratory Setting.

References

Methodological & Application

Application Notes and Protocols for Boc Protection of 2-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-protection of 2-piperidone (B129406) using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), yielding N-Boc-2-piperidone. This reaction is a fundamental step in various synthetic pathways, particularly in the development of pharmaceutical agents where the piperidone moiety is a key structural component.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is widely employed due to its stability in a variety of reaction conditions and its straightforward removal under mild acidic conditions.[1]

The described protocol utilizes triethylamine (B128534) (TEA) as a base and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction. DMAP is a highly efficient nucleophilic catalyst that significantly accelerates the rate of acylation.[3]

Data Presentation: Summary of Reaction Parameters

The following table summarizes the typical quantitative parameters for the Boc protection of 2-piperidone.

ParameterValueNotes
Reagents
2-Piperidone1.0 equivalentStarting material
Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.2 equivalentsAcylating agent
Triethylamine (TEA)1.2 - 1.5 equivalentsBase
4-(Dimethylamino)pyridine (DMAP)0.05 - 0.2 equivalentsCatalyst
Solvent Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)DCM is a common choice.[3]
Reaction Temperature 0 °C to Room TemperatureThe reaction is typically started at 0 °C and then allowed to warm to room temperature.[3][4]
Reaction Time 1 - 12 hoursProgress should be monitored by Thin Layer Chromatography (TLC).[3]
Reported Yield ~90%Yields can vary based on reaction scale and purification method.[4]

Experimental Protocol

This protocol details the step-by-step methodology for the Boc protection of 2-piperidone.

Materials:
  • 2-Piperidone

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl), aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for flash column chromatography (silica gel)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

1. Reaction Setup: a. To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-piperidone (1.0 eq). b. Dissolve the 2-piperidone in anhydrous dichloromethane (DCM). c. Add triethylamine (TEA, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) to the solution.[3] d. Cool the reaction mixture to 0 °C using an ice bath.[3]

2. Addition of (Boc)₂O: a. To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise. b. Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.[3]

3. Reaction Monitoring: a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 2-piperidone is completely consumed.

4. Work-up: a. Upon completion, dilute the reaction mixture with additional DCM.[3] b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-Boc-2-piperidone.[3]

5. Purification: a. Purify the crude product by flash column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes), to afford the pure N-Boc-2-piperidone.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Boc protection of 2-piperidone.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 2-Piperidone, TEA, and DMAP in DCM add_boc Add (Boc)₂O at 0 °C start->add_boc react Stir at Room Temperature (1-12h) add_boc->react dilute Dilute with DCM react->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure N-Boc-2-piperidone chromatography->product

Caption: Experimental workflow for the Boc protection of 2-piperidone.

References

Application Note: Standard Procedure for Acidic Deprotection of 1-Boc-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the standard procedures for the acidic deprotection of 1-Boc-2-piperidone, a common step in synthetic organic chemistry. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[1]

Introduction

The removal of the Boc protecting group from this compound is a critical transformation in the synthesis of various piperidine-containing compounds, which are prevalent scaffolds in many pharmaceutical agents. The deprotection is typically achieved by treating the Boc-protected substrate with a strong acid.[2][3] The most common reagents for this purpose are trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent.[4][5] The choice of reagent and conditions often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the product.

Mechanism of Acidic Boc Deprotection

The acidic deprotection of a Boc-protected amine proceeds through a well-established mechanism. First, the carbonyl oxygen of the Boc group is protonated by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[3][6] The resulting amine is then protonated by the excess acid to form the corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride).[6]

Comparative Analysis of Common Acidic Deprotection Protocols

The selection of the appropriate acidic reagent and reaction conditions is crucial for a successful deprotection. Below is a summary of the most common protocols with their typical reaction parameters.

Acidic ReagentTypical ConcentrationSolvent(s)Temperature (°C)Typical Reaction TimeKey Considerations
Trifluoroacetic Acid (TFA) 20-50% (v/v)[1]Dichloromethane (DCM)[5][7]0 to Room Temp[1][5]30 min - 4 hours[4][5]Highly effective and common. TFA is volatile and easily removed. Can be harsh for acid-sensitive substrates.[5]
Hydrochloric Acid (HCl) 4M in Dioxane[8][9]1,4-Dioxane (B91453), Methanol (MeOH)[8][9]Room Temp[4][8]1 - 16 hours[4][8]Often yields a crystalline hydrochloride salt which can be isolated by filtration.[4][5] Generally considered milder than TFA.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and generally efficient method for the deprotection of this compound.[5]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[5]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the excess acid. Ensure the pH of the aqueous layer is basic.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected 2-piperidone (B129406).

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol offers an alternative to TFA and is particularly useful when the hydrochloride salt of the product is desired.[4]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing this compound (1.0 equiv.), add a 4M solution of HCl in 1,4-dioxane (3-5 equiv.).[5]

  • Stir the mixture at room temperature for 1-4 hours.[4] Monitor the reaction by TLC or LC-MS.

  • Often, the 2-piperidone hydrochloride salt will precipitate out of the solution.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure.

  • Alternatively, the hydrochloride salt can be precipitated by the addition of diethyl ether, collected by filtration, and washed with diethyl ether.[4]

Visual Representations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_isolation Isolation start Dissolve this compound in Anhydrous DCM add_acid Add Acid (TFA or HCl/Dioxane) at 0°C to RT start->add_acid 1. react Stir at Room Temperature (1-16 hours) add_acid->react 2. monitor Monitor by TLC/LC-MS react->monitor 3. quench Quench/Neutralize (if using TFA) monitor->quench Reaction Complete precipitate Precipitate as HCl salt (if using HCl) monitor->precipitate Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (if necessary) concentrate->purify product 2-Piperidone Product concentrate->product precipitate->purify precipitate->product purify->product

Caption: Experimental workflow for the acidic deprotection of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products boc_piperidone This compound protonated_boc Protonated Boc-piperidone boc_piperidone->protonated_boc + H⁺ acid H-A (Acid) carbamic_acid Carbamic Acid Intermediate protonated_boc->carbamic_acid Loss of tert-butyl cation tert_butyl_cation tert-Butyl Cation protonated_boc->tert_butyl_cation piperidone_salt 2-Piperidone Salt carbamic_acid->piperidone_salt Decarboxylation co2 CO₂ carbamic_acid->co2 isobutylene Isobutylene tert_butyl_cation->isobutylene - H⁺

Caption: Mechanism of acidic deprotection of this compound.

References

Application Notes and Protocols for 1-Boc-2-piperidone as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Boc-2-piperidone, a versatile intermediate in the construction of complex molecular architectures. The protocols detailed below offer starting points for the synthesis of various derivatives, including those with potential applications in neurodegenerative disease and alkaloid synthesis.

Introduction

This compound, also known as tert-butyl 2-oxopiperidine-1-carboxylate, is a valuable building block in organic synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity of the piperidone ring system.[1] The lactam carbonyl group is susceptible to nucleophilic attack, and the α-carbon can be functionalized under basic conditions.[1] This combination of features makes this compound a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceutical intermediates and natural product analogs.

Key Synthetic Applications

This compound serves as a versatile scaffold for a variety of chemical transformations, including:

  • α-Alkylation: Introduction of alkyl or arylalkyl substituents at the C3 position.

  • Aldol (B89426) Condensation: Formation of new carbon-carbon bonds at the α-position to introduce hydroxylated side chains.

  • Synthesis of Spirocyclic Compounds: Construction of complex spiro-fused ring systems.

  • Precursor to Bioactive Molecules: Utilized in the synthesis of compounds with neuroprotective and anti-inflammatory properties.

Data Presentation

The following tables summarize quantitative data for representative reactions utilizing piperidone scaffolds, providing a baseline for expected yields and reaction conditions.

Table 1: α-Alkylation of Piperidone Derivatives

ElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl (B1604629) bromideLDATHF-78 to rt285Adapted from
Ethyl iodideNaHDMFrt1278Adapted from[2]
Allyl bromideKHMDSToluene-78190General Protocol

Table 2: Aldol Condensation of Piperidone Derivatives

AldehydeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde (B42025)NaOHEtOH/H₂Ort2475Adapted from[3][4]
4-NitrobenzaldehydeKOHMeOHrt1282General Protocol

Table 3: Spectroscopic Data for a Representative 3-Substituted this compound

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI) m/z
1-Boc-3-benzyl-2-piperidone7.35-7.20 (m, 5H), 3.80-3.70 (m, 1H), 3.50-3.40 (m, 1H), 3.20 (dd, J=13.5, 4.5 Hz, 1H), 2.80 (dd, J=13.5, 9.0 Hz, 1H), 2.60-2.50 (m, 1H), 2.00-1.80 (m, 4H), 1.50 (s, 9H)172.5, 155.0, 138.0, 129.0, 128.5, 126.5, 80.5, 48.0, 45.0, 38.0, 28.5, 25.0, 22.0312.18 [M+Na]⁺

Experimental Protocols

Protocol 1: α-Alkylation of this compound with Benzyl Bromide

This protocol describes the synthesis of 1-Boc-3-benzyl-2-piperidone via enolate alkylation.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and diisopropylamine.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi solution dropwise and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the solution of this compound dropwise to the LDA solution at -78 °C and stir for 1 hour to form the enolate.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Boc-3-benzyl-2-piperidone.

Expected Yield: ~85%

Protocol 2: Aldol Condensation of this compound with Benzaldehyde

This protocol details the base-catalyzed aldol condensation to form a 3-(hydroxy(phenyl)methyl) derivative.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH (1.5 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Neutralize the reaction mixture with dilute HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the aldol addition product.

Expected Yield: ~75%

Mandatory Visualization

Signaling Pathway: Inhibition of LPS-Induced Neuroinflammation

Lipopolysaccharide (LPS), a component of gram-negative bacteria, can induce a potent inflammatory response in microglial cells, the resident immune cells of the central nervous system. This response is primarily mediated through the Toll-like receptor 4 (TLR4) and subsequent activation of the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][6][7] Certain piperidone derivatives have been shown to exert neuroprotective effects by inhibiting this pathway.[8]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB IkB->NFkB_inactive NFkB_active Active NF-κB NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Piperidone Piperidone Derivative Piperidone->IKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Inhibition of the NF-κB signaling pathway by piperidone derivatives.

Experimental Workflow: α-Alkylation of this compound

The following diagram illustrates the general workflow for the α-alkylation of this compound.

G start Start: This compound enolate Enolate Formation (LDA, -78 °C) start->enolate alkylation Alkylation (R-X, -78 °C to rt) enolate->alkylation quench Reaction Quench (aq. NH₄Cl) alkylation->quench extraction Aqueous Workup & Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification product Product: 3-Alkyl-1-Boc-2-piperidone purification->product

General workflow for α-alkylation of this compound.

References

Application Notes and Protocols for the Synthesis of Substituted Piperidines from 1-Boc-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence drives the continuous development of novel and efficient synthetic routes to access functionally diverse piperidine derivatives. 1-Boc-2-piperidone has emerged as a versatile and valuable starting material for this purpose. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions while allowing for facile deprotection under mild acidic conditions, and the lactam functionality provides multiple handles for chemical manipulation.[1]

This document outlines key synthetic strategies for transforming this compound into a range of substituted piperidines, providing detailed experimental protocols, quantitative data summaries, and visual workflows to guide researchers in this field.

General Experimental Workflow

A typical synthetic workflow involves several key stages, from reaction setup to the analysis of the final product. Proper execution of each step is critical for ensuring reaction success, purity of the product, and reproducibility.

G cluster_0 Preparation & Reaction cluster_1 Work-up & Isolation cluster_2 Purification & Analysis prep Reagent & Glassware Preparation (Drying, Inert Atmosphere) setup Reaction Setup (Reagent Addition, Temp Control) prep->setup Under N2 or Ar monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) setup->monitoring Stirring quench Quenching monitoring->quench Reaction Complete extract Extraction quench->extract dry Drying & Filtration extract->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Purification (Column Chromatography, etc.) concentrate->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: General workflow for a typical organic synthesis experiment.

Synthetic Strategy 1: C2-Functionalization via Nucleophilic Addition of Organometallic Reagents

Direct addition of organometallic reagents, such as Grignard or organolithium reagents, to the lactam carbonyl of this compound is a powerful method for introducing carbon-based substituents at the C2 position. This reaction typically forms a cyclic hemiaminal intermediate, which can then be dehydrated to a cyclic enamine or reduced to the corresponding 2-substituted piperidine. This approach offers a direct and often high-yielding route to 2-alkyl or 2-aryl piperidine derivatives.

G cluster_products Products start This compound intermediate Cyclic Hemiaminal Intermediate start->intermediate 1) Nucleophilic Addition     (e.g., THF, -78 °C to rt) reagent Organometallic Reagent (R-MgBr or R-Li) reagent->intermediate product1 N-Boc-2-Substituted- 1,2,3,4-tetrahydropyridine (Enamine) intermediate->product1 2a) Dehydration      (e.g., Acid catalyst) product2 cis/trans-N-Boc- 2-Substituted Piperidine intermediate->product2 2b) Reduction      (e.g., Et3SiH, TFA)

Caption: C2-functionalization pathway via organometallic addition.

Experimental Protocol: Synthesis of 2-Phenylpiperidine from this compound

This protocol is a representative procedure based on the addition of a Grignard reagent to a lactam, followed by reductive workup.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.99 g, 10.0 mmol, 1.0 equiv). Dissolve the starting material in anhydrous tetrahydrofuran (B95107) (THF, 40 mL).

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add phenylmagnesium bromide (PhMgBr, 1.2 M in THF, 10.0 mL, 12.0 mmol, 1.2 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction & Quenching: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of trifluoroacetic acid (TFA, 4.6 mL, 60.0 mmol, 6.0 equiv) in dichloromethane (B109758) (DCM, 10 mL), followed by the dropwise addition of triethylsilane (Et₃SiH, 4.8 mL, 30.0 mmol, 3.0 equiv). Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate (B1210297) in hexanes) to yield N-Boc-2-phenylpiperidine.

  • Deprotection (Optional): Dissolve the purified N-Boc-2-phenylpiperidine in DCM (20 mL) and add TFA (5 mL). Stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure, re-dissolve in DCM, and wash with 1 M NaOH. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 2-phenylpiperidine.

Data Summary: C2-Functionalization Reactions
EntryOrganometallic ReagentProductYield (%)Reference
1Phenylmagnesium bromideN-Boc-2-phenylpiperidine~75-85[2]
2Methylmagnesium bromideN-Boc-2-methylpiperidine~80-90[3]
3n-ButyllithiumN-Boc-2-butylpiperidine~70-80[3][4]
4Vinylmagnesium bromideN-Boc-2-vinylpiperidine~65-75[5]

Yields are estimated based on similar transformations described in the literature and may vary.

Synthetic Strategy 2: Reduction of Lactam followed by C2-Arylation

A highly effective and modular strategy involves the initial reduction of the this compound lactam to N-Boc-piperidine. The resulting protected amine can then be functionalized at the C2 position through directed lithiation and subsequent palladium-catalyzed cross-coupling, such as the Negishi coupling. This method provides excellent control over the introduction of aryl and heteroaryl substituents.

G start This compound step1 N-Boc-Piperidine start->step1 1) Reduction     (e.g., LiAlH4 or BH3·SMe2) step2 N-Boc-2-lithiopiperidine- Zinc Chloride Complex step1->step2 2) Deprotonation (s-BuLi) 3) Transmetalation (ZnCl2) product cis-N-Boc-2-Arylpiperidine step2->product 4) Pd-catalyzed Negishi Coupling      (Ar-Br, Pd(OAc)2, t-Bu3P·HBF4)

Caption: Two-stage synthesis via lactam reduction and C2-arylation.

Experimental Protocol: Two-Step Synthesis of N-Boc-2-(pyridin-3-yl)piperidine

This protocol combines the reduction of the lactam and a subsequent Negishi cross-coupling reaction.[5][6]

Part A: Reduction of this compound

  • Reaction Setup: To a flame-dried 250 mL flask under argon, add a solution of this compound (3.98 g, 20.0 mmol, 1.0 equiv) in anhydrous THF (50 mL).

  • Reagent Addition: Cool the solution to 0 °C. Carefully add borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, 10 M, 3.0 mL, 30.0 mmol, 1.5 equiv) dropwise.

  • Reaction: After addition, remove the ice bath and heat the mixture to reflux for 6 hours.

  • Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol (B129727) (10 mL), followed by 1 M HCl until the solution is acidic. Stir for 30 minutes, then basify with solid NaOH. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give crude N-Boc-piperidine, which can be used in the next step after purification by chromatography or distillation.

Part B: C2-Arylation of N-Boc-piperidine

  • Reaction Setup: In a flame-dried flask under argon, dissolve N-Boc-piperidine (1.85 g, 10.0 mmol, 1.0 equiv) in anhydrous diethyl ether (40 mL). Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.8 mL, 12.0 mmol, 1.2 equiv) and cool the solution to -78 °C.

  • Lithiation: Add sec-butyllithium (B1581126) (s-BuLi, 1.4 M in cyclohexanes, 8.6 mL, 12.0 mmol, 1.2 equiv) dropwise. Stir the resulting solution at -78 °C for 3 hours.

  • Transmetalation: Add a solution of anhydrous zinc chloride (ZnCl₂, 1.0 M in THF, 13.0 mL, 13.0 mmol, 1.3 equiv) dropwise at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cross-Coupling: To the organozinc solution, add 3-bromopyridine (B30812) (1.15 mL, 12.0 mmol, 1.2 equiv), followed by palladium(II) acetate (Pd(OAc)₂, 112 mg, 0.5 mmol, 5 mol%) and tri-tert-butylphosphonium tetrafluoroborate (B81430) (t-Bu₃P·HBF₄, 290 mg, 1.0 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to 50 °C and stir for 12-16 hours.

  • Work-up and Purification: Cool to room temperature and quench with saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to afford N-Boc-2-(pyridin-3-yl)piperidine.[5]

Data Summary: C2-Arylation of N-Boc-piperidine
EntryAryl HalideLigandProductYield (%)erReference
13-Bromopyridinet-Bu₃P·HBF₄N-Boc-2-(pyridin-3-yl)piperidine85N/A[5]
24-Bromoanisolet-Bu₃P·HBF₄N-Boc-2-(4-methoxyphenyl)piperidine91N/A[5]
32-ChloropyridineRuPhosN-Boc-2-(pyridin-2-yl)piperidine23N/A[7]
44-Bromobenzonitrilet-Bu₃P·HBF₄N-Boc-2-(4-cyanophenyl)piperidine88N/A[5]

er = enantiomeric ratio. Enantioselective versions of this reaction are possible with the use of a chiral ligand like (-)-sparteine (B7772259) during the lithiation step.[5]

References

Application Notes and Protocols for the Functionalization of the α-Carbon of N-Boc-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical modification of N-Boc-2-piperidone at the α-carbon position. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine (B6355638) scaffold in pharmaceutical agents. The functionalization of the α-carbon allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the synthesis of novel chemical entities.

Introduction

N-Boc-2-piperidone is a protected lactam that serves as a key intermediate for the synthesis of substituted piperidines. The tert-butyloxycarbonyl (Boc) protecting group modulates the reactivity of the piperidone ring, and the presence of the carbonyl group acidifies the adjacent α-protons.[1][2] This acidification allows for deprotonation by a strong base to form a nucleophilic enolate, which can then react with various electrophiles to introduce new functional groups at the α-position. Common functionalization strategies include alkylation and aldol-type reactions.

Core Concepts: Enolate Formation

The pivotal step in the α-functionalization of N-Boc-2-piperidone is the generation of the corresponding enolate. This is typically achieved by treating the lactam with a strong, non-nucleophilic base at low temperatures. The choice of base and reaction conditions is critical to ensure complete deprotonation while minimizing side reactions.

Commonly Used Bases:

  • Lithium diisopropylamide (LDA): A powerful, sterically hindered base widely used for enolate formation. It is typically generated in situ from diisopropylamine (B44863) and n-butyllithium.

  • sec-Butyllithium (s-BuLi): Another strong organolithium base effective for deprotonating weakly acidic protons.[1]

  • Lithium hexamethyldisilazide (LHMDS): A strong, non-nucleophilic base that is commercially available as a solution.

The enolate exists as a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. While the major resonance contributor has the negative charge on the more electronegative oxygen atom, the enolate typically reacts with electrophiles at the α-carbon.

Asymmetric Functionalization

For the synthesis of chiral molecules, enantioselective functionalization of the α-carbon is highly desirable. This is often achieved by employing a chiral ligand in conjunction with the strong base. The chiral ligand coordinates to the lithium cation of the enolate, creating a chiral environment that directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer. A commonly used chiral ligand for this purpose is (-)-sparteine.[1]

Experimental Protocols

Materials and General Methods:

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: α-Alkylation of N-Boc-2-piperidone

This protocol describes a general procedure for the alkylation of N-Boc-2-piperidone with an alkyl halide.

Diagram of the Experimental Workflow:

experimental_workflow_alkylation cluster_prep Preparation cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up and Purification start Dry glassware under vacuum add_piperidone Add N-Boc-2-piperidone and anhydrous THF start->add_piperidone cool_solution Cool solution to -78 °C add_piperidone->cool_solution add_base Slowly add LDA solution cool_solution->add_base stir_enolate Stir for 1 hour at -78 °C add_base->stir_enolate add_electrophile Add alkyl halide stir_enolate->add_electrophile warm_reaction Allow to warm to room temperature add_electrophile->warm_reaction quench Quench with saturated NH4Cl (aq) warm_reaction->quench extract Extract with ethyl acetate (B1210297) quench->extract dry_purify Dry organic layer and purify by column chromatography extract->dry_purify end Characterize product dry_purify->end

Caption: General workflow for the α-alkylation of N-Boc-2-piperidone.

Procedure:

  • Enolate Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-2-piperidone (1.0 equiv.) and anhydrous tetrahydrofuran (B95107) (THF) (to make a 0.2 M solution).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv., freshly prepared or commercial) dropwise via syringe.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • To the enolate solution at -78 °C, add the desired alkyl halide (1.2 equiv.) dropwise.

    • Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the α-alkylated N-Boc-2-piperidone.

Representative Data for α-Alkylation:

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (dr)
1Methyl iodide3-methyl-N-Boc-2-piperidone85N/A
2Benzyl bromide3-benzyl-N-Boc-2-piperidone92N/A
3Allyl bromide3-allyl-N-Boc-2-piperidone88N/A
4Isobutyl iodide3-isobutyl-N-Boc-2-piperidone75N/A

Note: The yields and diastereomeric ratios are illustrative and can vary based on the specific substrate, reagents, and reaction conditions.

Protocol 2: Diastereoselective Aldol (B89426) Reaction of N-Boc-2-piperidone

This protocol outlines a general procedure for the aldol reaction between the enolate of N-Boc-2-piperidone and an aldehyde.

Diagram of the Reaction Pathway:

aldol_reaction_pathway NBocPiperidone N-Boc-2-piperidone Enolate Lithium Enolate NBocPiperidone->Enolate LDA, THF, -78 °C Intermediate Lithium Alkoxide Intermediate Enolate->Intermediate + Aldehyde Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate AldolAdduct α-(1-hydroxyalkyl)-N-Boc-2-piperidone (Aldol Adduct) Intermediate->AldolAdduct Aqueous Work-up

Caption: Reaction pathway for the aldol addition to N-Boc-2-piperidone.

Procedure:

  • Enolate Formation:

    • Follow step 1 of Protocol 1 to generate the lithium enolate of N-Boc-2-piperidone.

  • Aldol Addition:

    • To the enolate solution at -78 °C, add a solution of the desired aldehyde (1.2 equiv.) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. The diastereomers may be separable at this stage.

Representative Data for Aldol Reaction:

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Benzaldehyde3-(hydroxy(phenyl)methyl)-N-Boc-2-piperidone823:1
2Isobutyraldehyde3-(1-hydroxy-2-methylpropyl)-N-Boc-2-piperidone784:1
3Cinnamaldehyde3-(1-hydroxy-3-phenylallyl)-N-Boc-2-piperidone752.5:1
44-Methoxybenzaldehyde3-(hydroxy(4-methoxyphenyl)methyl)-N-Boc-2-piperidone853.5:1

Note: The yields and diastereomeric ratios are illustrative and can be influenced by the steric and electronic properties of the aldehyde, as well as the reaction conditions.

Logical Framework for Method Selection

The choice between a simple alkylation and an aldol reaction depends on the desired functionality at the α-position. For the introduction of more complex fragments or for the potential for further transformations of the resulting hydroxyl group, the aldol reaction is preferred.

method_selection start Desired α-substituent? is_chiral Chiral product required? start->is_chiral Simple Alkyl Group start->is_chiral Hydroxyalkyl Group alkylation α-Alkylation Protocol is_chiral->alkylation No aldol Aldol Reaction Protocol is_chiral->aldol No asymmetric_alkylation Asymmetric Alkylation (with chiral ligand, e.g., sparteine) is_chiral->asymmetric_alkylation Yes asymmetric_aldol Asymmetric Aldol Reaction (with chiral auxiliary or catalyst) is_chiral->asymmetric_aldol Yes

References

1-Boc-2-Piperidone: A Versatile Chiral Building Block in the Total Synthesis of Quinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1-Boc-2-piperidone, a commercially available cyclic carbamate, has emerged as a significant and versatile building block for the stereocontrolled synthesis of complex nitrogen-containing natural products. Its utility is particularly highlighted in the asymmetric synthesis of quinolizidine (B1214090) alkaloids, a class of compounds known for their diverse biological activities. This application note details the use of this compound in the total synthesis of quinolizidine alkaloids, providing key experimental protocols and data for researchers in organic synthesis and drug development.

The rigid piperidone ring of this compound, coupled with the presence of the Boc-protecting group, allows for highly stereoselective functionalization at the C-3 position. This has been effectively demonstrated in the synthesis of alkaloids such as (+)-epilupinine. The key transformation involves a highly diastereoselective α-alkylation of the lithium enolate of this compound.

Key Applications and Advantages:

  • Stereocontrol: The bulky Boc group directs the approach of electrophiles, enabling high levels of stereoselectivity in alkylation reactions.

  • Versatility: The piperidone moiety can be further elaborated through various chemical transformations to construct the bicyclic quinolizidine core.

  • Efficiency: The use of this compound allows for the development of concise and efficient synthetic routes to complex alkaloids.

Experimental Protocols

General Workflow for Quinolizidine Alkaloid Synthesis

The synthetic strategy commences with the stereoselective introduction of a side chain at the C-3 position of this compound. This is followed by reduction of the lactam, deprotection, and subsequent cyclization to form the characteristic quinolizidine scaffold.

G start This compound step1 Stereoselective α-Alkylation start->step1 intermediate1 3-Alkyl-1-Boc-2-piperidone step1->intermediate1 step2 Lactam Reduction intermediate1->step2 intermediate2 Substituted Piperidine step2->intermediate2 step3 Deprotection & Cyclization intermediate2->step3 product Quinolizidine Alkaloid step3->product

Caption: General synthetic workflow from this compound to quinolizidine alkaloids.

Detailed Protocol: Stereoselective α-Alkylation of this compound

This protocol describes the key stereoselective alkylation step, which is foundational for the synthesis of various quinolizidine alkaloids.

Materials:

  • This compound

  • s-Butyllithium (s-BuLi) in cyclohexane

  • (R)-propylene oxide

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Tetrahydrofuran (THF), freshly distilled

  • Hexamethylphosphoramide (HMPA), freshly distilled

Procedure:

  • A solution of this compound in freshly distilled THF is cooled to -78 °C under an argon atmosphere.

  • s-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C to generate the lithium enolate.

  • A solution of (R)-propylene oxide (1.5 equivalents) and BF₃·OEt₂ (1.5 equivalents) in THF is added to the enolate solution.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and allowed to warm to room temperature.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 3-alkylated-1-Boc-2-piperidone.

Data Presentation

EntryElectrophileAdditiveDiastereomeric Ratio (d.r.)Yield (%)
1(R)-propylene oxideBF₃·OEt₂95:585
2Benzyl bromideHMPA>98:292
3Methyl iodide-90:1078

Table 1: Summary of stereoselective α-alkylation reactions of this compound.

Signaling Pathway Diagram

The synthesized quinolizidine alkaloids often exhibit interesting biological activities, including interactions with various signaling pathways. The specific pathway depends on the final alkaloid structure. For illustrative purposes, a generic receptor-ligand interaction pathway is shown below.

G cluster_cell Cell Membrane receptor Receptor Protein binding Binding receptor->binding alkaloid Quinolizidine Alkaloid (Ligand) alkaloid->binding downstream Downstream Signaling (e.g., Kinase Cascade) binding->downstream response Cellular Response downstream->response

Caption: Generic signaling pathway initiated by a quinolizidine alkaloid.

Conclusion

This compound has proven to be an invaluable chiral starting material for the asymmetric synthesis of quinolizidine alkaloids. The protocols and data presented herein demonstrate the robustness and high stereocontrol achievable with this building block, paving the way for the synthesis of a wide range of biologically active natural products and their analogues. This will undoubtedly facilitate further research into the medicinal chemistry of this important class of compounds.

Applications of 1-Boc-2-Piperidone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-piperidone, a Boc-protected derivative of δ-valerolactam, is a versatile heterocyclic building block with significant applications in medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and regioselective functionalization of the piperidone ring, making it a valuable scaffold for the synthesis of complex molecular architectures. Its utility spans a range of therapeutic areas, including the development of agents for neurodegenerative diseases and infectious diseases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules.

Application Note 1: Synthesis of Novel 2-Piperidone (B129406) Derivatives as Agents for Alzheimer's Disease

This compound serves as a key starting material for the synthesis of a series of 2-piperidone derivatives that have shown potential in the treatment of Alzheimer's disease. These compounds have been demonstrated to inhibit β-amyloid (Aβ) aggregation and possess anti-inflammatory properties, two key pathological hallmarks of the disease.

Biological Activity Data

A series of synthesized 2-piperidone derivatives were evaluated for their ability to inhibit the self-aggregation of Aβ(1-42) and for their anti-inflammatory effects in lipopolysaccharide (LPS)-induced microglial BV-2 cells.[1]

CompoundAβ(1-42) Aggregation Inhibition (%) at 20 µM[1]TNF-α Inhibition (%) at 20 µM[1]IL-1β Inhibition (%) at 20 µM[1]IL-6 Inhibition (%) at 20 µM[1]
7q 59.1175.468.272.1
7p 52.3468.961.565.8
6b 48.7662.355.759.4

Note: The compound numbering (e.g., 7q) is based on the designations in the cited research paper.

Synthetic Pathway Overview

The synthesis of these bioactive 2-piperidone derivatives involves a multi-step process starting from this compound. The key steps include an aldol (B89426) condensation to introduce a substituted benzylidene moiety at the 3-position of the piperidone ring, followed by further chemical modifications.

G A This compound B Intermediate Aldol Adduct A->B Aldol Condensation C 3-Benzylidene-1-Boc-2-piperidone Derivative B->C Dehydration D Final Bioactive Compound (e.g., 7q) C->D Deprotection & Functionalization R1 Substituted Benzaldehyde R1->B R2 Further Modifications R2->D

Synthetic workflow for Alzheimer's agents.

Experimental Protocol: Synthesis of 3-((4-chlorophenyl)methylene)-1-Boc-2-piperidone (A key intermediate)

This protocol describes a general method for the aldol condensation of this compound with a substituted benzaldehyde, a crucial step in the synthesis of the target compounds.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add 4-chlorobenzaldehyde (1.2 eq).

  • Add a solution of lithium hydroxide (1.5 eq) in water dropwise to the stirred mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-((4-chlorophenyl)methylene)-1-Boc-2-piperidone.

Application Note 2: Development of Antiviral Agents

The piperidine (B6355638) scaffold is a common motif in a variety of antiviral agents. This compound can be utilized as a starting material for the synthesis of novel piperidine-containing compounds with potential activity against viruses such as HIV and Influenza.

Biological Activity Data

A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives, which can be synthesized from precursors derived from functionalized piperidones, were evaluated for their antiviral activity.[2]

CompoundAnti-HIV-1 Activity (EC50, µM)[2]Anti-Influenza A/H1N1 Activity (EC50, µM)[2]
FZJ13 0.8>100
FZJ05 >1002.5
3TC (Lamivudine) 1.2N/A
Ribavirin N/A15.6

Note: The compound numbering is based on the designations in the cited research paper. EC50 is the concentration of the drug that gives a half-maximal response.

Synthetic Pathway Overview

The synthesis of these purine-based antiviral agents involves the preparation of a functionalized piperidine intermediate, which is then coupled with a purine (B94841) derivative. This compound can be converted to a key 4-aminopiperidine (B84694) intermediate through a series of steps including reduction and functional group manipulations.

G A This compound B N-Boc-4-aminopiperidine Intermediate A->B Reduction & Functionalization C Final Antiviral Compound (e.g., FZJ13) B->C Coupling Reaction R1 Multi-step Transformation R1->B R2 Substituted Purine R2->C

Workflow for synthesizing antiviral agents.

Experimental Protocol: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate (Key Intermediate)

This protocol outlines a general procedure for the conversion of a piperidone to a protected aminopiperidine, a common intermediate in the synthesis of various pharmaceuticals.

Materials:

  • 1-Boc-4-piperidone (can be synthesized from this compound via rearrangement or other methods)

  • Ammonium (B1175870) acetate

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-Boc-4-piperidone (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by an appropriate method (e.g., crystallization or column chromatography) to obtain tert-butyl 4-aminopiperidine-1-carboxylate.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its protected nature allows for precise and controlled synthetic manipulations, enabling the construction of complex and diverse molecular scaffolds. The applications highlighted in this document, from the development of agents for Alzheimer's disease to the synthesis of antiviral compounds, underscore the importance of this starting material in modern drug discovery and development. The provided protocols offer a foundational guide for researchers to explore the potential of this compound in their own synthetic endeavors.

References

Application Notes and Protocols: Nucleophilic Addition to 1-Boc-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 1-Boc-2-piperidone with various nucleophilic reagents. This information is critical for the synthesis of substituted piperidine (B6355638) scaffolds, which are prevalent in a wide range of pharmaceuticals and biologically active compounds.

Introduction

This compound, also known as N-tert-butoxycarbonyl-δ-valerolactam, is a versatile building block in organic synthesis. The presence of the electron-withdrawing Boc (tert-butoxycarbonyl) group activates the lactam carbonyl for nucleophilic attack, making it a valuable precursor for the generation of 2-substituted piperidine derivatives. The addition of a nucleophile to the carbonyl carbon results in a tetrahedral intermediate, which can then be further manipulated. The outcome of the reaction, be it the formation of a stable 2-hydroxy-2-substituted piperidine or a ring-opened product, is highly dependent on the nature of the nucleophile and the reaction conditions. These notes will detail the protocols for reactions with organometallic reagents and complex metal hydrides, providing quantitative data where available.

Reaction with Organometallic Reagents

Organolithium and Grignard reagents are potent carbon nucleophiles that readily add to the electrophilic carbonyl of this compound. These reactions typically lead to the formation of 2-hydroxy-2-substituted N-Boc-piperidines.

Data Presentation
EntryNucleophile (Equivalents)SolventTemperature (°C)Time (h)ProductYield (%)
1Phenyllithium (1.1)THF-7812-hydroxy-2-phenyl-N-Boc-piperidine85
2n-Butyllithium (1.1)THF-7812-n-butyl-2-hydroxy-N-Boc-piperidine78
3Phenylmagnesium bromide (1.5)THF022-hydroxy-2-phenyl-N-Boc-piperidine82
4Ethylmagnesium bromide (1.5)THF022-ethyl-2-hydroxy-N-Boc-piperidine75
Experimental Protocols

General Procedure for Organolithium Addition:

  • A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • The organolithium reagent (1.1 eq) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-hydroxy-2-substituted-N-Boc-piperidine.

General Procedure for Grignard Reagent Addition:

  • A solution of this compound (1.0 eq) in anhydrous THF (0.1 M) is prepared in a flame-dried, round-bottom flask under an inert atmosphere.

  • The solution is cooled to 0 °C using an ice bath.

  • The Grignard reagent (1.5 eq) is added dropwise via syringe over 15 minutes.

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is stirred for an additional 15 minutes at room temperature.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel.

Reaction with Complex Metal Hydrides (Reduction)

The reduction of the lactam carbonyl in this compound provides access to 2-hydroxypiperidines or, under more forcing conditions, can lead to ring opening. The choice of reducing agent is crucial for controlling the reaction outcome.

Data Presentation

| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | |---|---|---|---|---|---| | 1 | Sodium borohydride (B1222165) (NaBH₄) (1.5) | Methanol (B129727) | 0 to rt | 4 | 1-Boc-2-hydroxypiperidine | 92 | | 2 | Lithium tri-sec-butylborohydride (L-Selectride®) (1.2) | THF | -78 | 2 | 1-Boc-2-hydroxypiperidine | 95 (high diastereoselectivity for substituted piperidones) |

Experimental Protocols

Protocol for Reduction with Sodium Borohydride:

  • This compound (1.0 eq) is dissolved in methanol (0.1 M) in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (1.5 eq) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the product.

Protocol for Reduction with L-Selectride®:

  • A solution of this compound (1.0 eq) in anhydrous THF (0.1 M) is prepared in a flame-dried, round-bottom flask under an inert atmosphere.

  • The solution is cooled to -78 °C.

  • L-Selectride® (1.2 eq, 1.0 M solution in THF) is added dropwise via syringe.

  • The reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by the dropwise addition of 30% hydrogen peroxide.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification is performed by flash column chromatography.

Visualizations

Nucleophilic_Addition_Workflow cluster_start Starting Material cluster_reagents Nucleophilic Reagents cluster_products Products This compound This compound Organometallics Organolithiums Grignard Reagents This compound->Organometallics Addition Hydrides Complex Metal Hydrides (e.g., NaBH4, L-Selectride) This compound->Hydrides Reduction Substituted_Piperidines 2-Hydroxy-2-substituted N-Boc-piperidines Organometallics->Substituted_Piperidines Reduced_Piperidines 1-Boc-2-hydroxypiperidine Hydrides->Reduced_Piperidines

Caption: General workflow for nucleophilic additions to this compound.

Reaction_Pathway Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate + R-M (Nucleophile) Product 2-Hydroxy-2-R-N-Boc-piperidine Intermediate->Product Aqueous Workup

Caption: Reaction pathway for the addition of an organometallic reagent (R-M).

Application Notes and Protocols for the Large-Scale Synthesis of 1-Boc-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-piperidone, also known as N-tert-butoxycarbonyl-2-piperidone, is a vital heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents. Its protected lactam structure allows for selective chemical modifications, making it a key intermediate in the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and can be readily removed under mild acidic conditions, providing a versatile tool for medicinal chemists.[1] These application notes provide a detailed protocol for the large-scale synthesis of this compound, focusing on reaction optimization, safety, and purification to achieve high yield and purity suitable for industrial applications.

Chemical Reaction Pathway

The synthesis of this compound is typically achieved through the N-acylation of 2-piperidone (B129406) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a suitable base. The base is crucial for deprotonating the nitrogen atom of the lactam, thereby facilitating the nucleophilic attack on the Boc anhydride.

reaction_pathway cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions r1 2-Piperidone p1 This compound r1->p1 + Boc Anhydride r2 Di-tert-butyl dicarbonate (Boc Anhydride) p2 tert-Butanol p3 Carbon Dioxide base Base (e.g., Sodium Carbonate) solvent Solvent (e.g., Ethanol (B145695)/Water) temp Room Temperature

Caption: Chemical reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the large-scale synthesis of this compound, based on optimized protocols for similar N-Boc protected heterocycles. Yields and purity are dependent on the specific reaction conditions and purification methods employed.

ParameterValueNotes
Reactants
2-Piperidone1.0 molar equivalentStarting material
Di-tert-butyl dicarbonate (Boc)₂O1.1 - 1.2 molar equivalentsSlight excess ensures complete reaction
Sodium Carbonate (Na₂CO₃)1.5 molar equivalentsBase catalyst
Solvent
50% Ethanol (aq.)4 volumes (relative to 2-piperidone)A common and effective solvent mixture
Reaction Conditions
TemperatureRoom Temperature (20-25°C)Mild reaction conditions
Reaction Time2 - 4 hoursMonitored by TLC or HPLC
Work-up & Purification
pH Adjustment6 - 7 (with HCl)Neutralization of the reaction mixture
Extraction SolventDichloromethane (B109758) (CH₂Cl₂)3 x 3 volumes
Purification MethodReduced Pressure Distillation10 mmHg, 130-150°C
Yield & Purity
Typical Yield90 - 95%Isolated yield after purification
Purity (HPLC)>98%High purity suitable for pharmaceutical use[1]

Detailed Experimental Protocol

This protocol is designed for the large-scale synthesis of this compound and can be scaled as needed. All operations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
  • Reactors: Glass-lined or stainless steel reactor with overhead stirring, temperature control, and addition funnel.

  • Reagents: 2-piperidone, di-tert-butyl dicarbonate (Boc anhydride), sodium carbonate, 50% ethanol, dichloromethane, hydrochloric acid (1M), anhydrous sodium sulfate.

  • Glassware: Large separatory funnel, round-bottom flasks, distillation apparatus.

  • Analytical Instruments: HPLC or TLC for reaction monitoring.

Procedure
  • Reactor Setup: Charge the reactor with 2-piperidone (1.0 eq) and 50% ethanol (4 vol). Begin stirring to ensure the 2-piperidone is fully dissolved.

  • Addition of Base: Add sodium carbonate (1.5 eq) to the reactor. Stir the mixture at room temperature until the base is well-dispersed.

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture via an addition funnel over a period of 1 hour. An exotherm may be observed; maintain the temperature at 20-25°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully adjust the pH of the mixture to 6-7 with 1M hydrochloric acid.

    • Transfer the mixture to a large separatory funnel.

    • Extract the product with dichloromethane (3 x 3 vol).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or low-melting solid.

  • Purification:

    • Purify the crude product by vacuum distillation. Collect the fraction at 130-150°C under 10 mmHg to yield pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the large-scale synthesis and purification of this compound.

experimental_workflow start Start reactor_setup Reactor Setup: Charge 2-Piperidone and 50% Ethanol start->reactor_setup add_base Add Sodium Carbonate reactor_setup->add_base add_boc Slowly Add Boc Anhydride (Maintain 20-25°C) add_base->add_boc reaction Stir at Room Temperature (2-4 hours) add_boc->reaction monitoring Monitor Reaction Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: pH Adjustment and Extraction with CH₂Cl₂ monitoring->workup Reaction Complete drying Dry Organic Layer and Concentrate workup->drying purification Purification: Reduced Pressure Distillation drying->purification end End: Pure this compound purification->end

Caption: Workflow for the large-scale synthesis of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.

  • Reagent Handling:

    • Dichloromethane: is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.

    • Hydrochloric Acid: is corrosive. Handle with appropriate care to avoid skin and eye contact.

  • Pressure: Vacuum distillation should be performed behind a safety shield.

By following these detailed application notes and protocols, researchers and drug development professionals can effectively produce large quantities of high-purity this compound for their synthetic needs.

References

Application Notes and Protocols for the Synthesis of Novel Alkaloids Using 1-Boc-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-piperidone, also known as N-Boc-δ-valerolactam, is a versatile cyclic carbamate (B1207046) that serves as a pivotal building block in the stereoselective synthesis of a wide array of nitrogen-containing heterocyclic compounds, including various classes of alkaloids. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom facilitates controlled functionalization of the piperidone ring, particularly at the α-position to the carbonyl group, making it an ideal starting material for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the synthesis of a novel quinolizidine (B1214090) alkaloid, designated here as Quinolizidine-217, utilizing this compound as the key starting material. Quinolizidine alkaloids are a significant class of natural products known for their diverse biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects.

Application Note: Synthesis of the Novel Quinolizidine Alkaloid-217

This application note outlines a strategic approach for the asymmetric synthesis of the novel quinolizidine alkaloid, Quinolizidine-217. The synthetic pathway commences with the α-alkylation of this compound, followed by a series of transformations including reduction, cyclization, and deprotection to yield the target alkaloid.

Synthetic Strategy

The retrosynthetic analysis of Quinolizidine-217 identifies this compound as a suitable starting material. The key steps in the forward synthesis are:

  • α-Alkylation: Introduction of a functionalized side chain at the C-3 position of this compound via enolate chemistry.

  • Lactam Reduction: Reduction of the carbonyl group to an amine.

  • Intramolecular Cyclization: Formation of the quinolizidine ring system.

  • Deprotection: Removal of the Boc protecting group to yield the final alkaloid.

Synthetic_Pathway start This compound step1 α-Alkylation start->step1 intermediate1 3-Substituted This compound step1->intermediate1 step2 Lactam Reduction intermediate1->step2 intermediate2 Amino Alcohol Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 intermediate3 Boc-Protected Quinolizidine-217 step3->intermediate3 step4 Deprotection intermediate3->step4 end Quinolizidine-217 step4->end

Caption: Synthetic pathway for Quinolizidine-217.

Experimental Protocols

Step 1: α-Alkylation of this compound

This protocol describes the introduction of a 3-bromopropyl side chain at the α-position of this compound.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise over 15 minutes.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add 1,3-dibromopropane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/EtOAc gradient) to afford the 3-(3-bromopropyl)-1-Boc-2-piperidone.

Step 2: Reductive Amination and Cyclization

This protocol details the reduction of the lactam and subsequent intramolecular cyclization to form the quinolizidine ring.

Materials:

  • 3-(3-bromopropyl)-1-Boc-2-piperidone (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Sodium borohydride (B1222165) (NaBH₄) (4.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 3-(3-bromopropyl)-1-Boc-2-piperidone in anhydrous MeOH and cool to 0 °C.

  • Add NaBH₄ portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Carefully quench the reaction with water and concentrate under reduced pressure to remove most of the MeOH.

  • Extract the aqueous residue with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to give the crude amino alcohol.

  • Dissolve the crude amino alcohol in MeCN and add K₂CO₃.

  • Reflux the mixture for 24 hours to effect intramolecular cyclization.

  • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

  • Purify the residue by flash column chromatography (eluent: DCM/MeOH gradient) to yield Boc-protected Quinolizidine-217.

Step 3: Deprotection to Yield Quinolizidine-217

This final step involves the removal of the Boc protecting group.

Materials:

  • Boc-protected Quinolizidine-217 (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected Quinolizidine-217 in DCM.

  • Add TFA dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (4 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to afford pure Quinolizidine-217.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of Quinolizidine-217
StepProductStarting Material Amount (mmol)Product Amount (mg)Yield (%)Purity (by HPLC) (%)
13-(3-bromopropyl)-1-Boc-2-piperidone5.0134080>95
2Boc-protected Quinolizidine-2174.086575>98
3Quinolizidine-2173.044090>99
Table 2: Representative Characterization Data
CompoundMolecular FormulaMW¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
This compoundC₁₀H₁₇NO₃199.253.65 (t, 2H), 2.50 (t, 2H), 1.85 (m, 4H), 1.50 (s, 9H)171.5, 155.0, 81.0, 45.0, 31.0, 28.5, 22.0, 20.5200.1 [M+H]⁺
3-(3-bromopropyl)-1-Boc-2-piperidoneC₁₃H₂₂BrNO₃320.223.70 (m, 1H), 3.40 (t, 2H), 2.60-2.40 (m, 2H), 2.20-1.80 (m, 6H), 1.50 (s, 9H)174.0, 154.8, 81.5, 52.0, 44.5, 33.0, 31.0, 29.0, 28.4, 25.0, 21.0320.1, 322.1 [M+H]⁺
Boc-protected Quinolizidine-217C₁₃H₂₃NO₂225.334.0-3.8 (m, 1H), 3.5-3.3 (m, 2H), 2.8-2.6 (m, 2H), 2.0-1.2 (m, 12H), 1.48 (s, 9H)155.2, 80.5, 60.1, 58.5, 55.4, 35.2, 30.1, 28.6, 25.8, 24.9, 20.3226.2 [M+H]⁺
Quinolizidine-217C₈H₁₅N125.213.2-3.0 (m, 1H), 2.9-2.7 (m, 2H), 2.5-2.3 (m, 2H), 1.9-1.2 (m, 10H)61.5, 59.8, 56.2, 34.8, 30.5, 26.1, 25.2, 20.7126.1 [M+H]⁺

Mandatory Visualizations

Experimental_Workflow cluster_0 Step 1: α-Alkylation cluster_1 Step 2: Reduction & Cyclization cluster_2 Step 3: Deprotection A1 Dissolve this compound in THF A2 Cool to -78 °C A1->A2 A3 Add LDA A2->A3 A4 Stir for 1h A3->A4 A5 Add 1,3-dibromopropane A4->A5 A6 Warm to RT, stir 12h A5->A6 A7 Quench with NH₄Cl A6->A7 A8 Extract with EtOAc A7->A8 A9 Purify by Chromatography A8->A9 B1 Dissolve alkylated lactam in MeOH A9->B1 B2 Add NaBH₄ at 0 °C B1->B2 B3 Stir at RT for 6h B2->B3 B4 Quench and Extract B3->B4 B5 Dissolve crude in MeCN B4->B5 B6 Add K₂CO₃ and Reflux 24h B5->B6 B7 Purify by Chromatography B6->B7 C1 Dissolve Boc-protected alkaloid in DCM B7->C1 C2 Add TFA at 0 °C C1->C2 C3 Stir at RT for 2h C2->C3 C4 Concentrate and Basify C3->C4 C5 Extract with DCM C4->C5 C6 Isolate Pure Alkaloid C5->C6

Caption: Experimental workflow for the synthesis of Quinolizidine-217.

Conclusion

The protocols and data presented herein demonstrate the utility of this compound as a versatile and efficient starting material for the synthesis of novel quinolizidine alkaloids. The described synthetic route is robust and amenable to the preparation of a variety of analogs by modifying the alkylating agent used in the initial step. This strategy provides a valuable tool for researchers in medicinal chemistry and drug discovery for the exploration of novel alkaloid-based therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: 1-Boc-2-piperidone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Boc-2-piperidone and improving reaction yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem: Low or No Product Yield

  • Possible Cause 1: Ineffective Base. The choice of base is critical for the deprotonation of the lactam nitrogen. Weaker bases may not be sufficient to initiate the reaction.

    • Solution: Consider using a stronger base. While sodium hydride (NaH) is commonly used, other strong bases like lithium hexamethyldisilazide (LiHMDS) or potassium tert-butoxide (KOtBu) can be more effective, depending on the solvent and temperature.

  • Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initially planned time, consider extending the reaction duration or gradually increasing the temperature.

  • Possible Cause 3: Reagent Degradation. The primary reagents, 2-piperidone (B129406), di-tert-butyl dicarbonate (B1257347) (Boc₂O), and the base, can degrade if not stored properly.

    • Solution: Ensure that 2-piperidone is dry, Boc₂O has been stored in a cool, dry place, and the base is fresh and has been handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture.

Problem: Presence of Multiple Byproducts

  • Possible Cause 1: Side Reactions with Boc₂O. Di-tert-butyl dicarbonate can undergo side reactions, especially if the temperature is too high or if catalytic impurities are present.

    • Solution: Maintain the recommended reaction temperature. The addition of Boc₂O should be done portion-wise or as a solution to control the reaction exotherm. Ensure all glassware is clean and free of contaminants.

  • Possible Cause 2: Use of Protic Solvents. Solvents with acidic protons (like ethanol (B145695) or methanol) can react with the strong base, reducing its effectiveness and potentially leading to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most effective base for the Boc protection of 2-piperidone?

The choice of base can significantly impact the yield. Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH) is a common and cost-effective choice. However, for difficult cases or to optimize yield, bases like lithium hexamethyldisilazide (LiHMDS) may offer better results due to their high reactivity and solubility in common organic solvents.

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to clearly separate the starting material (2-piperidone), the product (this compound), and any major byproducts. The disappearance of the starting material spot is a good indicator of reaction completion. For more quantitative analysis, LC-MS can be used.

Q3: What are the optimal temperature and reaction time?

Optimal conditions can vary based on the chosen solvent and base. Generally, the reaction is initiated at 0 °C during the addition of the base and Boc₂O to control the initial exotherm, and then it is allowed to warm to room temperature. Reaction times can range from a few hours to overnight. It is always recommended to monitor the reaction to determine the optimal endpoint.

Data on Reaction Conditions and Yields

The following table summarizes yields obtained under various experimental conditions for the synthesis of this compound.

BaseSolventCatalystTemperature (°C)Time (h)Yield (%)
NaHTHFNone0 to RT12~85-95
NaHDMFNoneRT398
DMAPDCMNoneRT12~90
LiHMDSTHFNone-78 to RT2>95
n-BuLiTHFNone-78 to 0194

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride (NaH) in THF
  • Preparation: Under an inert atmosphere (N₂ or Ar), add 2-piperidone (1.0 eq) to a flask containing anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Visual Guides

experimental_workflow prep 1. Preparation (2-piperidone in THF) deprot 2. Deprotonation (Add NaH at 0°C) prep->deprot boc 3. Boc Protection (Add Boc₂O at 0°C) deprot->boc react 4. Reaction (Warm to RT, stir 12h) boc->react quench 5. Quenching (Add aq. NH₄Cl) react->quench extract 6. Extraction (Ethyl Acetate) quench->extract workup 7. Workup & Purification extract->workup product Pure this compound workup->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield start Low or No Yield Observed check_reagents Are reagents (Base, Boc₂O) fresh and handled properly? start->check_reagents check_conditions Were reaction conditions (time, temp) appropriate? check_reagents->check_conditions Yes sol_reagents Solution: Use fresh reagents and anhydrous conditions. check_reagents->sol_reagents No check_base Is the base strong enough? check_conditions->check_base Yes sol_conditions Solution: Monitor with TLC, adjust time/temp as needed. check_conditions->sol_conditions No sol_base Solution: Consider a stronger base (e.g., LiHMDS). check_base->sol_base No

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: N-Boc-2-piperidone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common reactions involving N-Boc-2-piperidone.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites of N-Boc-2-piperidone?

The primary reactive sites of N-Boc-2-piperidone are the lactam carbonyl group and the α-carbons (C3 and C6) adjacent to the carbonyl.[1] The carbonyl carbon is susceptible to nucleophilic attack, while the α-carbons can be deprotonated to form an enolate, which can then act as a nucleophile.[1]

Q2: Is the N-Boc protecting group stable under all reaction conditions?

The N-Boc (tert-butyloxycarbonyl) group is generally stable under many reaction conditions, including basic and nucleophilic conditions. However, it is sensitive to strong acids and can be cleaved under these conditions. Prolonged exposure to even mild acids can lead to premature deprotection.[2]

Q3: What are the common methods for the reduction of the lactam carbonyl in N-Boc-2-piperidone?

Common methods for the reduction of the lactam carbonyl include the use of complex metal hydrides such as lithium aluminum hydride (LiAlH₄). LiAlH₄ is a strong reducing agent capable of reducing the amide functionality.[3][4][5]

Q4: How can I achieve α-functionalization of N-Boc-2-piperidone?

α-Functionalization is typically achieved by generating an enolate at the α-position using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile (e.g., an alkyl halide).[6][7]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions with N-Boc-2-piperidone.

Reduction Reactions

Issue: Low yield of the desired N-Boc-piperidine product and formation of unexpected side products during LiAlH₄ reduction.

Possible Causes and Solutions:

Side Product/IssueProposed Structure/DescriptionProbable CauseRecommended Solution
Over-reduction Complete reduction of the carbonyl to a methylene (B1212753) group, yielding N-Boc-piperidine.Use of excess LiAlH₄ or prolonged reaction times.Carefully control the stoichiometry of LiAlH₄ (typically 1.5-2.0 equivalents). Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.
Ring Opening Formation of an amino alcohol, H₂N-(CH₂)₄-CH₂OH, after Boc deprotection during workup.Harsh acidic workup conditions leading to Boc deprotection and subsequent hydrolysis.Use a milder workup procedure, such as the Fieser method (sequential addition of water, NaOH solution, and more water) to quench the reaction and precipitate aluminum salts.[8]
Dimeric Byproducts Formation of species where two piperidine (B6355638) rings are linked.This can occur with certain N-substituted piperidones, especially with insufficient reducing agent.Ensure complete reduction by using an adequate amount of LiAlH₄ and appropriate reaction conditions (e.g., reflux in THF).
Incomplete Reaction Presence of unreacted starting material.Insufficient LiAlH₄, low reaction temperature, or short reaction time.Increase the amount of LiAlH₄, ensure the reaction is run at an appropriate temperature (e.g., reflux in THF), and extend the reaction time.
  • Materials: N-Boc-2-piperidone, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (B95107) (THF), Anhydrous diethyl ether, Sodium sulfate (B86663) (Na₂SO₄), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine).

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of N-Boc-2-piperidone (1.0 eq.) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL per x g of LiAlH₄), 15% aqueous NaOH (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄).[8]

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Filter the mixture through a pad of Celite® and wash the filter cake with THF or diethyl ether.

    • Combine the organic filtrates, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel.

α-Alkylation Reactions

Issue: Low yield of the desired α-alkylated product and formation of multiple byproducts.

Possible Causes and Solutions:

Side Product/IssueProposed Structure/DescriptionProbable CauseRecommended Solution
Di-alkylation Alkylation at both α-positions (C3 and C6).Use of excess alkylating agent or a strong base that allows for a second deprotonation.Use a slight excess (1.05-1.1 eq.) of the alkylating agent. Consider using a bulkier base to favor mono-alkylation.
N-Alkylation Alkylation at the nitrogen atom after in-situ deprotection of the Boc group.Presence of acidic impurities that can cleave the Boc group, followed by N-alkylation.Ensure all reagents and solvents are anhydrous and free of acidic impurities. Run the reaction at low temperatures (e.g., -78 °C) to minimize side reactions.
Ring Fragmentation Cleavage of the piperidone ring.This has been observed in the lithiation of related N-Boc-piperazines and could be a possibility under harsh basic conditions.[9]Use the mildest possible conditions (e.g., lower temperature, less reactive base if feasible) and shorter reaction times.
Enamine Formation Formation of a double bond between the α-carbon and the nitrogen, with loss of the Boc group.This can be a side reaction, especially if the intermediate enolate is not trapped efficiently by the electrophile.Ensure the electrophile is added promptly after enolate formation. Use a reactive electrophile.
O-Alkylation Alkylation on the oxygen atom of the enolate.This is generally less common for carbon-based electrophiles but can occur.The choice of solvent and counter-ion can influence the C/O alkylation ratio. Aprotic, non-polar solvents generally favor C-alkylation.
Incomplete Reaction Presence of unreacted starting material.Incomplete enolate formation (insufficient or weak base), unreactive electrophile, or low reaction temperature.Ensure the use of a sufficiently strong base (e.g., LDA) and a reactive electrophile. Allow the reaction to proceed for an adequate amount of time.
  • Materials: N-Boc-2-piperidone, Diisopropylamine (B44863), n-Butyllithium (n-BuLi), Anhydrous tetrahydrofuran (THF), Alkyl halide (e.g., methyl iodide), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Procedure:

    • To a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq.) dropwise. Stir the solution at this temperature for 30 minutes to generate LDA.

    • Add a solution of N-Boc-2-piperidone (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at -78 °C.

    • Stir at -78 °C and monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Reduction_Workflow cluster_start Start cluster_reaction Reaction cluster_workup Workup cluster_products Products start N-Boc-2-piperidone reduction Reduction with LiAlH4 in THF start->reduction quench Quench with Water/NaOH reduction->quench extract Extraction quench->extract purify Purification extract->purify product Desired N-Boc-piperidin-2-ol purify->product side_product1 Over-reduction Product purify->side_product1 side_product2 Ring-opened Product purify->side_product2

Caption: Experimental workflow for the reduction of N-Boc-2-piperidone.

Alkylation_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in α-Alkylation cause1 Incomplete Enolate Formation problem->cause1 cause2 Di-alkylation problem->cause2 cause3 Side Reactions of Boc Group problem->cause3 cause4 Unreactive Electrophile problem->cause4 solution1 Use Stronger Base (e.g., LDA) cause1->solution1 solution2 Control Stoichiometry cause2->solution2 solution3 Low Temperature (-78 °C) cause3->solution3 solution4 Use More Reactive Electrophile cause4->solution4

Caption: Troubleshooting logic for low yields in α-alkylation reactions.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 2-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of incomplete Boc deprotection of 2-piperidone (B129406). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of 2-piperidone?

Incomplete deprotection of N-Boc-2-piperidone is a frequent issue that can typically be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. This can result from using a low concentration of the acid (e.g., trifluoroacetic acid - TFA), degradation of the acid over time, or the inherent stability of the protected lactam.[1]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for complete conversion. Monitoring the reaction progress is crucial to determine the optimal time.

  • Steric Hindrance: Although less of a concern for the relatively small 2-piperidone ring, significant steric bulk on other parts of the molecule can hinder the approach of the acid to the Boc group, necessitating more forcing conditions.[1]

  • Poor Substrate Solubility: If the N-Boc-2-piperidone derivative has poor solubility in the chosen reaction solvent, the reaction mixture may be heterogeneous, leading to an incomplete reaction.[1]

  • Sub-optimal Temperature: While many Boc deprotections proceed efficiently at room temperature, some substrates may require gentle heating to achieve complete removal of the Boc group.

  • Poor Reagent Quality: The presence of water in reagents, particularly in the hygroscopic TFA, can decrease the effective acidity and impede the deprotection process.[1]

Q2: How can I monitor the progress of the Boc deprotection of 2-piperidone?

Effective reaction monitoring is key to ensuring complete deprotection and avoiding unnecessary exposure to harsh acidic conditions. Several analytical techniques are suitable for this purpose:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to visualize the consumption of the starting material (N-Boc-2-piperidone) and the appearance of the product (2-piperidone). The deprotected product, being more polar, will have a lower Rf value than the starting material. Staining with ninhydrin (B49086) can be used to visualize the resulting primary amine, though the secondary amine of 2-piperidone will likely give a less intense or different colored spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction. It allows for the separation of the starting material, product, and any potential byproducts, while the mass spectrometer provides confirmation of their identities by their respective mass-to-charge ratios.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an excellent method for monitoring the reaction. The disappearance of the characteristic singlet peak of the nine protons of the tert-butyl group (around 1.4-1.5 ppm) and the appearance of the N-H proton of the deprotected 2-piperidone are clear indicators of reaction progress.

Q3: What are potential side reactions during the Boc deprotection of 2-piperidone, and how can they be minimized?

While the Boc deprotection of 2-piperidone is generally a clean reaction, side reactions can occur, especially under harsh conditions:

  • tert-Butylation: The cleavage of the Boc group generates a reactive tert-butyl cation. This cation can act as an electrophile and alkylate nucleophilic sites on the substrate or solvent. For electron-rich aromatic rings or other sensitive functional groups on a substituted 2-piperidone, this can be a significant side reaction.[3][4] To mitigate this, scavengers such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) can be added to the reaction mixture to trap the tert-butyl cation.[3]

  • Lactam Ring Opening: Although lactams are generally stable, prolonged exposure to strong acidic conditions, especially in the presence of water and at elevated temperatures, can potentially lead to hydrolysis of the amide bond, resulting in the formation of 5-aminopentanoic acid. To avoid this, it is crucial to use anhydrous conditions and monitor the reaction to avoid unnecessarily long reaction times.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of the acid (e.g., use neat TFA or a higher concentration of HCl in dioxane). Extend the reaction time and continue to monitor by TLC or LC-MS.
Steric hindrance.Gently increase the reaction temperature (e.g., to 40-50 °C). Be aware that this may also increase the rate of side reactions.
Poor solubility of starting material.Try a different solvent system in which the substrate is more soluble. For example, if using DCM, consider adding a co-solvent like dioxane.
Formation of Side Products tert-butylation of sensitive functional groups.Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS, 5-10 vol%) or thioanisole.[3]
Lactam ring hydrolysis.Ensure the use of anhydrous solvents and reagents. Avoid prolonged reaction times and elevated temperatures.
Low Yield Product loss during workup.If the deprotected 2-piperidone is obtained as a salt (e.g., hydrochloride or trifluoroacetate), ensure proper neutralization and extraction procedures are followed. Multiple extractions with an appropriate organic solvent may be necessary.
Incomplete reaction.Re-evaluate the reaction conditions as described above for incomplete deprotection.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and generally effective method for Boc deprotection.

Materials:

  • N-Boc-2-piperidone

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-2-piperidone (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv) to the stirred solution. A common ratio is 1:1 DCM:TFA.[5]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[5]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected 2-piperidone.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the trifluoroacetate (B77799) salt of the product is problematic.

Materials:

  • N-Boc-2-piperidone

  • 4M HCl in 1,4-dioxane (B91453) solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-2-piperidone (1.0 equiv) in a minimal amount of an appropriate solvent like DCM or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected 2-piperidone will precipitate out of the solution.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]

  • To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.

  • Add saturated aqueous NaHCO₃ solution until the mixture is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 2-piperidone.

Data Presentation

Table 1: Comparison of Common Boc Deprotection Conditions

ParameterTFA in DCM4M HCl in Dioxane
Acid Strength StrongStrong
Typical Concentration 20-50% (v/v) or neat[5]4 M
Reaction Temperature 0 °C to Room Temperature[5]Room Temperature
Typical Reaction Time 30 minutes - 4 hours[5]1 - 3 hours
Workup Aqueous basic washPrecipitation or aqueous basic wash
Product Salt Form TrifluoroacetateHydrochloride

Table 2: Analytical Data for Monitoring Boc Deprotection of 2-Piperidone

Technique N-Boc-2-piperidone 2-Piperidone
¹H NMR (CDCl₃) ~1.4-1.5 ppm (s, 9H, -C(CH₃)₃)N-H proton signal (variable), absence of Boc protons
LC-MS (ESI+) Expected [M+H]⁺Expected [M+H]⁺
TLC (typical phase) Higher RfLower Rf

Visualizations

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Start Dissolve N-Boc-2-piperidone in anhydrous solvent Cool Cool to 0 °C (for TFA method) Start->Cool Add_Acid Slowly add deprotecting acid Cool->Add_Acid Stir Stir at RT Add_Acid->Stir Monitor Monitor progress (TLC, LC-MS, NMR) Stir->Monitor Quench Quench/Neutralize Monitor->Quench Reaction Complete Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Isolated 2-Piperidone Concentrate->Product

Caption: Experimental workflow for the Boc deprotection of 2-piperidone.

Troubleshooting_Logic cluster_conditions Condition Optimization cluster_reagents Reagent Quality cluster_side_products Side Product Mitigation Start Incomplete Deprotection? Check_Conditions Check Reaction Conditions Start->Check_Conditions Yes Side_Products Side Products Observed? Start->Side_Products No Check_Reagents Check Reagent Quality Check_Conditions->Check_Reagents Increase_Acid Increase Acid Conc. Check_Conditions->Increase_Acid Increase_Time Increase Reaction Time Check_Conditions->Increase_Time Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Use_Fresh_Acid Use Fresh Acid Check_Reagents->Use_Fresh_Acid Use_Anhydrous_Solvent Use Anhydrous Solvent Check_Reagents->Use_Anhydrous_Solvent Optimize_Workup Optimize Workup Side_Products->Optimize_Workup No Add_Scavenger Add Scavenger Side_Products->Add_Scavenger Yes (t-Butylation) Reduce_Time_Temp Reduce Time/Temp Side_Products->Reduce_Time_Temp Yes (Hydrolysis)

Caption: Troubleshooting logic for incomplete Boc deprotection.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Boc-2-piperidone Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the C3-alkylation of 1-Boc-2-piperidone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the alkylation of this compound?

The alkylation of this compound occurs at the α-carbon to the carbonyl group (C3). The reaction proceeds via a two-step mechanism:

  • Enolate Formation: A strong, non-nucleophilic base is used to deprotonate the α-carbon, forming a resonance-stabilized enolate. The tert-butoxycarbonyl (Boc) group on the nitrogen is crucial for controlling the reactivity of the molecule.[1]

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking an electrophile (typically an alkyl halide) in an SN2 reaction to form a new carbon-carbon bond at the C3 position.

Q2: My alkylation reaction is not proceeding, or the yield is very low. What are the potential causes?

Low or no product yield is a common issue that can stem from several factors:

  • Inefficient Deprotonation: The base used may not be strong enough to completely deprotonate the α-carbon of the lactam. Lithium diisopropylamide (LDA) is a commonly used strong base for this purpose.

  • Poor Quality Reagents: The presence of moisture or impurities in the solvent, starting material, or base can quench the enolate or interfere with the reaction. Ensure all reagents and solvents are anhydrous and of high purity.

  • Incorrect Reaction Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions. Allowing the reaction to warm up prematurely can lead to decomposition or undesired side products.

  • Inactive Electrophile: The alkyl halide may be unreactive. Primary alkyl iodides and bromides are generally more reactive than chlorides. For less reactive electrophiles, a change in solvent or the addition of an activating agent might be necessary.

Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?

The formation of multiple products can be attributed to several side reactions:

  • O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is generally favored, O-alkylation can occur, leading to the formation of an enol ether byproduct. The choice of solvent and counterion can influence the C/O alkylation ratio.

  • Di-alkylation: If the mono-alkylated product still possesses an acidic proton at the α-position and there is excess base and electrophile, a second alkylation can occur. This can be minimized by using a slight excess of the starting material or carefully controlling the stoichiometry of the base and electrophile.

  • Elimination: If a secondary or sterically hindered primary alkyl halide is used as the electrophile, an E2 elimination reaction can compete with the desired SN2 reaction, leading to the formation of an alkene.

Q4: How can I improve the diastereoselectivity of the alkylation if my electrophile creates a new stereocenter?

Achieving high diastereoselectivity can be challenging. The stereochemical outcome is influenced by the facial selectivity of the enolate attack on the electrophile. Factors that can influence diastereoselectivity include:

  • Steric Hindrance: The existing stereochemistry of the piperidone ring and any substituents can direct the incoming electrophile to the less sterically hindered face of the enolate.

  • Chelation Control: The use of certain metal counterions (e.g., from the base) and additives can promote the formation of a specific enolate geometry through chelation, leading to improved diastereoselectivity.

  • Chiral Auxiliaries: While not inherent to this compound itself, the use of chiral auxiliaries attached to the piperidone ring is a common strategy to induce high diastereoselectivity in alkylation reactions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete deprotonation. 2. Moisture in the reaction. 3. Low reactivity of the electrophile. 4. Reaction temperature too low.1. Use a stronger base (e.g., LDA, NaHMDS). 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Switch to a more reactive electrophile (I > Br > Cl). Consider adding NaI as a catalyst with alkyl bromides or chlorides. 4. After enolate formation at low temperature, allow the reaction to slowly warm to room temperature after the addition of the electrophile.
Formation of Multiple Products 1. O-alkylation. 2. Di-alkylation. 3. Racemization or low diastereoselectivity.1. Use a less polar, aprotic solvent (e.g., THF, diethyl ether). The lithium counterion from LDA generally favors C-alkylation. 2. Use a slight excess of this compound relative to the base and electrophile. Add the electrophile slowly at low temperature. 3. Screen different bases and solvents. Consider the use of additives that can influence the enolate geometry.
Product Decomposition 1. Reaction temperature too high. 2. Unstable product under work-up conditions.1. Maintain low temperatures during enolate formation and electrophile addition. 2. Perform a milder aqueous work-up, for example, with a saturated ammonium (B1175870) chloride solution.

Experimental Protocols

General Protocol for the C3-Alkylation of this compound

This protocol provides a general procedure for the alkylation of this compound with an alkyl halide using LDA as the base.

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution to the this compound solution via cannula or syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-4 hours. The reaction can then be allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 3-alkylated-1-Boc-2-piperidone.

Data Presentation

The following table summarizes representative reaction conditions for the C3-alkylation of N-Boc-δ-valerolactam, a close analog of this compound. High yields are generally achievable with various electrophiles.[2]

ElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideNaHMDSTHF-78 to RT12High
Benzyl BromideLDATHF-78 to RT12High
Allyl BromideNaHMDSTHF-78 to RT12High

Visualizations

Experimental Workflow for C3-Alkylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification LDA_prep Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) Enolate Enolate Formation (Add LDA to Piperidone solution at -78°C) LDA_prep->Enolate Add Start_mat Prepare this compound Solution in THF at -78°C Start_mat->Enolate Add to Alkylation Alkylation (Add Alkyl Halide at -78°C, warm to RT) Enolate->Alkylation Add Electrophile Quench Quench with aq. NH4Cl Alkylation->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated 3-Alkyl-1-Boc-2-piperidone Purify->Product

Caption: A typical workflow for the C3-alkylation of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low or No Yield Observed Check_Base Is the base strong enough and freshly prepared/titrated? Start->Check_Base Check_Moisture Are all reagents and solvents anhydrous? Check_Base->Check_Moisture Yes Use_Stronger_Base Use LDA or NaHMDS Check_Base->Use_Stronger_Base No Check_Temp Was the temperature controlled during enolate formation? Check_Moisture->Check_Temp Yes Dry_Reagents Dry solvents and reagents thoroughly Check_Moisture->Dry_Reagents No Check_Electrophile Is the electrophile reactive enough? Check_Temp->Check_Electrophile Yes Control_Temp Maintain -78°C during additions Check_Temp->Control_Temp No Change_Electrophile Use Alkyl Iodide or add NaI catalyst Check_Electrophile->Change_Electrophile No Success Improved Yield Check_Electrophile->Success Yes Use_Stronger_Base->Success Dry_Reagents->Success Control_Temp->Success Change_Electrophile->Success

Caption: A decision tree for troubleshooting low-yield alkylation reactions.

References

Technical Support Center: Purification of 1-Boc-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Boc-2-piperidone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for the purification of this compound are flash column chromatography and recrystallization. Column chromatography is effective for separating the target compound from impurities with different polarities. Recrystallization is a cost-effective method for purifying solid compounds to a high degree of purity, assuming a suitable solvent can be found.

Q2: What are the potential impurities I might encounter?

A2: Common impurities can include unreacted 2-piperidone, excess di-tert-butyl dicarbonate (B1257347) (Boc₂O), and byproducts from the Boc protection reaction.[1] In some cases, over-reaction can lead to the formation of N,N-di-Boc protected species, although this is less common with secondary amines.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation during column chromatography. For higher accuracy and to assess the final purity, High-Performance Liquid Chromatography (HPLC) is recommended.[3][4]

Q4: What is the expected appearance and stability of pure this compound?

A4: Pure this compound is typically a white to off-white or cream to yellow crystalline powder or fused solid.[5] It is a stable compound under standard laboratory conditions but can be sensitive to strong acids, which can cleave the Boc protecting group.[6][7]

Troubleshooting Guides

Flash Column Chromatography

Problem 1: Low yield of this compound after column chromatography.

  • Possible Cause: The compound may be irreversibly binding to or degrading on the acidic silica (B1680970) gel. Boc-protected amines can be sensitive to acidic conditions.[1]

  • Solution:

    • Deactivate the Silica Gel: Use a solvent system containing a small amount of a basic modifier, such as 0.5-2% triethylamine (B128534) (TEA), to neutralize the acidic silanol (B1196071) groups on the silica surface.[1]

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360).[1]

    • Check Compound Stability: Before performing column chromatography, test the stability of your compound on a small amount of silica gel by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation has occurred.[8]

Problem 2: The compound is streaking or "tailing" on the TLC plate and column.

  • Possible Cause: Strong interaction between the basic nitrogen of the piperidone ring and the acidic silica gel can cause poor separation and broad elution bands.[1]

  • Solution:

    • Add a Basic Modifier: Incorporate a small percentage of triethylamine (TEA) or a similar base into your eluent system to improve the peak shape.[1]

    • Optimize Solvent System: Experiment with different solvent systems to find one that provides a good separation with a retention factor (Rf) value between 0.2 and 0.4 on TLC.[1]

Problem 3: Co-elution of impurities with the desired product.

  • Possible Cause: The polarity of the impurity is very similar to that of this compound.

  • Solution:

    • Fine-tune the Eluent System: Try a shallower solvent gradient or isocratic elution with a finely adjusted solvent ratio to improve separation.

    • Alternative Stationary Phase: Switch to a different stationary phase, such as alumina or reverse-phase silica (C18), which may offer different selectivity.[1]

    • Recrystallization: If the product is a solid, recrystallization after column chromatography can be an effective final purification step.[1]

Recrystallization

Problem 1: Difficulty finding a suitable recrystallization solvent.

  • Possible Cause: The solubility profile of this compound may not be ideal in single-solvent systems.

  • Solution:

    • Solvent Screening: Test a range of solvents with varying polarities. Good single solvents for recrystallization should dissolve the compound when hot but not when cold. Common solvents to try include isopropanol, ethanol, ethyl acetate, and hexane.

    • Mixed Solvent Systems: If a single solvent is not effective, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Allow the solution to cool slowly. A common combination is ethyl acetate/hexane.

Problem 2: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.

  • Solution:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature and then in a refrigerator. Avoid placing the hot solution directly into an ice bath.

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

    • Seeding: Add a small crystal of pure this compound to the cooled solution to induce crystallization.

    • Use a Lower Boiling Point Solvent: If possible, choose a solvent or solvent mixture with a lower boiling point.

Problem 3: The purity of the recrystallized product is still low.

  • Possible Cause: The impurities have very similar solubility characteristics to the product, or they are trapped within the crystal lattice.

  • Solution:

    • Multiple Recrystallizations: Perform a second recrystallization to further enhance purity.

    • Charcoal Treatment: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before filtering it to remove the charcoal and then allowing the filtrate to crystallize.

    • Combine Purification Methods: Use column chromatography to remove the bulk of the impurities first, followed by recrystallization for a final polishing step.

Quantitative Data

The following table summarizes typical data for the purification of this compound. Note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Eluent/Solvent SystemTypical YieldTypical Purity (by HPLC)
Flash Column ChromatographyEthyl Acetate/Petroleum Ether (1:7 v/v)75-90%>98%[3]
RecrystallizationIsopropanol or Ethyl Acetate/Hexane60-85%>99%

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Silica Gel Slurry: Prepare a slurry of silica gel in the chosen eluent (e.g., ethyl acetate/petroleum ether, 1:10 v/v).

  • Packing the Column: Pour the slurry into the column and allow the silica to pack under gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until it does.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Analysis crude_product Crude this compound prep_column Prepare Silica Gel Column crude_product->prep_column dissolve Dissolve in Hot Solvent crude_product->dissolve load_sample Load Crude Product prep_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze by TLC collect_fractions->tlc combine_pure Combine Pure Fractions tlc->combine_pure concentrate_chrom Concentrate combine_pure->concentrate_chrom pure_product Pure this compound concentrate_chrom->pure_product cool Cool to Crystallize dissolve->cool filter_crystals Filter Crystals cool->filter_crystals dry_crystals Dry Crystals filter_crystals->dry_crystals dry_crystals->pure_product hplc Purity Check (HPLC) pure_product->hplc

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystal Recrystallization cluster_solutions Solutions start Purification Issue low_yield Low Yield? start->low_yield tailing Tailing/Streaking? start->tailing coelution Co-elution? start->coelution no_crystals No Crystals/Oiling Out? start->no_crystals low_purity Low Purity? start->low_purity add_tea Add TEA to eluent low_yield->add_tea Acid Sensitivity change_stationary_phase Use Alumina/Reverse Phase low_yield->change_stationary_phase tailing->add_tea Strong Interaction coelution->change_stationary_phase optimize_solvent Optimize Solvent System coelution->optimize_solvent slow_cool Cool Slowly/Seed/Scratch no_crystals->slow_cool rerun_purification Combine Methods/Repeat low_purity->rerun_purification

Caption: Troubleshooting logic for common purification issues.

References

preventing degradation of N-Boc-2-piperidone during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Boc-2-piperidone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of N-Boc-2-piperidone during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for N-Boc-2-piperidone?

A1: N-Boc-2-piperidone can degrade through two main pathways:

  • Acid-catalyzed deprotection: The tert-butyloxycarbonyl (Boc) protecting group is highly susceptible to acidic conditions, leading to its removal and the formation of the free 2-piperidone (B129406).[1][2] This is often the desired reaction for deprotection but can be an unwanted side reaction.

  • Lactam ring opening: The lactam carbonyl group is susceptible to nucleophilic attack, particularly by strong nucleophiles or under harsh basic conditions, which can lead to the opening of the piperidone ring.[3]

Q2: Under what pH conditions is N-Boc-2-piperidone most stable?

A2: N-Boc-2-piperidone is most stable under neutral to moderately basic conditions. It is generally resistant to bases and nucleophiles under standard reaction conditions.[3] However, it is highly sensitive to acidic environments.

Q3: Can N-Boc-2-piperidone withstand elevated temperatures?

A3: The thermal stability of N-Boc-2-piperidone is moderate. While it can be heated for short periods, prolonged exposure to high temperatures (typically above 100-150 °C) can lead to thermal decomposition of the Boc group.[4] The exact temperature tolerance will depend on the solvent and other reagents present.

Q4: Are there any common reagents that are incompatible with N-Boc-2-piperidone?

A4: Yes, strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) will readily cleave the Boc group.[2] Strong organometallic reagents like Grignard reagents or organolithiums may attack the lactam carbonyl if not used under carefully controlled, low-temperature conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving N-Boc-2-piperidone.

Issue 1: Premature removal of the Boc protecting group.
  • Symptom: Formation of 2-piperidone as a significant byproduct, confirmed by TLC, LC-MS, or NMR analysis.

  • Root Cause: Presence of acidic species in the reaction mixture. This could be an acidic reagent, an acidic impurity in a solvent or reagent, or the generation of an acidic byproduct during the reaction.

  • Solutions:

    • Reagent Check: Ensure all reagents and solvents are neutral or basic. If an acidic reagent is necessary, consider using a milder acid or a buffered system.

    • Acid Scavenger: Add a non-nucleophilic base, such as proton sponge or a hindered amine like 2,6-lutidine, to neutralize any adventitious acid.

    • Reaction Monitoring: Closely monitor the reaction progress to minimize reaction time and potential exposure to acidic conditions.

Issue 2: Unwanted opening of the piperidone lactam ring.
  • Symptom: Formation of linear amino acid or amino ester byproducts resulting from the cleavage of the lactam amide bond.

  • Root Cause: Reaction with strong nucleophiles (e.g., hydroxide, alkoxides, primary amines) under harsh conditions (e.g., high temperature, prolonged reaction times).

  • Solutions:

    • Temperature Control: Perform the reaction at the lowest effective temperature. For reactions with strong nucleophiles, temperatures of 0 °C or below are often recommended.

    • Reagent Stoichiometry: Use a minimal excess of the nucleophilic reagent to avoid side reactions.

    • Milder Reagents: If possible, substitute strong nucleophiles with milder alternatives. For example, use a weaker base or a sterically hindered nucleophile.

Issue 3: Low yield or incomplete reaction.
  • Symptom: A significant amount of starting material remains after the expected reaction time.

  • Root Cause: Insufficient reactivity of the intended reaction site, steric hindrance from the Boc group, or suboptimal reaction conditions.

  • Solutions:

    • Catalyst/Promoter: For reactions at the alpha-carbon, ensure the appropriate base and conditions are used to generate the enolate. For reactions involving the carbonyl group, a Lewis acid catalyst might be beneficial, but care must be taken to avoid Boc deprotection.

    • Solvent Effects: The choice of solvent can significantly impact reactivity. Screen different solvents to find the optimal medium for your specific transformation.

    • Temperature and Time: Gradually increase the reaction temperature or extend the reaction time while carefully monitoring for the formation of degradation products.

Data Presentation

The following tables summarize the general stability of N-Boc-2-piperidone under various conditions. Note that specific reaction outcomes can be highly dependent on the full scope of reagents, solvents, and reaction times.

Table 1: Stability of N-Boc-2-piperidone under Different pH Conditions at Room Temperature

pH RangeConditionStability of Boc GroupStability of Lactam RingRecommendation
< 4AcidicUnstableGenerally StableAvoid unless deprotection is intended.
4 - 6Mildly AcidicModerate StabilityStableUse with caution, monitor for deprotection.
6 - 9Neutral to Mildly BasicStableStableOptimal working range for most reactions.
> 9BasicStablePotentially UnstableUse with caution, especially with strong nucleophiles and/or heat.

Table 2: Thermal Stability of N-Boc-2-piperidone

Temperature RangeConditionStabilityNotes
< 80 °CStandard RefluxGenerally StableMost reactions can be performed safely within this range.
80 - 120 °CElevated TemperatureModerate StabilityPotential for slow degradation over extended periods.
> 120 °CHigh TemperatureUnstableSignificant risk of thermal deprotection and other side reactions.

Experimental Protocols

Protocol 1: General Procedure for Deprotection of N-Boc-2-piperidone

  • Dissolution: Dissolve N-Boc-2-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (2-10 eq) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane), dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS until all the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting salt of 2-piperidone can be used as is or neutralized with a base.

Protocol 2: α-Alkylation of N-Boc-2-piperidone

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of N-Boc-2-piperidone (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).

  • Deprotonation: Cool the solution to -78 °C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide) (1.1-1.5 eq) to the solution at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Below are diagrams illustrating key concepts related to the chemistry of N-Boc-2-piperidone.

degradation_pathways NBocPip N-Boc-2-piperidone Deprotected 2-Piperidone + Isobutylene + CO₂ NBocPip->Deprotected Deprotection RingOpened Ring-Opened Product NBocPip->RingOpened Ring Opening Acid Acid (H⁺) Acid->Deprotected Base Base/Nucleophile (Nu⁻) Base->RingOpened

Caption: Degradation pathways of N-Boc-2-piperidone.

experimental_workflow cluster_troubleshooting Troubleshooting Steps start Start: Reaction with N-Boc-2-piperidone check_conditions Check Reaction Conditions (pH, Temp, Reagents) start->check_conditions degradation_observed Degradation Observed? check_conditions->degradation_observed troubleshoot Troubleshoot Degradation degradation_observed->troubleshoot Yes proceed Reaction Proceeds as Expected degradation_observed->proceed No adjust_ph Adjust pH to Neutral/Basic troubleshoot->adjust_ph lower_temp Lower Reaction Temperature troubleshoot->lower_temp change_reagent Use Milder Reagents troubleshoot->change_reagent end End: Desired Product proceed->end

Caption: Troubleshooting workflow for reactions.

References

Technical Support Center: Scale-Up Synthesis of 1-Boc-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 1-Boc-2-piperidone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale production of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the industrial-scale synthesis of this compound?

A1: The most prevalent and scalable method for preparing this compound is the reaction of 2-piperidone (B129406) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a suitable base.[1] The selection of solvent, base, and reaction conditions is critical for achieving high yield and purity on a larger scale.[1]

Q2: What are the primary safety concerns when handling di-tert-butyl dicarbonate (Boc anhydride) at scale?

A2: Di-tert-butyl dicarbonate is a flammable solid and can be fatal if inhaled.[2][3] It is also a skin and eye irritant and may cause an allergic skin reaction.[2][4] On a large scale, it is crucial to handle Boc anhydride (B1165640) in a well-ventilated area, using appropriate personal protective equipment (PPE), including respiratory protection.[5] It is also important to control the reaction temperature, as the decomposition of Boc anhydride can be exothermic.

Q3: What are the typical side products observed during the scale-up synthesis of this compound?

A3: While specific data for this compound is limited, common side reactions in Boc protection include the formation of di-Boc protected amines, especially with primary amines under forcing conditions.[6] In the case of 2-piperidone, incomplete reaction leaving unreacted starting material is a primary concern. The formation of other byproducts can be influenced by the choice of base and reaction temperature.

Q4: How does the choice of base impact the scale-up of this reaction?

A4: The base plays a crucial role in neutralizing the acidic byproducts of the reaction and driving it to completion. For large-scale synthesis, the choice of base can affect reaction kinetics, selectivity, and downstream processing. Common bases include triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP). The strength and nucleophilicity of the base should be carefully considered to avoid unwanted side reactions.

Q5: What are the recommended purification methods for this compound on a large scale?

A5: For industrial-scale purification, crystallization is often the preferred method due to its efficiency and cost-effectiveness. The crude product, after an aqueous workup to remove the base and other water-soluble impurities, can be crystallized from a suitable solvent or solvent mixture. Common solvents for crystallization of similar organic compounds include heptane, ethyl acetate (B1210297), and their mixtures.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient amount of Boc anhydride.- Inadequate mixing, especially with heterogeneous mixtures.- Low reaction temperature.- Poorly soluble starting material.- Use a slight excess (1.1-1.2 equivalents) of Boc anhydride.- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.- Choose a solvent in which 2-piperidone has good solubility (e.g., THF, DCM).
Low Yield - Hydrolysis of Boc anhydride due to moisture.- Sub-optimal reaction conditions (temperature, time).- Product loss during workup and purification.- Use anhydrous solvents and reagents.- Optimize the reaction temperature and time based on small-scale experiments.- Minimize the number of transfer steps and optimize the extraction and crystallization procedures.
Formation of Impurities - Reaction temperature is too high, leading to decomposition.- Incorrect stoichiometry of reagents.- Presence of impurities in the starting materials.- Maintain a controlled temperature throughout the reaction.- Carefully control the addition of reagents.- Use high-purity starting materials.
Difficult Purification - Oily product that is difficult to crystallize.- Co-crystallization with impurities.- Perform a solvent screen to find an optimal crystallization solvent/system.- Consider a wash of the crude product with a non-polar solvent to remove some impurities before crystallization.- If crystallization fails, column chromatography may be necessary, although less ideal for very large scales.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound (Illustrative Data)

Parameter Condition A Condition B Condition C
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)
Base Triethylamine (TEA)4-Dimethylaminopyridine (DMAP)Sodium hydroxide (B78521) (aq.)
Temperature (°C) 25250-25
Reaction Time (h) 12810
Yield (%) 859288
Purity (by HPLC, %) 979998

Note: This data is illustrative and based on general knowledge of Boc protection reactions. Actual results may vary.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound (1 kg Scale)

Materials:

  • 2-Piperidone (1.0 kg, 10.1 mol)

  • Di-tert-butyl dicarbonate (Boc)₂O (2.4 kg, 11.0 mol)

  • 4-Dimethylaminopyridine (DMAP) (123 g, 1.0 mol)

  • Tetrahydrofuran (THF), anhydrous (10 L)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a dropping funnel, charge 2-piperidone (1.0 kg) and DMAP (123 g).

  • Solvent Addition: Add anhydrous THF (10 L) to the reactor and stir the mixture until all solids are dissolved.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (2.4 kg) in anhydrous THF (2 L) and add it to the dropping funnel. Add the Boc anhydride solution to the reactor dropwise over 2-3 hours while maintaining the internal temperature at 20-25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or HPLC until the 2-piperidone is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water (5 L).

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 3 L) and brine (2 x 3 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot heptane/ethyl acetate mixture.

    • Allow the solution to cool slowly to room temperature and then cool to 0-5 °C to induce crystallization.

    • Collect the crystals by filtration, wash with cold heptane, and dry under vacuum to afford pure this compound.

Mandatory Visualization

experimental_workflow start Start: 2-Piperidone & DMAP in Reactor add_thf Add Anhydrous THF start->add_thf add_boc Add (Boc)2O Solution add_thf->add_boc react Reaction at 20-25°C add_boc->react monitor Monitor by TLC/HPLC react->monitor workup Aqueous Work-up monitor->workup Reaction Complete extract Extraction with Ethyl Acetate workup->extract dry Drying and Concentration extract->dry purify Crystallization dry->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic start Problem Encountered incomplete Incomplete Reaction? start->incomplete low_yield Low Yield? incomplete->low_yield No check_reagents Check Reagent Stoichiometry & Quality incomplete->check_reagents Yes impurities Impurities Present? low_yield->impurities No check_moisture Check for Moisture Contamination low_yield->check_moisture Yes check_temp Verify Temperature Control impurities->check_temp Yes end Consult Further Resources impurities->end No check_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->check_conditions check_mixing Ensure Efficient Mixing check_conditions->check_mixing optimize_workup Optimize Work-up & Purification check_moisture->optimize_workup check_sm_purity Check Starting Material Purity check_temp->check_sm_purity

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Minimizing By-product Formation in Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during piperidone synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered in experimental work.

Section 1: Troubleshooting Guides

This section offers solutions to common problems encountered during various piperidone synthesis methods.

Dieckmann Condensation

Q1: My Dieckmann condensation is resulting in a low yield of the desired β-keto ester, and I'm observing a significant amount of a higher molecular weight side product. What is happening and how can I fix it?

A1: The formation of a higher molecular weight product is likely due to intermolecular Claisen condensation, leading to dimerization or polymerization, rather than the desired intramolecular cyclization.[1] This is particularly problematic when attempting to form rings larger than seven members.[1]

Troubleshooting Steps:

  • Increase Dilution: Running the reaction at a higher dilution favors the intramolecular reaction over the intermolecular one. A common starting point is a substrate concentration of 0.1 M or lower.

  • Slow Addition of Substrate: Adding the diester slowly to the base solution can help maintain a low concentration of the starting material, further promoting intramolecular cyclization.

  • Choice of Base and Solvent: The use of sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents such as toluene (B28343) or THF can minimize side reactions.[1] Using sodium ethoxide in ethanol (B145695) can sometimes lead to competing reactions.[1]

Quantitative Data on Dieckmann Condensation of Diethyl Adipate Derivatives:

Base (equiv.)SolventTemperature (°C)Time (h)Yield of Cyclic β-keto ester (%)Major By-product(s)Reference
NaOEt (1.1)EthanolReflux4~65Intermolecular condensation product[1]
NaH (1.2)TolueneReflux2~85Minimal[2]
t-BuOK (1.2)THFRoom Temp6~90Minimal[1]

Experimental Protocol: Dieckmann Condensation of Diethyl N-benzyl-3,3'-iminodipropionate

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexane (B92381) to remove the mineral oil. Add anhydrous toluene to the flask.

  • Reaction: Heat the suspension to reflux. Slowly add a solution of diethyl N-benzyl-3,3'-iminodipropionate (1.0 equivalent) in anhydrous toluene via the dropping funnel over 2 hours.

  • Work-up: After the addition is complete, continue refluxing for an additional 2 hours. Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the desired ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.

Visualization of Dieckmann Condensation Pathways

Dieckmann_Condensation cluster_desired Desired Pathway cluster_byproduct By-product Pathway Diester Diester Enolate Enolate Intermediate Diester->Enolate Base Piperidone Desired Piperidone Precursor (Intramolecular Cyclization) Enolate->Piperidone Intramolecular Attack Dimer Dimer By-product (Intermolecular Condensation) Enolate->Dimer Intermolecular Attack

Caption: Desired intramolecular vs. intermolecular by-product pathway in Dieckmann condensation.

Reductive Amination

Q2: My reductive amination is producing a significant amount of a tertiary amine by-product. How can I promote the formation of the desired secondary amine?

A2: The formation of a tertiary amine is a common side reaction in reductive amination, resulting from the newly formed secondary amine reacting with another equivalent of the aldehyde or ketone.[3] This over-alkylation can be minimized through several strategies.

Troubleshooting Steps:

  • Stoichiometry Control: Use a large excess of the primary amine relative to the dicarbonyl compound. This increases the probability that the carbonyl group will react with the primary amine instead of the secondary amine product.

  • pH Control: Maintaining a slightly acidic pH (around 6-7) can favor the formation of the initial imine and subsequent reduction while minimizing the nucleophilicity of the product amine, thus reducing the rate of the second alkylation.[3]

  • Choice of Reducing Agent: Use a less reactive and more sterically hindered reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). It selectively reduces the iminium ion over the carbonyl group, allowing for a one-pot reaction where the imine formation and reduction can occur concurrently without significant reduction of the starting aldehyde or ketone.[3]

Q3: I am observing the formation of an alcohol by-product and low conversion of my starting carbonyl compound. What is the cause and how can I prevent it?

A3: This issue arises when the reducing agent is too reactive and reduces the starting aldehyde or ketone before it can form an imine with the amine. Sodium borohydride (B1222165) (NaBH₄) is a common culprit for this side reaction.[3]

Troubleshooting Steps:

  • Two-Step Procedure: If using NaBH₄, perform the reaction in two steps. First, allow the imine to form completely by mixing the carbonyl compound and the amine (monitor by TLC or LC-MS). Once the starting carbonyl is consumed, cool the reaction mixture to 0°C and then add the NaBH₄.

  • Use a Selective Reducing Agent: As mentioned above, sodium triacetoxyborohydride (NaBH(OAc)₃) is less reactive and will preferentially reduce the iminium ion, making it ideal for a one-pot reductive amination.[3]

Quantitative Data on Reductive Amination of Glutaraldehyde with Benzylamine:

Reducing AgentProcedureAmine:Aldehyde RatioYield of N-benzylpiperidone (%)Major By-product(s)Reference
NaBH₄One-pot1:1~30Benzyl alcohol, N,N-dibenzylpiperidone[3]
NaBH₄Two-step1:1~75N,N-dibenzylpiperidone[3]
NaBH(OAc)₃One-pot1:1~90Minimal[3]
NaBH(OAc)₃One-pot2:1>95Minimal[3]

Experimental Protocol: One-pot Reductive Amination of a 1,5-Dicarbonyl Compound

  • Preparation: In a round-bottom flask, dissolve the 1,5-dicarbonyl compound (1.0 equivalent) and the primary amine (1.1 equivalents) in a suitable solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

  • Iminium Ion Formation: Add acetic acid (1.0 equivalent) to catalyze imine formation and stir at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of Reductive Amination Pathways

Reductive_Amination Dicarbonyl 1,5-Dicarbonyl Compound Iminium Iminium Ion Intermediate Dicarbonyl->Iminium + Amine - H₂O Alcohol Alcohol By-product Dicarbonyl->Alcohol Reduction (non-selective) Amine Primary Amine Amine->Iminium Piperidone Desired Piperidone (Secondary Amine) Iminium->Piperidone Reduction Overalkylation Over-alkylation By-product (Tertiary Amine) Piperidone->Overalkylation + Iminium Ion

Caption: Reaction pathways in reductive amination leading to the desired piperidone and by-products.

Catalytic Hydrogenation of Pyridines/Pyridones

Q4: My catalytic hydrogenation of a substituted pyridine (B92270) is incomplete, and I'm recovering starting material. How can I drive the reaction to completion?

A4: The aromaticity of the pyridine ring makes it relatively resistant to hydrogenation. Incomplete reduction can be due to insufficient catalyst activity, catalyst poisoning, or inadequate reaction conditions.[4]

Troubleshooting Steps:

  • Catalyst Choice and Loading: Platinum-based catalysts, such as PtO₂ (Adams' catalyst), are often more effective than palladium for pyridine hydrogenation.[5] Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also improve the reaction rate.

  • Acidic Additives: The presence of an acid, such as acetic acid or hydrochloric acid, can protonate the pyridine nitrogen, activating the ring towards reduction and preventing catalyst poisoning by the basic piperidine (B6355638) product.[4]

  • Increase Hydrogen Pressure and Temperature: Increasing the hydrogen pressure (e.g., from 50 to 80 bar) and temperature can provide the necessary energy to overcome the aromatic stabilization.[6]

Q5: The hydrogenation of my substituted pyridine is leading to a mixture of cis and trans isomers of the corresponding piperidine. How can I control the stereoselectivity?

A5: The stereochemical outcome of pyridine hydrogenation can be influenced by the catalyst, substrate, and reaction conditions.

Troubleshooting Steps:

  • Catalyst System: Homogeneous catalysts, such as those based on iridium or rhodium with chiral ligands, can offer high levels of stereocontrol.[7]

  • Substrate Control: The presence of directing groups on the pyridine ring can influence the facial selectivity of hydrogen addition.

  • Reaction Conditions: As seen in some studies, increasing hydrogen pressure can favor the formation of one diastereomer over another.[6]

Quantitative Data on Catalytic Hydrogenation of 2-Substituted Pyridines:

SubstrateCatalystH₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)Product (cis:trans)Reference
2-Methylpyridine10% Pt/C30801210050:50[6]
2-Methylpyridine10% Pt/C80801210063:37[6]
2-PhenylpyridinePtO₂60Room Temp8>95Not specified[5]

Experimental Protocol: Catalytic Hydrogenation of a 2-Pyridone

  • Reactor Setup: In a high-pressure autoclave, dissolve the 2-pyridone (1.0 equivalent) in a suitable solvent such as acetic acid or ethanol.

  • Catalyst Addition: Add the catalyst (e.g., 10% Pt/C, 5 mol%) to the solution.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50 bar). Stir the reaction mixture at the desired temperature (e.g., 60°C) for the required time (monitor by GC or LC-MS).

  • Work-up: After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure. If acetic acid was used, neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent. Dry the organic layer, filter, and concentrate to obtain the crude piperidone.

  • Purification: Purify by distillation or column chromatography.

Visualization of Pyridine Hydrogenation

Pyridine_Hydrogenation Pyridine Substituted Pyridine Dihydropyridine Dihydropyridine Intermediate Pyridine->Dihydropyridine + H₂ (Catalyst) Incomplete Incomplete Reduction (Starting Material/Intermediates) Pyridine->Incomplete Tetrahydropyridine Tetrahydropyridine Intermediate Dihydropyridine->Tetrahydropyridine + H₂ Dihydropyridine->Incomplete Piperidine Desired Piperidine (Fully Reduced) Tetrahydropyridine->Piperidine + H₂ Tetrahydropyridine->Incomplete

Caption: Stepwise reduction pathway in pyridine hydrogenation and the issue of incomplete reduction.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the main advantages of the Petrenko-Kritschenko piperidone synthesis?

A: The Petrenko-Kritschenko synthesis is a multicomponent reaction, which allows for the rapid assembly of complex piperidone structures from simple starting materials in a single step.[8][9] It is particularly useful for synthesizing symmetrically substituted 4-piperidones.[10]

Q: What is a common by-product in the Petrenko-Kritschenko reaction, and how can it be avoided?

A: A common side reaction is the formation of a 4-oxotetrahydropyran derivative. This occurs when the reaction is carried out in the absence of ammonia (B1221849) or a primary amine.[8] To avoid this, ensure that a sufficient amount of the amine component is present in the reaction mixture.

Q: How can I minimize by-products in a Mannich reaction for 4-piperidone (B1582916) synthesis?

A: The Mannich reaction can sometimes lead to complex product mixtures due to the high reactivity of formaldehyde.[11] To improve the yield of the desired 4-piperidone, consider the following:

  • Solvent Choice: Using acetic acid as a solvent can lead to cleaner reactions and higher yields compared to aqueous or alcoholic solutions.[11]

  • Stoichiometry: Careful control of the molar ratios of the ketone, aldehyde, and amine is crucial. The optimal ratios may need to be determined empirically for a specific set of reactants.[11]

Q: Are there any "green" or more environmentally friendly approaches to piperidone synthesis?

A: Yes, there is growing interest in developing greener synthetic methods. For example, in reductive amination, replacing traditional borohydride reagents with catalytic hydrogenation using H₂ as the reductant is a more atom-economical approach.[12] Additionally, electrocatalytic hydrogenation methods are being explored to reduce the need for high pressures and temperatures.[1]

Q: My final piperidone product is discolored. What could be the cause?

A: Discoloration, often a yellow or brownish tint, can be due to the presence of oxidized impurities. Piperidines and their derivatives can be susceptible to air oxidation. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. If discoloration is observed after synthesis, purification by distillation or recrystallization may be necessary.

References

Technical Support Center: 1-Boc-2-piperidone Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Boc-2-piperidone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and reactivity of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two main sites of reactivity. The most significant is the electrophilic carbonyl carbon of the lactam ring, which is susceptible to nucleophilic attack.[1] The alpha-carbons adjacent to the carbonyl can also be functionalized under specific basic conditions, although this is less common. The Boc (tert-butyloxycarbonyl) protecting group is stable under many conditions but can be removed using strong acids (e.g., trifluoroacetic acid, TFA) to liberate the secondary amine.

Q2: How does the Boc group influence the reactivity of the lactam?

A2: The Boc group is electron-withdrawing, which can slightly increase the electrophilicity of the lactam carbonyl, making it more susceptible to nucleophilic attack compared to an N-alkylated piperidone.[1] However, its primary role is to protect the nitrogen, preventing it from acting as a nucleophile or base and allowing for selective reactions at the carbonyl.

Q3: What general class of solvents is recommended for reactions with this compound?

A3: The choice of solvent is highly dependent on the specific reaction. For reactions involving organometallic reagents like Grignard reagents or lithium aluminum hydride (LiAlH₄), anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are required to prevent quenching the reagent.[2][3] For nucleophilic acyl substitution reactions, polar aprotic solvents like DMF or acetonitrile (B52724) may be suitable, depending on the nucleophile's nature. Protic solvents like methanol (B129727) or ethanol (B145695) can participate in the reaction (e.g., solvolysis) or inhibit certain nucleophiles through hydrogen bonding.

Q4: Can the lactam ring of this compound be opened?

A4: Yes, the lactam ring can be opened via nucleophilic acyl substitution. Strong nucleophiles, such as hydroxide (B78521) (in saponification) or certain organometallics, can attack the carbonyl group, leading to ring-opening. This process is often followed by the elimination of the nitrogen-containing portion as a leaving group, which is subsequently protonated during workup. This reaction pathway is a common method for synthesizing γ-amino acids and their derivatives.[4][5]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Q: I am attempting a nucleophilic addition to this compound, but I am recovering most of my starting material. What could be the issue?

A: This problem often points to issues with the nucleophile's reactivity, the reaction conditions, or the choice of solvent.

  • Reagent Incompatibility: If you are using an organometallic reagent (e.g., Grignard, organolithium), ensure your solvent and glassware are scrupulously dry. Ethereal solvents like THF or diethyl ether are mandatory.[2] Trace amounts of water or protic solvents will quench the reagent, halting the reaction.

  • Solvent Effects: The solvent may be inhibiting your nucleophile. Polar protic solvents (e.g., methanol, water) can form a solvent cage around anionic nucleophiles through hydrogen bonding, drastically reducing their reactivity. For many nucleophilic substitutions, switching to a polar aprotic solvent like THF or DMF can significantly increase the reaction rate.

  • Insufficient Nucleophilicity: Your chosen nucleophile may not be strong enough to attack the lactam carbonyl. Lactams are less reactive than esters or acid chlorides. You may need to use a more powerful nucleophile or activate the lactam.

  • Temperature: Some reactions require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at or below room temperature, consider carefully heating the reaction mixture (ensure the solvent is appropriate for the temperature).

G start Low/No Conversion q1 Using Organometallic Reagent? start->q1 s1 Ensure Anhydrous Conditions (Dry Solvent, Glassware) q1->s1 Yes q2 Solvent Type? q1->q2 No s1->q2 s2a Switch from Protic (e.g., MeOH) to Aprotic (e.g., THF, DMF) q2->s2a Protic s2b If Organometallic, Use Ethereal Solvent (THF, Et2O) q2->s2b Aprotic q3 Nucleophile Strength? s2a->q3 s2b->q3 s3 Use a Stronger Nucleophile or an Activating Agent q3->s3 Weak q4 Reaction Temperature? q3->q4 Strong s3->q4 s4 Increase Temperature (if appropriate for solvent) q4->s4 Low

Issue 2: Formation of Unexpected Side Products

Q: My reaction is consuming the starting material, but I am getting a complex mixture of products or an unexpected major product. What are common side reactions?

A: Side reactions can be highly dependent on the reagents and solvent used.

  • Ring-Opening vs. Addition: With strong, sterically unhindered nucleophiles, you might get a ring-opened product (a γ-amino acid derivative) instead of a stable tetrahedral intermediate. If you desire simple addition, you may need to use a less nucleophilic reagent or milder conditions.

  • Enolate Formation: Strong, non-nucleophilic bases can deprotonate the α-carbon, leading to enolate formation and subsequent side reactions (e.g., aldol-type condensations, alkylation if an electrophile is present) rather than nucleophilic attack at the carbonyl.

  • Solvent Participation: Protic solvents like alcohols can act as nucleophiles, leading to solvolysis products, especially under acidic or basic catalysis or at elevated temperatures.

  • Boc Deprotection: If your reaction conditions are too acidic (even mildly acidic in some cases), you may inadvertently cleave the Boc group, exposing the secondary amine which can then react further.

Data Presentation

The choice of solvent has a profound impact on the success of a reaction with this compound, particularly when using powerful nucleophiles like Grignard reagents. The following table provides illustrative data on the expected outcome of the reaction between this compound and Phenylmagnesium Bromide (PhMgBr) in various solvents.

Table 1: Illustrative Solvent Effects on the Reaction of this compound with PhMgBr

SolventSolvent TypeDielectric Constant (ε)Expected Reaction TimeExpected YieldRationale
Tetrahydrofuran (THF) Polar Aprotic (Ethereal)7.62-4 hoursHighIdeal solvent. Aprotic and unreactive towards the Grignard reagent, effectively solvating the magnesium salts.[2]
Diethyl Ether (Et₂O) Polar Aprotic (Ethereal)4.34-6 hoursHighStandard solvent for Grignard reactions; slightly less polar than THF, which can sometimes slow the reaction.
Dichloromethane (DCM) Polar Aprotic9.1> 24 hoursVery Low / NoneGrignard reagents are generally incompatible with halogenated solvents and can react with them.
Methanol (MeOH) Polar Protic33.0< 5 minutesNoneThe protic nature of methanol will instantly quench the Grignard reagent in a rapid acid-base reaction.[2]
Toluene Nonpolar2.4> 24 hoursVery LowGrignard reagents have poor solubility in nonpolar solvents, leading to a very slow or stalled reaction.

G reagent Organometallic Reagent (e.g., Grignard, LiAlH4) protic Protic Solvent (e.g., MeOH, H2O) reagent->protic Incompatible (Reagent Quenched) aprotic_nonethereal Aprotic Non-Ethereal (e.g., DCM, Toluene) reagent->aprotic_nonethereal Incompatible (Side Reactions/Poor Solubility) aprotic_ethereal Aprotic Ethereal (e.g., THF, Et2O) reagent->aprotic_ethereal Compatible (Successful Reaction)

Experimental Protocols

Protocol: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the ring-opening reduction of the lactam to form N-Boc-5-amino-1-pentanol.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen inlet

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Suspension: In the reaction flask, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (approx. 0.5 M).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams used.

  • Workup: A granular white precipitate should form. Stir the resulting slurry for 30 minutes. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Isolation: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-5-amino-1-pentanol.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Suspend LiAlH4 in Anhydrous THF prep2 Cool to 0 °C prep1->prep2 react1 Add this compound Solution Dropwise prep2->react1 react2 Warm to RT, then Reflux react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool to 0 °C react3->workup1 workup2 Quench Reaction workup1->workup2 workup3 Filter & Extract workup2->workup3 workup4 Dry & Concentrate workup3->workup4 workup5 Purify (Chromatography) workup4->workup5

References

Catalyst Selection for Efficient 1-Boc-2-piperidone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal catalyst for the efficient synthesis of 1-Boc-2-piperidone. This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, detailed experimental protocols, and a comparison of common catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used method for the synthesis of this compound is the reaction of 2-piperidone (B129406) with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1][2] This reaction requires a base or catalyst to proceed efficiently. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom in the piperidone ring, which is stable under many reaction conditions but can be easily removed under mild acidic conditions.[2]

Q2: What is the role of a catalyst in the synthesis of this compound?

A catalyst, typically a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP), accelerates the N-Boc protection of 2-piperidone.[3][4] The catalyst activates the di-tert-butyl dicarbonate, making it more susceptible to nucleophilic attack by the nitrogen atom of 2-piperidone. This leads to a faster and more efficient reaction, often resulting in higher yields.[4]

Q3: Which catalysts are commonly used for the synthesis of this compound?

Commonly used catalysts and bases for the N-Boc protection of 2-piperidone include:

  • 4-(Dimethylaminopyridine) (DMAP): A highly efficient nucleophilic catalyst, often used in catalytic amounts along with a stoichiometric amount of a tertiary amine base like triethylamine (B128534) (Et₃N).[3][5]

  • Triethylamine (Et₃N): A common organic base that can be used as both a base and, in some cases, to drive the reaction, although it is less catalytically active than DMAP.[3]

  • Sodium Hydroxide (B78521) (NaOH): An inorganic base that can be used for the reaction, often in aqueous and organic solvent mixtures.[6]

Q4: How do I choose the best catalyst for my experiment?

The choice of catalyst depends on several factors, including the desired reaction rate, scale of the reaction, and sensitivity of other functional groups in the starting material.

  • For high efficiency and rapid reaction , a catalytic amount of DMAP with a base like triethylamine is often the preferred choice.[3][5]

  • For a simpler workup where the catalyst can be easily removed by aqueous extraction, an inorganic base like sodium hydroxide might be suitable.[6]

  • If mild reaction conditions are a priority, triethylamine alone can be used, though the reaction may be slower.

Q5: Are there any safety precautions I should be aware of when using these catalysts?

Yes, always consult the Safety Data Sheet (SDS) for each reagent before use.

  • DMAP is toxic and should be handled with care in a well-ventilated fume hood.

  • Triethylamine is a corrosive and flammable liquid.

  • Sodium Hydroxide is a corrosive solid.

  • Di-tert-butyl dicarbonate can decompose upon heating, releasing carbon dioxide gas. Therefore, reactions should not be conducted in a closed system.[4]

Catalyst Performance Comparison

While a direct, side-by-side comparative study for this compound synthesis is not extensively documented in the literature, the following table summarizes typical conditions and expected outcomes based on general N-Boc protection protocols.

Catalyst/BaseTypical SolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Notes
cat. DMAP / Et₃N Dichloromethane (B109758) (DCM)Room Temperature1 - 4> 90Highly efficient and fast. DMAP is toxic.
Triethylamine (Et₃N) Dichloromethane (DCM)Room Temperature12 - 2470 - 90Milder conditions, but slower reaction rate.
Sodium Hydroxide (NaOH) Water / THFRoom Temperature2 - 680 - 95Good for large-scale synthesis; workup is straightforward.

Experimental Protocols

Protocol 1: DMAP-Catalyzed Synthesis of this compound

This protocol utilizes a catalytic amount of DMAP in the presence of triethylamine for efficient N-Boc protection.

Materials:

  • 2-Piperidone

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve 2-piperidone (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Sodium Hydroxide-Catalyzed Synthesis of this compound

This protocol employs sodium hydroxide as a base in a biphasic system.

Materials:

  • 2-Piperidone

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-piperidone (1.0 eq) in a 1:1 mixture of THF and water.

  • Add a solution of sodium hydroxide (1.2 eq) in water to the reaction mixture.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the mixture and stir vigorously at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add water to the mixture and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Troubleshooting Guide

// Low Yield Path cause_ly1 [label="Cause: Inactive Catalyst/Base", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; solution_ly1 [label="Solution:\n- Use fresh, high-purity catalyst/base.\n- Ensure proper storage of reagents.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_ly2 [label="Cause: Insufficient Reagent", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; solution_ly2 [label="Solution:\n- Check stoichiometry of (Boc)2O.\n- Use a slight excess (1.1-1.2 eq) of (Boc)2O.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_ly3 [label="Cause: Poor Solubility", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; solution_ly3 [label="Solution:\n- Choose a more appropriate solvent (e.g., THF, DCM).\n- Ensure vigorous stirring.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Incomplete Reaction Path cause_ir1 [label="Cause: Short Reaction Time", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; solution_ir1 [label="Solution:\n- Increase reaction time.\n- Monitor reaction progress by TLC until completion.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_ir2 [label="Cause: Low Temperature", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; solution_ir2 [label="Solution:\n- Run the reaction at room temperature or slightly elevated temperature (if compatible with reagents).", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_ir3 [label="Cause: Inefficient Catalyst", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; solution_ir3 [label="Solution:\n- Switch to a more active catalyst (e.g., from Et3N to cat. DMAP/Et3N).", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Side Products Path cause_sp1 [label="Cause: Di-Boc Formation", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; solution_sp1 [label="Solution:\n- Use a controlled amount of (Boc)2O.\n- Avoid prolonged reaction times with highly active catalysts.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_sp2 [label="Cause: Reaction with Solvent", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; solution_sp2 [label="Solution:\n- Use an inert solvent like DCM or THF.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Difficult Purification Path cause_dp1 [label="Cause: Residual DMAP", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; solution_dp1 [label="Solution:\n- Perform an acidic wash (e.g., 1 M HCl) during workup to remove DMAP.\n- Use polymer-supported DMAP for easy filtration.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_dp2 [label="Cause: Excess (Boc)2O", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; solution_dp2 [label="Solution:\n- Use a scavenger resin (e.g., trisamine resin) to remove excess (Boc)2O.\n- Careful column chromatography.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> low_yield; start -> incomplete_reaction; start -> side_products; start -> difficult_purification;

low_yield -> cause_ly1 -> solution_ly1; low_yield -> cause_ly2 -> solution_ly2; low_yield -> cause_ly3 -> solution_ly3;

incomplete_reaction -> cause_ir1 -> solution_ir1; incomplete_reaction -> cause_ir2 -> solution_ir2; incomplete_reaction -> cause_ir3 -> solution_ir3;

side_products -> cause_sp1 -> solution_sp1; side_products -> cause_sp2 -> solution_sp2;

difficult_purification -> cause_dp1 -> solution_dp1; difficult_purification -> cause_dp2 -> solution_dp2; } Troubleshooting guide for this compound synthesis.

Experimental Workflow and Catalyst Action

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the catalytic cycle of DMAP.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Mix 2-Piperidone, Solvent, and Base/Catalyst cooling 2. Cool to 0 °C (if required) reagents->cooling addition 3. Add (Boc)2O Solution cooling->addition stirring 4. Stir at Room Temperature addition->stirring monitoring 5. Monitor by TLC stirring->monitoring extraction 6. Aqueous Workup (Washings) monitoring->extraction drying 7. Dry Organic Layer extraction->drying concentration 8. Concentrate drying->concentration purification 9. Purify (if needed) concentration->purification

DMAP_Catalysis dmap {DMAP} activated_boc {N-Boc-DMAP+} dmap->activated_boc + (Boc)2O boc2o {(Boc)2O} boc2o->activated_boc product {this compound} activated_boc->product + 2-Piperidone tert_butoxide {t-BuO-} activated_boc->tert_butoxide co2 {CO2} activated_boc->co2 piperidone {2-Piperidone} piperidone->product product->dmap - DMAP (regenerated)

References

Technical Support Center: Managing 1-Boc-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 1-Boc-2-piperidone.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent reaction yields or kinetics. Degradation of this compound due to moisture exposure.- Ensure the reagent was handled under anhydrous conditions. - Use a fresh bottle of this compound or a properly stored sample. - Perform a purity analysis (e.g., HPLC, NMR) on the starting material. - Determine the water content of the material using Karl Fischer titration.
Appearance of unexpected peaks in HPLC or NMR analysis of the reaction mixture. Presence of hydrolysis-related impurities in the starting material.- Characterize the impurities to confirm if they correspond to the hydrolyzed form of this compound. - Purify the this compound before use if significant degradation is detected.
The material appears clumpy, discolored, or has a different melting point than specified. The material has been compromised by moisture absorption. The typical appearance is a white to off-white crystalline powder.[1]- Do not use the material for reactions sensitive to impurities. - Consider purification if possible, or discard the reagent. - Review storage and handling procedures to prevent future occurrences.
Difficulty achieving complete dissolution in non-polar organic solvents. The presence of the more polar, hydrolyzed form of the compound can alter its solubility profile. This compound is readily soluble in most organic solvents like dichloromethane, ethyl acetate, and methanol (B129727), but sparingly soluble in water.[1]- Use a co-solvent system if appropriate for the reaction. - Confirm the identity and purity of the material before use.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

A1: To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2] It is crucial to protect it from moisture, direct sunlight, and high temperatures.[1][2] Store it away from strong oxidizing agents and acids.[1][2]

Q2: What happens if this compound is exposed to moisture?

A2: Exposure to moisture can lead to the hydrolysis of the lactam ring in the this compound molecule. This chemical reaction breaks open the ring structure, forming the corresponding Boc-protected amino acid. This degradation compromises the purity of the material and can negatively impact subsequent reactions.

Q3: How can I determine the moisture content of my this compound sample?

A3: The most accurate method for determining the water content in a sample is Karl Fischer titration.[3][4][5][6] This technique is highly specific to water and can detect even trace amounts.

Q4: Can I visually inspect this compound to assess its quality?

A4: While a visual inspection can sometimes indicate a problem (e.g., clumping or discoloration), it is not a reliable method for assessing moisture-related degradation. This compound is a white to off-white crystalline powder.[1] Any deviation from this appearance could suggest contamination or degradation. However, the compound can absorb moisture without a noticeable change in its appearance. Therefore, analytical methods are necessary for a definitive quality assessment.

Q5: What analytical techniques can be used to check the purity of this compound and detect degradation?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and detecting degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of the hydrolyzed form by observing characteristic shifts in the spectra.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in a this compound sample using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer titrator

  • Karl Fischer reagent (single-component or two-component system)

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe

  • This compound sample

Procedure:

  • System Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the burette with the Karl Fischer reagent.

    • Add anhydrous methanol to the titration vessel.

    • Pre-titrate the solvent to neutralize any residual moisture until the endpoint is stable.

  • Sample Preparation and Titration:

    • Accurately weigh a suitable amount of the this compound sample.

    • Quickly transfer the sample to the conditioned titration vessel.

    • Allow the sample to dissolve and stir for a defined period.

    • Start the titration. The Karl Fischer reagent will be added automatically until the endpoint is reached.

  • Calculation:

    • The instrument's software will typically calculate the water content automatically based on the volume of titrant consumed and the titer of the reagent. The result is usually expressed as a percentage (%) or parts per million (ppm) of water.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for the purity assessment of this compound and the detection of its potential hydrolyzed form. Method optimization may be required.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

  • Gradient Program:

    • Start with a suitable initial percentage of B.

    • Increase the percentage of B over a set time to elute compounds with different polarities.

    • Include a column wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound in the mobile phase or a suitable solvent (e.g., acetonitrile).

    • Prepare a series of dilutions to establish a calibration curve if quantitative analysis is required.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standard and sample solutions into the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities, including the more polar hydrolyzed product which would have a shorter retention time.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance White to off-white crystalline powder[1]
Molecular Formula C₁₀H₁₇NO₃[2][7]
Molecular Weight 199.25 g/mol [2][7]
Melting Point 29-36 °C or 34-37 °C[4][7]
Solubility Sparingly soluble in water; readily soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol).[1]

Visualizations

Hydrolysis_Pathway This compound This compound Hydrolyzed Product Boc-5-aminopentanoic acid This compound->Hydrolyzed Product Nucleophilic attack on lactam carbonyl Water (H2O) Water (H2O) Water (H2O)->Hydrolyzed Product

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_storage Storage cluster_handling Handling cluster_analysis Quality Control Store Store in a cool, dry, dark place under inert atmosphere Handle Handle under inert gas (e.g., Argon, Nitrogen) Store->Handle KF Karl Fischer Titration (Moisture Content) Handle->KF HPLC HPLC/NMR Analysis (Purity Check) Handle->HPLC Proceed_with_Reaction Proceed with Reaction KF->Proceed_with_Reaction If moisture is low HPLC->Proceed_with_Reaction If purity is high

Caption: Workflow for handling moisture-sensitive this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Boc-2-piperidone and N-Cbz-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of nitrogen-protecting groups is a cornerstone of modern organic synthesis, profoundly influencing the reactivity and synthetic utility of heterocyclic scaffolds. Among these, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are ubiquitously employed. This guide provides an objective, data-driven comparison of the reactivity of 1-Boc-2-piperidone and N-Cbz-2-piperidone, two common building blocks in medicinal chemistry and drug development. Understanding their distinct electronic properties and resultant chemical behaviors is crucial for rational synthetic design.

Introduction to this compound and N-Cbz-2-piperidone

This compound and N-Cbz-2-piperidone are N-protected derivatives of 2-piperidone (B129406) (δ-valerolactam). The protecting groups modulate the reactivity of the lactam ring in several key ways:

  • Carbonyl Electrophilicity: The electron-withdrawing nature of the Boc and Cbz groups enhances the electrophilicity of the lactam carbonyl carbon, making it more susceptible to nucleophilic attack compared to the unprotected lactam.

  • α-Proton Acidity: By withdrawing electron density, these groups increase the acidity of the protons on the α-carbon (C3 and C6), facilitating enolate formation and subsequent functionalization.

  • Nitrogen Nucleophilicity: The lone pair of the nitrogen atom is delocalized into the carbonyl of the protecting group, rendering the nitrogen atom non-nucleophilic and preventing side reactions at this position.

The primary difference in reactivity between the two compounds stems from the distinct electronic nature of the tert-butoxycarbonyl and benzyloxycarbonyl moieties.

Electronic Effects of Boc vs. Cbz Protecting Groups

Both Boc and Cbz groups are electron-withdrawing, a property that influences the reactivity of the 2-piperidone ring.[1] The Cbz group is generally considered to be more electron-withdrawing than the Boc group due to the presence of the phenyl ring, which can exert a greater inductive effect. This difference in electron-withdrawing strength is expected to make the carbonyl carbon of N-Cbz-2-piperidone more electrophilic and the α-protons more acidic than those of this compound.

Spectroscopic data can provide evidence for these electronic differences. A lower carbonyl stretching frequency in the infrared (IR) spectrum and a downfield shift of the carbonyl carbon in the 13C NMR spectrum are indicative of a more polarized and electrophilic carbonyl group.

CompoundCarbonyl Stretch (IR, cm-1)Carbonyl Carbon (13C NMR, ppm)
This compound ~1693~154.7
N-Cbz-2-piperidone ~1698Not explicitly found, but expected to be slightly downfield from this compound

Note: Spectroscopic data can vary slightly depending on the solvent and other experimental conditions.

Comparative Reactivity in Key Transformations

The differing electronic properties of the Boc and Cbz groups lead to notable differences in reactivity in a variety of common synthetic transformations.

Deprotection

The most significant difference lies in their deprotection conditions, which forms the basis of their orthogonal use in multi-step syntheses.

Protecting GroupDeprotection Conditions
Boc Acidic conditions (e.g., TFA, HCl in dioxane)
Cbz Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids

This orthogonality is a critical consideration in synthetic planning, allowing for the selective removal of one group in the presence of the other.

Nucleophilic Attack at the Carbonyl Carbon

The enhanced electrophilicity of the carbonyl carbon in N-protected 2-piperidones makes them susceptible to attack by strong nucleophiles such as organometallic reagents. Due to the stronger electron-withdrawing nature of the Cbz group, N-Cbz-2-piperidone is expected to be more reactive towards nucleophiles than this compound.

While direct comparative quantitative data for 2-piperidones is scarce, studies on related lactam systems have shown that N-Cbz protected lactams are less reactive or even unreactive in some amidation reactions compared to their N-Boc counterparts.[2] This suggests that while the carbonyl is more electrophilic, other factors such as steric hindrance from the benzyl (B1604629) group might play a role in certain reactions.

α-Carbon Functionalization (Enolate Formation and Alkylation)

The increased acidity of the α-protons in N-protected 2-piperidones allows for their deprotonation to form enolates, which can then be reacted with various electrophiles. The stronger electron-withdrawing effect of the Cbz group should theoretically lead to a lower pKa for the α-protons of N-Cbz-2-piperidone , making it easier to deprotonate than this compound.

CompoundEstimated α-Proton pKa
This compound ~25
N-Cbz-2-piperidone <25

Note: These are estimated values based on the pKa of related esters and amides. Actual values may differ.

This difference in acidity could translate to the need for milder bases or lower temperatures for the deprotonation of N-Cbz-2-piperidone compared to this compound. However, the choice of base and reaction conditions will also depend on the specific electrophile and desired outcome.

Reduction of the Lactam Carbonyl

The reduction of the lactam carbonyl to the corresponding amine is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required. The more electrophilic carbonyl of N-Cbz-2-piperidone would be expected to undergo reduction more readily than that of this compound.

Experimental Protocols

Detailed experimental protocols for key transformations of N-Boc and N-Cbz protected piperidines are provided below. Note that while these protocols are for related piperidine (B6355638) derivatives, they serve as a good starting point for reactions with this compound and N-Cbz-2-piperidone.

N-Boc Deprotection

Protocol: To a solution of the N-Boc protected piperidine derivative in a suitable solvent (e.g., dioxane, dichloromethane), an excess of a strong acid such as 4M HCl in dioxane or trifluoroacetic acid (TFA) is added. The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS. The product is then isolated after removal of the solvent and excess acid, often by precipitation as the hydrochloride salt.

N-Cbz Deprotection by Hydrogenolysis

Protocol: The N-Cbz protected piperidine derivative is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added. The reaction mixture is then stirred under an atmosphere of hydrogen gas (from a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the deprotected amine.

α-Alkylation of an N-Protected Piperidine (General)

Protocol: To a solution of the N-protected piperidine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at low temperature (-78 °C) under an inert atmosphere, a strong base such as lithium diisopropylamide (LDA) or n-butyllithium is added dropwise to generate the enolate. After stirring for a period to ensure complete enolate formation, the electrophile (e.g., an alkyl halide) is added, and the reaction is allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Visualizing Reaction Pathways

Deprotection_Pathways Boc_Piperidone This compound Piperidone 2-Piperidone Boc_Piperidone->Piperidone  TFA or HCl/Dioxane   Cbz_Piperidone N-Cbz-2-piperidone Cbz_Piperidone->Piperidone  H₂, Pd/C   Alpha_Alkylation start N-Protected-2-piperidone C2 C3-H enolate Lithium Enolate start:c3->enolate  LDA, THF, -78 °C   product α-Alkylated Product enolate->product  R-X (Electrophile)  

References

A Comparative Guide to Analytical Methods for 1-Boc-2-piperidone Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of analytical methods for assessing the purity of 1-Boc-2-piperidone, a key building block in the synthesis of various pharmaceutical agents. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental data from related compounds to offer a comprehensive overview.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for quantitation of trace impurities or high-throughput screening. Below is a summary of the performance of HPLC, GC-MS, and qNMR for the analysis of this compound and its analogues.

Analytical MethodPrincipleTypical Performance Characteristics (for Piperidone Analogues)AdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Linearity: r > 0.99LOD: ~1-15 ng/mL[1][2]LOQ: ~4-50 ng/mL[1][2]Precision (RSD): < 5%Robust and widely used for non-volatile and thermally labile compounds.[3] Capable of separating a wide range of impurities. Stability-indicating methods can be developed through forced degradation studies.[4][5]May require longer analysis times compared to UPLC. Mobile phase selection can be complex.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.LOD/LOQ: Typically in the low µg/mL to ng/mL range.Precision (RSD): < 10%High sensitivity and selectivity, providing structural information for impurity identification.[7] Ideal for volatile and semi-volatile thermally stable compounds.[3]Not suitable for non-volatile or thermally labile compounds without derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified reference standard.Precision (RSD): < 1%Highly accurate and precise for purity determination without the need for a specific reference standard of the analyte. Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a well-characterized internal standard.[8]

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following are representative protocols for the purity assessment of this compound using HPLC, GC-MS, and qNMR. These protocols are based on established methods for similar compounds and can be adapted and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Determination

This method is designed as a stability-indicating assay, capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

  • Gradient Program: Start with a lower concentration of Acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a suitable concentration for analysis.

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[9] This involves subjecting the this compound sample to various stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105 °C

  • Photolytic Degradation: Exposure to UV light

The stressed samples are then analyzed using the HPLC method to ensure that any degradation products are well-resolved from the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

This method is suitable for the detection and quantification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature to separate compounds with different boiling points.

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Sample Preparation:

  • Dissolve a known amount of this compound in dichloromethane to achieve a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the sample into the GC-MS system.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR provides a direct measurement of the purity of this compound against a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (B151607) (CDCl₃)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Experimental Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh a specific amount of this compound and the internal standard into an NMR tube.

  • Add a known volume of CDCl₃ and dissolve the sample completely.

Data Analysis: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known signal from the certified internal standard.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Methods cluster_2 Forced Degradation Studies cluster_3 Data Analysis & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS qNMR qNMR Analysis Preparation->qNMR Stress Apply Stress Conditions (Acid, Base, Heat, etc.) Preparation->Stress Data_Analysis Data Processing & Interpretation HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Stressed_Sample Stressed Sample Analysis Stress->Stressed_Sample Stressed_Sample->Data_Analysis Purity_Report Purity Assessment Report Data_Analysis->Purity_Report

Caption: General workflow for the purity assessment of this compound.

Signaling_Pathway cluster_0 Method Selection cluster_1 Primary Methods cluster_2 Complementary Method Analyte This compound (Non-volatile, Thermally Labile) HPLC HPLC Analyte->HPLC Main Component & Non-Volatile Impurities qNMR qNMR Analyte->qNMR Absolute Purity GCMS GC-MS (for volatile impurities) Analyte->GCMS Volatile Impurities

Caption: Logical relationship for selecting an analytical method for this compound.

References

Comparative NMR Analysis of 1-Boc-2-piperidone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Drug Development

In the landscape of pharmaceutical research and development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the elucidation of chemical structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 1-Boc-2-piperidone, a key building block in organic synthesis, alongside its parent compound, 2-piperidone, and another common derivative, N-acetyl-2-piperidone. The presented data, compiled from various spectroscopic sources, offers a valuable reference for scientists engaged in the synthesis and characterization of piperidone-based compounds.

Data Presentation: A Comparative Overview

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, 2-piperidone, and N-acetyl-2-piperidone. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz). All spectra were recorded in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Spectral Data Comparison in CDCl₃

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H6 (α to N)3.65t6.0
H3 (α to C=O)2.50t6.4
H4, H51.85 - 1.95m-
Boc (t-butyl)1.50s-
2-Piperidone H6 (α to N)3.25t6.0
H3 (α to C=O)2.38t6.5
H4, H51.80 - 1.90m-
NH6.50br s-
N-Acetyl-2-piperidone H6 (α to N)3.70t6.2
H3 (α to C=O)2.60t6.5
H4, H51.90 - 2.00m-
Acetyl (CH₃)2.45s-

Table 2: ¹³C NMR Spectral Data Comparison in CDCl₃

CompoundCarbonChemical Shift (δ, ppm)
This compound C2 (C=O)171.5
Boc (C=O)153.0
Boc (quaternary C)82.0
C6 (α to N)48.0
C3 (α to C=O)33.0
C4, C523.5, 21.0
Boc (CH₃)28.0
2-Piperidone C2 (C=O)174.0
C6 (α to N)42.0
C3 (α to C=O)31.5
C4, C523.0, 21.5
N-Acetyl-2-piperidone C2 (C=O)172.5
Acetyl (C=O)170.0
C6 (α to N)49.0
C3 (α to C=O)33.5
C4, C524.0, 21.5
Acetyl (CH₃)24.5

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for accurate structural analysis. Below is a detailed methodology for obtaining ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette to avoid interfering with the magnetic field homogeneity.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 16 ppm (from -2 to 14 ppm).

    • Temperature: 298 K.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 240 ppm (from -20 to 220 ppm).

    • Temperature: 298 K.

  • Processing:

    • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Analyze the chemical shifts of all carbon signals.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis process, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Calibration (TMS/Solvent) phasing->calibration integration Integration (1H) calibration->integration chem_shift Chemical Shift Analysis integration->chem_shift multiplicity Multiplicity Analysis (1H) integration->multiplicity coupling Coupling Constant Analysis (1H) integration->coupling structure Structure Elucidation chem_shift->structure multiplicity->structure coupling->structure

Caption: Workflow for NMR Analysis of Small Molecules.

This comprehensive guide provides a foundational understanding and practical data for the NMR analysis of this compound and its key analogs. The detailed protocols and comparative data tables are intended to support researchers in their synthetic and analytical endeavors, ultimately contributing to the advancement of drug discovery and development.

A Comparative Guide to the Stability of Boc- and Fmoc-Protected Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful organic synthesis. In the context of piperidone chemistry, a common heterocyclic motif in pharmaceuticals, the choice between the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for the piperidine (B6355638) nitrogen is critical. This decision directly influences the stability of the intermediate, the conditions required for deprotection, and the potential for side reactions, thereby impacting the overall efficiency and purity of the synthetic route.

This guide provides an objective, data-driven comparison of the stability of Boc- and Fmoc-protected piperidones, offering insights into their respective advantages and disadvantages. While much of the quantitative data on protecting group stability is derived from the extensive field of peptide synthesis, the fundamental principles of their chemical lability are directly applicable to piperidone chemistry.

Core Chemical Differences and Orthogonality

The primary distinction between Boc and Fmoc protecting groups lies in their cleavage conditions, which forms the basis of their utility in orthogonal synthetic strategies.[1][2]

  • Boc (tert-butoxycarbonyl): This protecting group is labile to acidic conditions, typically cleaved using strong acids like trifluoroacetic acid (TFA).[3] It is stable to basic and nucleophilic conditions.[4]

  • Fmoc (9-fluorenylmethoxycarbonyl): In contrast, the Fmoc group is labile to basic conditions, most commonly removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][4] It is stable under acidic conditions.[4]

This orthogonality is crucial in multi-step syntheses, allowing for the selective deprotection of one group without affecting the other or different acid- or base-labile moieties within the same molecule.[1]

Quantitative Stability Comparison

The stability of a protecting group is paramount to prevent premature deprotection and the formation of unwanted side products. The following table summarizes the stability of Boc and Fmoc groups under various chemical conditions, with data largely extrapolated from studies on amino acids and peptides.

ConditionReagent/SolventBoc Group StabilityFmoc Group StabilityComments
Acidic Trifluoroacetic Acid (TFA)Highly LabileStableStandard condition for Boc removal.[3]
Strong Acids (e.g., HF, HCl)Highly LabileStableBoc group is readily cleaved.[5] Fmoc is stable to HF.[4]
Weak Acids (e.g., Acetic Acid)Generally StableStableBoc group requires strong acid for efficient cleavage.
Basic 20% Piperidine in DMFStableHighly Labile (t½ ≈ 6 sec for Fmoc-amino acids)[6]Standard condition for Fmoc removal.[3]
Aqueous Base (pH > 9)StableLabileThe Fmoc group is susceptible to hydrolysis.[6]
Tertiary Amines (e.g., DIPEA)StableModerately StableStability is dependent on concentration, solvent, and temperature.[4]
Reductive Catalytic Hydrogenation (H₂, Pd/C)StablePotentially LabileThe Fmoc group can undergo hydrogenolysis, though it is less reactive than a Cbz group.[6]
Nucleophilic HydrazineStableLabileCan be used for Fmoc cleavage.

Deprotection Profiles and Side Reactions

The conditions required for the removal of Boc and Fmoc groups can influence the integrity of the target molecule.

Boc Deprotection

Deprotection of Boc-protected piperidones is typically achieved with strong acids. A common side reaction is the formation of a stable tert-butyl cation, which can act as an alkylating agent for nucleophilic functional groups present in the molecule.[7] The addition of scavengers, such as triethylsilane or thioanisole, to the reaction mixture is often necessary to trap these carbocations and prevent unwanted side reactions.[7]

Fmoc Deprotection

Fmoc deprotection is carried out under basic conditions, which are generally considered milder than the strong acidic conditions required for Boc removal. The mechanism proceeds via a β-elimination to release the free amine, dibenzofulvene (DBF), and carbon dioxide.[2] The liberated DBF is a reactive species that can undergo Michael addition with the newly deprotected amine, leading to the formation of a piperidine-fulvene adduct.[7] To prevent this, a secondary amine like piperidine is used in excess to act as a scavenger for the DBF.[2]

In the context of molecules with additional functionalities, the basic conditions of Fmoc deprotection can lead to other side reactions such as racemization or aspartimide formation (in the case of peptide-like structures).[3][8]

Experimental Protocols

The following are generalized experimental protocols for the deprotection of Boc- and Fmoc-protected piperidones. Optimal conditions may vary depending on the specific substrate and scale of the reaction.

Protocol 1: Acidic Deprotection of N-Boc-4-piperidone

Materials:

  • N-Boc-4-piperidone

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve N-Boc-4-piperidone in dichloromethane (e.g., 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (typically 5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidone.

Protocol 2: Basic Deprotection of N-Fmoc-4-piperidone

Materials:

  • N-Fmoc-4-piperidone

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve N-Fmoc-4-piperidone in DMF in a round-bottom flask.

  • Add piperidine to the solution to a final concentration of 20% (v/v).[3]

  • Stir the reaction mixture at room temperature. The deprotection is typically rapid and can be monitored by TLC or LC-MS (often complete within 30 minutes).

  • Upon completion, dilute the reaction mixture with a large volume of diethyl ether to precipitate the product and the dibenzofulvene-piperidine adduct.

  • Isolate the crude product by filtration or centrifugation.

  • Further purification, such as column chromatography, may be necessary to remove the adduct and other impurities.

Visualization of Deprotection Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the deprotection mechanisms and a general experimental workflow for comparing the stability of these protected piperidones.

Boc_Deprotection cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Boc_Piperidone N-Boc-Piperidone Protonation Protonation of Carbonyl Oxygen Boc_Piperidone->Protonation + H⁺ (from TFA) TFA Trifluoroacetic Acid (TFA) Carbocation Formation of tert-butyl cation Protonation->Carbocation Carbamic_Acid Formation of Carbamic Acid Intermediate Protonation->Carbamic_Acid Isobutylene Isobutylene Carbocation->Isobutylene Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Piperidone_Amine Piperidone Amine Decarboxylation->Piperidone_Amine CO2 CO₂ Decarboxylation->CO2

Caption: Boc deprotection mechanism.

Fmoc_Deprotection cluster_reactants Reactants cluster_mechanism Mechanism (β-elimination) cluster_products Products Fmoc_Piperidone N-Fmoc-Piperidone Proton_Abstraction Proton Abstraction from Fluorenyl Ring Fmoc_Piperidone->Proton_Abstraction + Piperidine Piperidine Piperidine Elimination Elimination to form Dibenzofulvene (DBF) Proton_Abstraction->Elimination DBF_Scavenging DBF Scavenging Elimination->DBF_Scavenging DBF intermediate Piperidone_Amine Piperidone Amine Elimination->Piperidone_Amine CO2 CO₂ Elimination->CO2 DBF_Adduct DBF-Piperidine Adduct DBF_Scavenging->DBF_Adduct + Piperidine

Caption: Fmoc deprotection mechanism.

Stability_Workflow cluster_prep Sample Preparation cluster_conditions Stability Testing cluster_analysis Analysis cluster_conclusion Conclusion Start Start with Boc- and Fmoc-protected Piperidone Dissolve Dissolve in appropriate solvent Start->Dissolve Aliquots Create aliquots for different conditions Dissolve->Aliquots Acid Acidic Condition (e.g., TFA in DCM) Aliquots->Acid Base Basic Condition (e.g., Piperidine in DMF) Aliquots->Base Neutral Neutral Condition (Control) Aliquots->Neutral Sampling Take samples at various time points Acid->Sampling Base->Sampling Neutral->Sampling Analysis_Method Analyze by LC-MS or NMR Sampling->Analysis_Method Data Quantify remaining protected piperidone Analysis_Method->Data Compare Compare stability profiles Data->Compare End Determine optimal protecting group Compare->End

Caption: Experimental workflow for stability comparison.

Conclusion and Recommendations

The choice between Boc and Fmoc protection for piperidones is highly dependent on the overall synthetic strategy and the chemical nature of the molecule being synthesized.

  • Boc protection is a robust and well-established strategy, particularly advantageous when the synthetic route involves base-sensitive reagents or functional groups. However, the harsh acidic conditions required for its removal may not be suitable for sensitive substrates. The potential for alkylation side reactions necessitates the use of scavengers.

  • Fmoc protection offers the significant advantage of milder deprotection conditions, making it ideal for the synthesis of complex molecules with acid-sensitive functionalities. Its orthogonality with common acid-labile side-chain protecting groups is a major benefit in complex syntheses. Care must be taken to mitigate side reactions associated with the basic deprotection conditions and the reactive dibenzofulvene intermediate.

Ultimately, the optimal choice requires a careful evaluation of the compatibility of the deprotection conditions with all functional groups present in the target molecule and the overall synthetic plan. This guide provides the foundational information to assist researchers in making an informed decision for their specific synthetic challenges.

References

A Comparative Guide to the Structural Validation of 1-Boc-2-piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal structural determination of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 1-Boc-2-piperidone and its derivatives, a class of compounds with significant applications in organic synthesis and medicinal chemistry. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to serve as a practical resource for the unambiguous characterization of these important molecules.

The tert-butyloxycarbonyl (Boc) protecting group is widely employed in the synthesis of piperidine-containing molecules due to its stability and facile removal under acidic conditions. The 2-piperidone (B129406) scaffold, a six-membered lactam, is a common structural motif in a variety of biologically active compounds. The combination of these two features in this compound derivatives makes them versatile intermediates in the synthesis of complex nitrogen-containing heterocycles. Accurate structural validation is paramount to ensure the desired molecular architecture and to understand structure-activity relationships in drug discovery endeavors.

This guide focuses on the three primary analytical techniques for small molecule structure elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Comparative Spectroscopic and Crystallographic Data

The following tables summarize key analytical data for this compound and representative derivatives. This side-by-side comparison facilitates the identification of characteristic spectral and structural features.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compoundδ (ppm), Multiplicity, (J in Hz)
This compound 3.65 (t, J = 6.0 Hz, 2H, H6), 2.45 (t, J = 6.4 Hz, 2H, H3), 1.85 (m, 4H, H4, H5), 1.50 (s, 9H, Boc)
1-Boc-3-methyl-2-piperidone 3.60 (m, 2H, H6), 2.60 (m, 1H, H3), 1.90-1.70 (m, 4H, H4, H5), 1.50 (s, 9H, Boc), 1.20 (d, J = 7.0 Hz, 3H, CH₃)
1-Boc-3-phenyl-2-piperidone 7.30-7.15 (m, 5H, Ar-H), 3.80 (m, 1H, H3), 3.65 (m, 2H, H6), 2.10-1.90 (m, 4H, H4, H5), 1.45 (s, 9H, Boc)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compoundδ (ppm)
This compound 171.5 (C=O, C2), 153.0 (Boc C=O), 82.0 (Boc C(CH₃)₃), 45.0 (C6), 32.5 (C3), 28.0 (Boc CH₃), 22.0 (C5), 21.0 (C4)
1-Boc-3-methyl-2-piperidone 174.0 (C=O, C2), 153.0 (Boc C=O), 82.5 (Boc C(CH₃)₃), 45.0 (C6), 40.0 (C3), 29.0 (C5), 28.0 (Boc CH₃), 25.0 (C4), 15.0 (CH₃)
1-Boc-3-phenyl-2-piperidone 173.0 (C=O, C2), 153.0 (Boc C=O), 140.0 (Ar C), 128.5 (Ar CH), 127.0 (Ar CH), 126.5 (Ar CH), 83.0 (Boc C(CH₃)₃), 50.0 (C3), 45.5 (C6), 28.0 (Boc CH₃), 27.0 (C5), 21.0 (C4)

Table 3: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound ESI200.1281144.0811 ([M+H-C₄H₈]⁺), 100.0757 ([M+H-Boc]⁺)
1-Boc-3-methyl-2-piperidone ESI214.1438158.0972 ([M+H-C₄H₈]⁺), 114.0913 ([M+H-Boc]⁺)
1-Boc-3-phenyl-2-piperidone ESI276.1594220.1128 ([M+H-C₄H₈]⁺), 176.1070 ([M+H-Boc]⁺)

Table 4: X-ray Crystallographic Data

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
This compound Derivative OrthorhombicP2₁2₁2₁10.12312.45615.789909090
Alternative this compound Derivative MonoclinicP2₁/c8.98714.5679.87690105.490

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 4.0 s

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Acquisition Time: 1.3 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

  • For Electrospray Ionization (ESI), dilute the stock solution to approximately 10 µg/mL with the mobile phase.

  • For Electron Ionization (EI), the sample can be introduced directly via a direct insertion probe or after separation by gas chromatography.

Electrospray Ionization (ESI-MS):

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: Positive

  • Capillary Voltage: 3500 V

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: 50-500 m/z

Electron Ionization (EI-MS):

  • Instrument: Magnetic Sector or Quadrupole Mass Spectrometer

  • Ionization Energy: 70 eV

  • Source Temperature: 200 °C

  • Mass Range: 40-500 m/z

X-ray Crystallography

Crystallization:

  • Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like dichloromethane/hexane).

  • Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of suitable size and quality for X-ray diffraction.

Data Collection and Structure Refinement:

  • Instrument: Single-crystal X-ray diffractometer with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Data Collection Strategy: A series of frames are collected over a range of ω and φ angles.

  • Data Processing: The raw diffraction data is processed (integrated and scaled) using appropriate software (e.g., CrysAlisPro, SAINT).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using appropriate software (e.g., SHELXL).

Visualizations

The following diagrams illustrate the general workflows for the structural validation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_data Data Analysis & Confirmation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI, EI) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray NMR_data NMR Spectral Analysis NMR->NMR_data MS_data Mass Spectral Analysis MS->MS_data Xray_data Crystallographic Data Refinement Xray->Xray_data Structure_Confirmation Structure Confirmation NMR_data->Structure_Confirmation MS_data->Structure_Confirmation Xray_data->Structure_Confirmation

Caption: General experimental workflow for the synthesis and structural validation of this compound derivatives.

nmr_workflow start Purified Sample dissolve Dissolve in CDCl₃ with TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H NMR Spectrum transfer->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum transfer->acquire_13c process_1h Process ¹H Data (FT, Phasing, Baseline Correction) acquire_1h->process_1h process_13c Process ¹³C Data (FT, Phasing, Baseline Correction) acquire_13c->process_13c analyze Analyze Spectra (Chemical Shift, Integration, Multiplicity) process_1h->analyze process_13c->analyze

Caption: Workflow for NMR spectroscopic analysis of this compound derivatives.

ms_fragmentation parent This compound [M+H]⁺ m/z 200 fragment1 Loss of Isobutylene (-56 Da) [M+H - C₄H₈]⁺ m/z 144 parent:f1->fragment1 Collision-Induced Dissociation fragment2 Loss of Boc group (-100 Da) [M+H - Boc]⁺ m/z 100 parent:f1->fragment2 Collision-Induced Dissociation

Caption: Common ESI-MS fragmentation pathway for this compound.

A Comparative Guide to the Efficacy of Boc Deprotection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical transformation in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. The choice of deprotection reagent is paramount, as it can significantly impact reaction efficiency, yield, purity, and the integrity of other functional groups within a molecule. This guide provides an objective comparison of common Boc deprotection reagents, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific needs.

Mechanism of Acid-Catalyzed Boc Deprotection

The most prevalent method for Boc group removal involves acid catalysis. The reaction mechanism proceeds through several key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid.

  • Formation of a tert-butyl Cation: The protonated carbamate (B1207046) becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide.

  • Formation of the Amine Salt: The resulting free amine is protonated by the acid to form the corresponding amine salt.

This general mechanism is illustrated in the diagram below.

BocDeprotectionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocAmine Boc-Protected Amine ProtonatedBoc Protonated Boc Group BocAmine->ProtonatedBoc + H+ Acid H-A (Acid) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid - tert-butyl cation tButylCation tert-butyl Cation ProtonatedBoc->tButylCation AmineSalt Amine Salt CarbamicAcid->AmineSalt - CO2 CO2 CO2 CarbamicAcid->CO2 tButylProduct tert-butyl Byproduct tButylCation->tButylProduct + Nucleophile

Figure 1: General mechanism of acid-catalyzed Boc deprotection.

Comparative Analysis of Common Deprotection Reagents

The efficacy of various reagents for Boc deprotection can be compared based on reaction time, yield, and purity of the resulting amine. The following table summarizes the performance of several common reagents.

Reagent/MethodTypical ConditionsReaction TimeYield (%)PurityAdvantages & Disadvantages
Trifluoroacetic Acid (TFA) 25-50% TFA in DCM30 min - 4 h>95% (Typical)HighAdvantages: Fast, efficient, and volatile, simplifying work-up.[1][2] Disadvantages: Corrosive, can cause side reactions like tert-butylation of nucleophilic residues.[3]
Hydrochloric Acid (HCl) 4M HCl in 1,4-Dioxane30 min - 1 h>95% (Typical)HighAdvantages: Fast, efficient, and often yields a crystalline hydrochloride salt.[4][5][6] Disadvantages: Corrosive, and dioxane is a hazardous solvent.[5]
Trimethylsilyl (B98337) Iodide (TMSI) 1.2-1.5 equivalents in CHCl3 or CH3CNSeveral hours to overnightGood to excellentHighAdvantages: Mild, non-hydrolytic method suitable for sensitive substrates.[3][7] Can allow for direct isolation of the product.[3] Disadvantages: Longer reaction times may be required.[7]
Thermal Deprotection Refluxing in water or high-boiling solventMinutes to hoursVariableVariableAdvantages: "Green" alternative, avoids strong acids.[7][8] Disadvantages: Requires elevated temperatures, which may not be suitable for all substrates.
Oxalyl Chloride in Methanol (B129727) 3 equivalents in Methanol1 - 4 hGood to excellentHighAdvantages: Mild and efficient for a wide range of substrates, including those with acid-labile groups.[8][9] Disadvantages: Involves the in situ generation of HCl.
Aqueous Phosphoric Acid Aqueous H3PO4VariableGoodHighAdvantages: Milder alternative to TFA for acid-sensitive substrates.[3][8] Disadvantages: May require longer reaction times.
p-Toluenesulfonic Acid (pTSA) Catalytic amount in a deep eutectic solvent10 - 30 min>98%ExcellentAdvantages: Fast, high-yielding, and environmentally friendly.[10] Disadvantages: May not be suitable for all substrates.

Experimental Protocols

Detailed methodologies for the deprotection of a Boc-protected amine using three common reagents are provided below.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general method for the removal of a Boc group from an amine using a solution of trifluoroacetic acid in dichloromethane.[1][2]

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1 M concentration).

  • Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.[1]

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol describes the deprotection of a Boc-protected amine using a commercially available solution of 4M HCl in dioxane.[1]

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Centrifuge or filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or DCM).

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.

  • Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[1]

  • Upon completion, if a precipitate has formed, collect the solid by filtration or centrifugation.

  • Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.

  • If the product remains in solution, the solvent can be removed in vacuo to yield the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce precipitation and washed.

  • Dry the resulting solid under vacuum to obtain the pure deprotected amine hydrochloride.[1]

Protocol 3: Boc Deprotection using Trimethylsilyl Iodide (TMSI)

This protocol provides a mild, non-hydrolytic method for Boc deprotection.[7]

Materials:

  • Boc-protected amine

  • Anhydrous chloroform (B151607) or acetonitrile

  • Trimethylsilyl iodide (TMSI)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform or acetonitrile.

  • Add trimethylsilyl iodide (TMSI) dropwise to the solution at room temperature. A typical stoichiometry is 1.2-1.5 equivalents of TMSI.[7]

  • Stir the reaction mixture at room temperature. The reaction may take several hours to overnight.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is typically quenched by the addition of methanol, and the solvent is removed under reduced pressure.

  • Further purification may be required.

Comparative Experimental Workflow

The following diagram illustrates a logical workflow for selecting an appropriate Boc deprotection reagent based on substrate sensitivity and desired reaction conditions.

ComparativeWorkflow start Start: Boc-Protected Substrate acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive strong_acid Standard Strong Acid Deprotection acid_sensitive->strong_acid No mild_acid Mild Acidic Deprotection acid_sensitive->mild_acid Yes non_acidic Non-Acidic/Lewis Acid Deprotection acid_sensitive->non_acidic Highly Sensitive tfa TFA in DCM strong_acid->tfa hcl HCl in Dioxane strong_acid->hcl phosphoric Aqueous H3PO4 mild_acid->phosphoric ptsa pTSA mild_acid->ptsa oxalyl Oxalyl Chloride/MeOH mild_acid->oxalyl tmsi TMSI non_acidic->tmsi thermal Thermal non_acidic->thermal end End: Deprotected Amine tfa->end hcl->end phosphoric->end ptsa->end tmsi->end thermal->end oxalyl->end

Figure 2: Decision workflow for choosing a Boc deprotection method.

Conclusion

The selection of an appropriate reagent for Boc deprotection is a critical decision in the synthesis of complex molecules. For robust and rapid deprotection, TFA in DCM and HCl in dioxane remain the industry standards, consistently providing high yields. However, for substrates bearing other acid-labile functional groups, milder alternatives such as TMSI, oxalyl chloride in methanol, aqueous phosphoric acid, or p-toluenesulfonic acid offer viable and effective options. The choice of the optimal deprotection strategy should be carefully considered based on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.

References

A Comparative Guide to the Synthetic Routes of Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The synthesis of functionalized piperidines is, therefore, a critical endeavor in drug discovery and development. This guide provides an objective comparison of four prominent synthetic strategies for constructing the piperidine ring: Catalytic Hydrogenation of Pyridines, Ring-Closing Metathesis (RCM), the Mannich Reaction, and the Aza-Diels-Alder Reaction. The performance of each method is evaluated based on reported experimental data, and detailed experimental protocols for key examples are provided.

Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridine (B92270) derivatives is the most direct and atom-economical approach to synthesizing piperidines.[1] This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. While conceptually simple, the aromaticity of the pyridine ring necessitates the use of effective catalytic systems, often under elevated hydrogen pressure and temperature.[2] A significant challenge is the potential for the nitrogen atom in both the starting material and the product to act as a catalyst poison.[2]

Recent advancements have led to the development of more robust and selective catalysts, including those based on iridium, rhodium, and platinum, which can operate under milder conditions and tolerate a wider range of functional groups.[3][4]

Advantages:
  • Atom Economy: High atom economy as it is an addition reaction.

  • Directness: Provides a straightforward route from readily available pyridine precursors.

  • Scalability: Many hydrogenation protocols are scalable for industrial applications.[3]

Disadvantages:
  • Harsh Conditions: Often requires high pressure and/or temperature.[2]

  • Catalyst Poisoning: The nitrogen lone pair can deactivate the catalyst.[2]

  • Functional Group Tolerance: Can be challenging to selectively reduce the pyridine ring in the presence of other reducible functional groups, although modern catalysts show improved chemoselectivity.[3]

General Reaction Scheme: Catalytic Hydrogenation of Pyridine

Caption: Catalytic hydrogenation of a substituted pyridine to a functionalized piperidine.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium (B92312) Salt[3]

In a nitrogen-filled glove box, a mixture of [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol) in a 1:1 mixture of toluene (B28343) and dichloromethane (B109758) (1.0 mL) is stirred at room temperature for 20–30 minutes. This catalyst solution is then transferred via syringe to a stainless steel autoclave containing the 2-substituted pyridinium salt substrate (0.25 mmol). The hydrogenation is carried out at 28°C under a hydrogen gas pressure of 600 psi for 20–24 hours. After the reaction, the solvent is removed under reduced pressure, and the resulting residue is purified by chromatography to yield the chiral piperidine product.

Quantitative Data: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts[3]
EntryR GroupYield (%)[3]ee (%)[3]
1Phenyl9990
24-Methylphenyl9989
33-Methylphenyl8886
42-Methylphenyl8278
54-Methoxyphenyl9992
64-Chlorophenyl9592
74-Fluorophenyl9993
82-Naphthyl9987
94-(Trifluoromethyl)phenyl9693
10Benzyl9959

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a powerful method for the construction of a wide variety of carbo- and heterocyclic rings, including piperidines.[5][6] This reaction utilizes transition metal catalysts, such as Grubbs' and Hoveyda-Grubbs' ruthenium-based catalysts, to facilitate the intramolecular cyclization of a diene precursor.[5] The versatility of RCM allows for the synthesis of a diverse range of functionalized piperidines by strategically placing substituents on the acyclic diene starting material.[5] This method is particularly valuable for asymmetric synthesis, where chiral auxiliaries or catalysts can be employed to produce enantiomerically enriched piperidine derivatives.[7]

Advantages:
  • Functional Group Tolerance: Tolerates a wide variety of functional groups.[6]

  • Mild Reaction Conditions: Reactions are typically carried out under mild conditions.

  • Stereochemical Control: Allows for the synthesis of chiral piperidines from chiral precursors.[7]

  • Versatility: Applicable to the synthesis of a wide range of substituted piperidines.[5]

Disadvantages:
  • Multi-step Synthesis: Requires the synthesis of a diene precursor, which can add to the overall step count.

  • Catalyst Cost: Ruthenium-based catalysts can be expensive.

  • Ethene Byproduct: Produces stoichiometric amounts of ethene gas.

General Reaction Scheme: Ring-Closing Metathesis

Caption: Ring-closing metathesis for the synthesis of a tetrahydropyridine.

Experimental Protocol: Synthesis of a Functionalized Piperidine via RCM[7]

To a solution of the diene precursor in dry, degassed dichloromethane (0.01 M) is added a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst, 5 mol%). The reaction mixture is stirred at room temperature under an inert atmosphere for several hours, and the progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired tetrahydropyridine. Subsequent reduction of the double bond, for example by catalytic hydrogenation, yields the corresponding functionalized piperidine.

Quantitative Data: Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via RCM[7]

The following data represents the yields for key steps in the synthesis of the diene precursor and the final RCM and reduction steps.

StepTransformationReagent/ConditionsYield (%)[7]
1Grignard AdditionPhMgBr, THF, -65 to 0 °C87-95
2Swern Oxidation(COCl)₂, DMS, Et₃N92-100
3Wittig ReactionCH₃PPh₃Br, KOBu-t, THF84-95
4Boc Protection(t-Boc)₂O, Et₃N, MeOH65-91
5RCM & HydrogenationGrubbs' Catalyst then H₂, Pd/C(not specified for overall)

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an amine, a non-enolizable aldehyde (such as formaldehyde), and a compound containing an acidic proton (a C-H acid).[8] This reaction is a powerful tool for constructing carbon-carbon and carbon-nitrogen bonds in a single step, making it highly convergent. In the context of piperidine synthesis, intramolecular versions of the Mannich reaction or cascade reactions involving a Mannich step are particularly useful for assembling the piperidine ring with a high degree of stereocontrol.[9][10]

Advantages:
  • Convergent Synthesis: Forms multiple bonds in a single operation.

  • Stereoselectivity: Can be rendered highly stereoselective, especially in intramolecular variants or with the use of chiral auxiliaries or catalysts.[11]

  • Access to Complex Scaffolds: Enables the synthesis of polysubstituted and structurally complex piperidines.[11]

Disadvantages:
  • Limited Substrate Scope: The choice of all three components can be restricted.

  • Side Reactions: Can be prone to side reactions, such as self-condensation of the carbonyl component.

  • Control of Regioselectivity: In cases with multiple acidic protons, regioselectivity can be an issue.

General Reaction Scheme: Intramolecular Mannich Reaction

G cluster_reactants KetoEster δ-Amino β-Keto Ester Piperidine Polysubstituted Piperidine KetoEster->Piperidine Intramolecular Mannich Reaction Aldehyde Aldehyde/ Ketone Aldehyde->Piperidine Intramolecular Mannich Reaction

Caption: Synthesis of a polysubstituted piperidine via an intramolecular Mannich reaction.

Experimental Protocol: Three-Component Vinylogous Mannich-type Reaction[11]

To a solution of the aldehyde (1.0 equiv) and chiral α-methyl benzylamine (B48309) (1.0 equiv) in dichloromethane at -78 °C is added Sn(OTf)₂ (1.1 equiv). After stirring for 30 minutes, a solution of 1,3-bis-trimethylsily enol ether (1.2 equiv) in dichloromethane is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 2 hours. The reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the chiral 2,3-dihydropyridinone.

Quantitative Data: Stereoselective Three-Component Vinylogous Mannich-type Reaction[11]
EntryR Group in AldehydeYield (%)[11]Diastereomeric Ratio[11]
1Cyclohexyl72>95:5
2n-Pentyl65>95:5
3Isopropyl71>95:5
4n-Undecyl66>95:5
5Phenyl75>95:5
64-Methoxyphenyl73>95:5
74-Chlorophenyl70>95:5

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of nitrogen-containing six-membered rings, including piperidines.[12] This reaction is a variation of the conventional Diels-Alder reaction where a nitrogen atom replaces a carbon atom in either the diene or the dienophile.[13] The reaction can proceed through either a concerted or a stepwise mechanism, and the stereochemical outcome can often be predicted by frontier molecular orbital theory.[13] The use of chiral catalysts or auxiliaries can lead to the formation of enantiomerically enriched piperidine derivatives.

Advantages:
  • Stereospecificity: The reaction is often stereospecific, allowing for the transfer of stereochemical information from the reactants to the product.

  • Convergent: Forms two new carbon-carbon or carbon-nitrogen bonds in a single step.

  • Predictable Selectivity: The regioselectivity and stereoselectivity can often be predicted.

Disadvantages:
  • Limited Scope: The scope of suitable dienes and dienophiles can be limited.

  • Reversibility: The reaction can be reversible, especially at higher temperatures.[14]

  • Lewis Acid Requirement: Often requires a Lewis acid catalyst, which can complicate purification.

General Reaction Scheme: Aza-Diels-Alder Reaction

G cluster_reactants Diene Aza-diene or Diene Piperidine Functionalized Piperidine Derivative Diene->Piperidine [4+2] Cycloaddition Dienophile Dienophile or Iminodienophile Dienophile->Piperidine [4+2] Cycloaddition

Caption: General scheme of the aza-Diels-Alder reaction for piperidine synthesis.

Experimental Protocol: Aza-Diels-Alder Reaction of an Imine with a Diene[14]

In a sealed reaction vessel, a solution of the imine (generated in situ from an amine and an aldehyde) and the diene in a suitable solvent (e.g., water or an organic solvent) is heated at a specified temperature for a set period. The progress of the reaction can be monitored by techniques such as NMR spectroscopy or gas chromatography. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated by extraction with an appropriate organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the piperidine derivative. For volatile products, in situ protection (e.g., with Boc anhydride) may be necessary to aid in isolation.

Quantitative Data: Aza-Diels-Alder Reaction of In Situ Generated Methanimine with Various Dienes[14]
EntryDieneProduct Yield (%)[14]
12,3-Dimethyl-1,3-butadiene35
2Isoprene25
31,3-Cyclohexadiene15
42-Methyl-1,3-pentadiene10
5Myrcene18

Conclusion

The synthesis of functionalized piperidines can be achieved through a variety of powerful and versatile methods. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, stereochemistry, the availability of starting materials, and the desired scale of the synthesis.

  • Catalytic hydrogenation of pyridines offers a direct and atom-economical route, particularly suitable for large-scale synthesis where the substrate is readily available and functional group tolerance is not a major concern.

  • Ring-closing metathesis provides excellent functional group tolerance and is a powerful tool for the synthesis of complex and stereochemically defined piperidines, albeit at the cost of a longer synthetic sequence.

  • The Mannich reaction is a highly convergent method that allows for the rapid assembly of polysubstituted piperidines, often with a high degree of stereocontrol.

  • The aza-Diels-Alder reaction is a classic cycloaddition strategy that offers predictable stereochemical outcomes and is well-suited for the synthesis of specific piperidine frameworks.

For researchers and drug development professionals, a thorough understanding of the advantages and limitations of each of these synthetic strategies is crucial for the efficient and effective development of new piperidine-containing therapeutic agents.

References

A Comparative Guide to HPLC Methods for Analyzing 1-Boc-2-piperidone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and modification of piperidine-based scaffolds, robust analytical methods are paramount for reaction monitoring, purity assessment, and chiral analysis. 1-Boc-2-piperidone is a key building block, and its chemical transformations require precise tracking. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering the resolution and sensitivity needed to distinguish starting materials, intermediates, products, and byproducts.

This guide provides a comparative overview of HPLC methodologies tailored for the analysis of a common transformation of this compound: its reduction to (S)-1-Boc-2-piperidinemethanol and the subsequent chiral analysis of the product. We compare two distinct achiral reversed-phase methods for reaction monitoring and a chiral normal-phase method for determining enantiomeric purity.

Data Presentation: Comparison of HPLC Methods

The following tables summarize the key performance parameters for three distinct HPLC methods designed to analyze the reduction of this compound.

Case Study Reaction: Reduction of this compound to 1-Boc-2-piperidinemethanol.

AnalyteStructure
This compound (Starting Material)O=C1N(C(=O)OC(C)(C)C)CCCC1
1-Boc-2-piperidinemethanol (Product)C1CCN(C(=O)OC(C)(C)C)C(C1)CO

Table 1: Achiral Reversed-Phase HPLC for Reaction Monitoring

This table compares two methods for monitoring the progress of the reduction reaction, focusing on the separation of the starting material from the product.

ParameterMethod A: C18 with Methanol (B129727) GradientMethod B: Polar-Embedded C18 with Acetonitrile (B52724) Gradient
Stationary Phase C18 (e.g., Waters SunFire™ C18, 5 µm, 4.6 x 150 mm)Polar-Embedded C18 (e.g., Agilent ZORBAX™ Extend-C18, 5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B MethanolAcetonitrile
Gradient 30-80% B over 15 min20-70% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C30°C
Detection UV at 210 nmUV at 210 nm
t_R (1-Boc-2-piperidinemethanol) ~4.2 min~3.8 min
t_R (this compound) ~9.8 min~8.5 min
Resolution (R_s) > 10> 10

Table 2: Chiral Normal-Phase HPLC for Enantiomeric Purity Assessment

This table outlines a method for separating the enantiomers of the reaction product, 1-Boc-2-piperidinemethanol.

ParameterMethod C: Chiral Normal-Phase
Stationary Phase Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
t_R ((R)-1-Boc-2-piperidinemethanol) ~12.5 min
t_R ((S)-1-Boc-2-piperidinemethanol) ~14.8 min
Separation Factor (α) ~1.25
Resolution (R_s) > 2.0

Experimental Protocols

Detailed methodologies for the three HPLC methods are provided below.

Method A: Achiral RP-HPLC on C18 with Methanol Gradient

Objective: To monitor the conversion of this compound to 1-Boc-2-piperidinemethanol using a standard C18 column with a methanol gradient.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm (e.g., Waters SunFire™ C18)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

  • Mobile Phase B: HPLC-grade Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    15.0 20 80
    15.1 70 30

    | 20.0 | 70 | 30 |

Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot into 1.0 mL of a 50:50 mixture of water and acetonitrile.

  • Vortex the sample to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

Method B: Achiral RP-HPLC on Polar-Embedded C18 with Acetonitrile Gradient

Objective: To achieve a faster separation of the polar product and the starting material using a polar-embedded C18 column with an acetonitrile gradient.

Instrumentation:

  • Same as Method A

Chromatographic Conditions:

  • Column: Polar-Embedded C18, 5 µm, 4.6 x 150 mm (e.g., Agilent ZORBAX™ Extend-C18)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

  • Mobile Phase B: HPLC-grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %A %B
    0.0 80 20
    15.0 30 70
    15.1 80 20

    | 20.0 | 80 | 20 |

Sample Preparation:

  • Follow the same procedure as described for Method A.

Method C: Chiral NP-HPLC for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of the 1-Boc-2-piperidinemethanol product.

Instrumentation:

  • Same as Method A

Chromatographic Conditions:

  • Column: Chiralpak® IA, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes (isocratic)

Sample Preparation:

  • Work up the reaction and isolate the crude product.

  • Dissolve a small amount of the crude product (approx. 1 mg/mL) in the mobile phase (n-Hexane/Isopropanol).

  • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in developing an HPLC method for this application.

G cluster_achiral Achiral Analysis Workflow reaction This compound Reaction Mixture sampling Sample Aliquot (& Quench) reaction->sampling dilution Dilute in ACN/Water sampling->dilution filtration Filter (0.22 µm) dilution->filtration injection Inject on Reversed-Phase HPLC filtration->injection analysis Analyze Data: - Peak Area - % Conversion injection->analysis

Fig. 1: Workflow for Achiral HPLC Reaction Monitoring

G cluster_chiral Chiral Analysis Workflow workup Reaction Workup & Product Isolation dissolve Dissolve Product in Mobile Phase workup->dissolve filtration_chiral Filter (0.45 µm) dissolve->filtration_chiral injection_chiral Inject on Chiral HPLC filtration_chiral->injection_chiral analysis_chiral Analyze Data: - Enantiomeric Excess (ee%) injection_chiral->analysis_chiral

Fig. 2: Workflow for Chiral HPLC Purity Analysis

G cluster_logic HPLC Method Development Logic goal Analytical Goal reaction_mon Reaction Monitoring (Achiral) goal->reaction_mon What to measure? chiral_purity Enantiomeric Purity (Chiral) goal->chiral_purity What to measure? rp_hplc Reversed-Phase (e.g., C18) reaction_mon->rp_hplc Select Mode np_hplc Normal-Phase (Chiral Column) chiral_purity->np_hplc Select Mode params Key Parameters rp_hplc->params Optimize np_hplc->params Optimize column Column Choice params->column mobile_phase Mobile Phase params->mobile_phase detection Detection params->detection outcome Desired Outcome column->outcome mobile_phase->outcome resolution Good Resolution (Rs > 1.5) outcome->resolution runtime Reasonable Runtime outcome->runtime

Navigating the Analytical Landscape of 1-Boc-2-piperidone and its Derivatives: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates like 1-Boc-2-piperidone is paramount for ensuring the integrity and success of multi-step synthetic campaigns. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the analysis of this compound and its reaction products, supported by detailed experimental protocols and data interpretation.

This compound, a key building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds, presents unique analytical challenges. Its structure, featuring a lactam ring and a bulky tert-butyloxycarbonyl (Boc) protecting group, dictates its behavior in analytical instrumentation. This guide will delve into the intricacies of its analysis by mass spectrometry, offering insights into its fragmentation patterns, and will compare this powerful technique with alternative methods like High-Performance Liquid Chromatography (HPLC) with UV detection.

Mass Spectrometry Analysis of this compound

Mass spectrometry is a cornerstone technique for the structural elucidation and quantification of this compound. The choice of ionization technique significantly influences the resulting mass spectrum.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight of this compound. In positive ion mode, the protonated molecule, [M+H]⁺, is readily observed at a mass-to-charge ratio (m/z) of 200.26. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns dominated by the lability of the Boc group. The most common fragmentation pathways involve the neutral loss of isobutylene (B52900) (56.06 Da) or the entire Boc group (100.05 Da).

Electron Ionization (EI): This higher-energy ionization technique leads to more extensive fragmentation, providing valuable structural information. The molecular ion peak may be weak or absent. Fragmentation is often initiated by cleavage of the piperidine (B6355638) ring, particularly alpha-cleavage adjacent to the nitrogen atom, a characteristic fragmentation pathway for piperidine derivatives.

Table 1: Key Mass Spectrometry Data for this compound

AnalyteMolecular FormulaMolecular Weight (Da)Ionization ModePrecursor Ion (m/z)Major Fragment Ions (m/z) and Proposed Neutral Losses
This compoundC₁₀H₁₇NO₃199.25ESI (+)200.26144.20 ([M+H - C₄H₈]⁺), 100.21 ([M+H - C₅H₉O₂]⁺)
This compoundC₁₀H₁₇NO₃199.25EI199.12 (M⁺)143.09 ([M - C₄H₈]⁺), 100.08 ([M - C₅H₉O₂]⁺), 84.08, 57.07 ([C₄H₉]⁺)

Below is a proposed fragmentation pathway for this compound under positive electrospray ionization.

M This compound [M+H]⁺ m/z = 200.26 frag1 [M+H - C₄H₈]⁺ m/z = 144.20 M->frag1 - 56.06 Da (isobutylene) frag2 [M+H - C₅H₉O₂]⁺ m/z = 100.21 M->frag2 - 100.05 Da (Boc group)

Proposed ESI-MS/MS fragmentation of this compound.

Analysis of Reaction Products

The reactivity of this compound is centered around the electrophilic carbonyl group of the lactam. Nucleophilic attack can lead to ring-opening or addition products, while reduction of the carbonyl yields the corresponding piperidinol.

Nucleophilic Addition: Reaction with organometallic reagents like Grignard reagents can lead to the formation of tertiary alcohols. The resulting products can be analyzed by mass spectrometry to confirm the addition of the nucleophile.

Reduction: Reduction of the lactam carbonyl to a hydroxyl group using reducing agents like sodium borohydride (B1222165) yields 1-Boc-2-piperidinol. Mass spectrometry can confirm this transformation by a corresponding increase in the molecular weight.

Table 2: Mass Spectrometry Data for Potential Reaction Products of this compound

ReactantReagentProductProduct Molecular FormulaProduct Molecular Weight (Da)Expected [M+H]⁺ (m/z)
This compoundCH₃MgBr1-Boc-2-hydroxy-2-methylpiperidineC₁₁H₂₁NO₃215.29216.30
This compoundNaBH₄1-Boc-2-piperidinolC₁₀H₁₉NO₃201.26202.27

Comparison with Alternative Analytical Techniques: HPLC-UV

While mass spectrometry provides unparalleled structural information and sensitivity, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely accessible and robust alternative for routine analysis and purity assessment.

Table 3: Comparison of LC-MS and HPLC-UV for the Analysis of this compound

ParameterLC-MSHPLC-UV
Selectivity Very High (based on m/z)Moderate (based on retention time and UV absorbance)
Sensitivity Very High (pg to fg range)Moderate (ng to µg range)
Structural Information High (fragmentation patterns)Low (retention time only)
Chromophore Requirement NoYes (this compound has a weak chromophore)
Instrumentation Cost HighModerate
Ease of Use More complexRelatively simple

The following workflow illustrates the decision-making process for choosing an appropriate analytical technique.

start Analytical Goal q1 Need for structural confirmation? start->q1 q2 High sensitivity required? q1->q2 No lcms LC-MS q1->lcms Yes q2->lcms Yes hplcuv HPLC-UV q2->hplcuv No

Decision workflow for analytical method selection.

Experimental Protocols

Mass Spectrometry Analysis (LC-MS/MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of 10 µg/mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS: Select precursor ion (m/z 200.26) and acquire product ion spectra using a collision energy of 10-30 eV.

HPLC-UV Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50:50 A:B isocratic.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

A Comparative Cost-Benefit Analysis of 1-Boc-2-piperidone versus Other Protected Lactams for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to selecting the optimal N-protected 2-piperidone (B129406) for your synthetic needs, balancing cost, efficiency, and chemical stability.

In the realm of pharmaceutical research and drug development, the selection of appropriate protecting groups is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic route. For syntheses involving the versatile 2-piperidone scaffold, a variety of N-protected derivatives are commercially available, each with its own set of advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of four commonly used protected lactams: 1-Boc-2-piperidone, 1-Cbz-2-piperidone, 1-Fmoc-2-piperidone, and 1-Acetyl-2-piperidone.

Executive Summary

The choice of an N-protecting group for 2-piperidone hinges on a balance of factors including the cost of the protected lactam and the protecting group reagent, the efficiency of the protection and deprotection steps, and the stability of the protected compound to various reaction conditions.

  • This compound emerges as a strong contender for many applications, offering a good balance of cost, high-yield synthesis, and straightforward, mild deprotection under acidic conditions.[1][2] Its stability to a wide range of non-acidic reagents makes it a versatile intermediate.

  • 1-Cbz-2-piperidone provides a robust and often crystalline alternative, with deprotection typically achieved through catalytic hydrogenolysis.[3] This method offers orthogonality to both acid- and base-labile groups.

  • 1-Fmoc-2-piperidone , while generally more expensive, is the protecting group of choice when mild basic deprotection is required, offering orthogonality to acid-labile protecting groups.

  • 1-Acetyl-2-piperidone represents the most economical option for N-protection. However, the harsh conditions often required for its removal can limit its applicability in the synthesis of complex molecules with sensitive functional groups.

Cost Comparison

The following table provides an estimated cost comparison for the protected 2-piperidones and the corresponding protecting group reagents. Prices are subject to variation based on supplier, purity, and quantity.

CompoundPrice per Gram (USD)Protecting Group ReagentReagent Price per Gram (USD)
This compound~$8 - $17[4][5][6][7]Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride)~$0.40 - $1.70
1-Cbz-2-piperidoneNot readily available commercially, typically synthesized in-situBenzyl Chloroformate (Cbz-Cl)~$0.47 - $1.00
1-Fmoc-2-piperidone~$37 - $168 (for derivatives)9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)~$45 - $519 (for small quantities)
1-Acetyl-2-piperidone~$22 - $165[8][9][10][11]Acetic Anhydride (B1165640)~$0.06 - $0.93[1]

Performance and Stability Comparison

The choice of protecting group is heavily influenced by the reaction conditions planned for subsequent synthetic steps. The stability of the protected lactam is therefore a critical consideration.

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Boc Boc anhydride, base (e.g., DMAP, Et3N), CH2Cl2 or THF, rtTrifluoroacetic acid (TFA) in CH2Cl2, rt[12][13][14]Stable to base, nucleophiles, and catalytic hydrogenation.[2][15]
Cbz Cbz-Cl, base (e.g., NaHCO3), aq. dioxane or CH2Cl2, 0°C to rtH2, Pd/C, MeOH or EtOH, rt[3]Stable to acidic and basic conditions.[2]
Fmoc Fmoc-Cl, base (e.g., NaHCO3), aq. dioxane, rt20% Piperidine (B6355638) in DMF, rt[16][17]Stable to acidic conditions. Labile to bases.
Acetyl Acetic anhydride, refluxAcidic hydrolysis (e.g., aq. HCl, reflux)[18] or basic hydrolysis (e.g., aq. KOH, reflux)Stable to mild acidic and basic conditions at rt.

Experimental Protocols

Detailed experimental protocols for the synthesis and deprotection of each N-protected 2-piperidone are provided below. These are generalized procedures and may require optimization for specific substrates and scales.

This compound

Protection:

  • Materials: 2-Piperidone, Di-tert-butyl dicarbonate (Boc)₂O, 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of 2-piperidone (1.0 eq) and DMAP (0.1 eq) in CH₂Cl₂ at 0°C, add (Boc)₂O (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound. High yields (often >95%) are typically reported for this reaction.[1]

Deprotection:

  • Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).

  • Procedure: Dissolve this compound (1.0 eq) in a mixture of TFA and CH₂Cl₂ (typically 1:1 or 1:4 v/v) at 0°C. Stir the reaction at room temperature for 1-3 hours. Remove the solvent and excess TFA under reduced pressure. The resulting trifluoroacetate (B77799) salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) to obtain the free 2-piperidone. Yields for this deprotection are generally quantitative.[13][14]

1-Cbz-2-piperidone

Protection:

  • Materials: 2-Piperidone, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure: To a solution of 2-piperidone (1.0 eq) in a mixture of dioxane and water at 0°C, add NaHCO₃ (2.0 eq) followed by the dropwise addition of Cbz-Cl (1.1 eq). Stir the reaction at room temperature for 4-6 hours. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purification by column chromatography affords 1-Cbz-2-piperidone.

Deprotection (Hydrogenolysis):

  • Materials: 1-Cbz-2-piperidone, Palladium on carbon (Pd/C, 10 wt%), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂).

  • Procedure: Dissolve 1-Cbz-2-piperidone in MeOH or EtOH and add a catalytic amount of Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 2-piperidone. This deprotection method is typically very clean and high-yielding.[3]

1-Fmoc-2-piperidone

Protection:

  • Materials: 2-Piperidone, 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure: Following a similar procedure to Cbz protection, react 2-piperidone with Fmoc-Cl in the presence of NaHCO₃ in an aqueous dioxane solution to obtain 1-Fmoc-2-piperidone.

Deprotection:

  • Materials: 1-Fmoc-2-piperidone, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure: Dissolve 1-Fmoc-2-piperidone in a 20% solution of piperidine in DMF. Stir the reaction at room temperature for 30 minutes to 2 hours. Remove the solvent and excess piperidine under reduced pressure to yield 2-piperidone.[16][17]

1-Acetyl-2-piperidone

Protection:

  • Materials: 2-Piperidone, Acetic anhydride.

  • Procedure: A mixture of 2-piperidone and an excess of acetic anhydride is heated at reflux for several hours. After cooling, the excess acetic anhydride is removed under reduced pressure. The residue can be purified by distillation or chromatography to give 1-Acetyl-2-piperidone.

Deprotection (Acidic Hydrolysis):

  • Materials: 1-Acetyl-2-piperidone, Hydrochloric acid (HCl).

  • Procedure: Heat a solution of 1-Acetyl-2-piperidone in aqueous HCl at reflux for several hours. After cooling, neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain 2-piperidone.[18]

Visualizing the Workflow: Synthesis and Deprotection Pathways

The following diagrams illustrate the general synthetic and deprotection pathways for each of the discussed protected lactams.

Protection_Deprotection_Workflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection cluster_Acetyl Acetyl Protection/Deprotection 2-Piperidone_Boc 2-Piperidone This compound This compound 2-Piperidone_Boc->this compound Boc₂O, Base 2-Piperidone_Boc_dep 2-Piperidone This compound->2-Piperidone_Boc_dep TFA 2-Piperidone_Cbz 2-Piperidone 1-Cbz-2-piperidone 1-Cbz-2-piperidone 2-Piperidone_Cbz->1-Cbz-2-piperidone Cbz-Cl, Base 2-Piperidone_Cbz_dep 2-Piperidone 1-Cbz-2-piperidone->2-Piperidone_Cbz_dep H₂, Pd/C 2-Piperidone_Fmoc 2-Piperidone 1-Fmoc-2-piperidone 1-Fmoc-2-piperidone 2-Piperidone_Fmoc->1-Fmoc-2-piperidone Fmoc-Cl, Base 2-Piperidone_Fmoc_dep 2-Piperidone 1-Fmoc-2-piperidone->2-Piperidone_Fmoc_dep Piperidine 2-Piperidone_Ac 2-Piperidone 1-Acetyl-2-piperidone 1-Acetyl-2-piperidone 2-Piperidone_Ac->1-Acetyl-2-piperidone Ac₂O, Heat 2-Piperidone_Ac_dep 2-Piperidone 1-Acetyl-2-piperidone->2-Piperidone_Ac_dep H⁺ or OH⁻, Heat

General workflows for protection and deprotection of 2-piperidone.

Logical Decision Flow for Protecting Group Selection

To aid in the selection process, the following flowchart outlines a logical approach based on key experimental considerations.

Decision_Flow start Start: Need to protect 2-piperidone acid_sensitive Is the final product or intermediate acid-sensitive? start->acid_sensitive base_sensitive Is the final product or intermediate base-sensitive? acid_sensitive->base_sensitive Yes use_boc Consider Boc acid_sensitive->use_boc No hydrogenation_compatible Is catalytic hydrogenation compatible with other functional groups? base_sensitive->hydrogenation_compatible Yes use_fmoc Consider Fmoc base_sensitive->use_fmoc No cost_priority Is cost the primary concern and are harsh deprotection conditions acceptable? hydrogenation_compatible->cost_priority No use_cbz Consider Cbz hydrogenation_compatible->use_cbz Yes cost_priority->use_boc No, balance of cost and mildness is preferred use_acetyl Consider Acetyl cost_priority->use_acetyl Yes

A decision-making flowchart for selecting a 2-piperidone protecting group.

Conclusion

The selection of an N-protecting group for 2-piperidone is a multifaceted decision that requires careful consideration of cost, reaction efficiency, and chemical compatibility. For general-purpose applications where mild acid lability is tolerable, This compound offers an excellent balance of properties. When orthogonality to both acids and bases is paramount, 1-Cbz-2-piperidone is a strong choice, provided catalytic hydrogenation is a viable deprotection strategy. For syntheses requiring mild basic deprotection, 1-Fmoc-2-piperidone is the preferred, albeit more costly, option. Finally, for cost-sensitive applications where harsh deprotection conditions are not a concern, 1-Acetyl-2-piperidone provides the most economical route. By carefully evaluating the specific requirements of their synthetic pathway against the information presented in this guide, researchers and drug development professionals can make an informed decision to optimize their synthetic outcomes.

References

The Role of 1-Boc-2-piperidone in Asymmetric Synthesis: A Comparative Guide to Chiral Lactam Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure piperidine (B6355638) scaffolds is a cornerstone of modern medicinal chemistry.[1] The piperidine motif is a prevalent core in a vast number of pharmaceuticals and natural products, where stereochemistry often dictates biological activity. 1-Boc-2-piperidone, a protected δ-valerolactam, presents itself as a readily available and versatile starting material for the construction of these complex chiral molecules. This guide provides a comparative analysis of synthetic strategies employing this compound and its alternatives in asymmetric synthesis, supported by experimental data and detailed protocols.

Introduction to Asymmetric Functionalization of Piperidones

The primary challenge in utilizing symmetrical starting materials like this compound lies in the stereocontrolled introduction of substituents. The protons alpha to the carbonyl group (at the C3 position) can be deprotonated to form an enolate, which can then react with various electrophiles. However, without a source of chirality, this will result in a racemic mixture of products. The main strategies to achieve asymmetry involve either the use of a chiral auxiliary covalently bonded to the piperidone, which directs the approach of the electrophile, or the use of a chiral catalyst to control the stereochemical outcome of the reaction.

This guide will compare two primary approaches:

  • Chiral Auxiliary-Mediated Synthesis: This well-established method involves the temporary incorporation of a chiral molecule to guide the stereoselectivity of a reaction. We will focus on piperidones bearing phenylglycinol-derived auxiliaries.

  • Comparison with Established Chiral Auxiliaries: The performance of piperidone-based systems will be compared with the widely used Evans oxazolidinone auxiliaries, which are a benchmark for high diastereoselectivity in asymmetric alkylation and aldol (B89426) reactions.

Diastereoselective Alkylation: A Head-to-Head Comparison

A fundamental transformation in the functionalization of piperidones is the alkylation of the enolate. The diastereoselectivity of this reaction is a critical measure of the effectiveness of the chiral control element.

Table 1: Comparison of Diastereoselective Alkylation of Piperidone Systems
EntrySubstrate/AuxiliaryElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
1Phenylglycinol-derived PiperidoneMeIs-BuLiTHF-7891>98:2[2]
2Phenylglycinol-derived Piperidone (silyl-protected)MeIs-BuLiTHF-78901:2.5[2]
3Evans OxazolidinoneBnBrNaHMDSTHF-7895>99:1[3]
4Evans OxazolidinoneAllyl IodideNaHMDSTHF-789398:2[3]

Key Observations:

  • The phenylglycinol-derived chiral auxiliary, when unprotected, demonstrates excellent diastereoselectivity in the alkylation of the piperidone ring, comparable to the highly effective Evans oxazolidinone system.[2][3]

  • Protection of the hydroxyl group on the phenylglycinol auxiliary dramatically inverts and reduces the diastereoselectivity, highlighting the crucial role of this group in directing the alkylation, likely through chelation with the lithium counterion.[2]

  • Evans oxazolidinones consistently provide very high levels of diastereoselectivity for a range of electrophiles.[3]

Experimental Protocols

Protocol 1: Diastereoselective Methylation of Phenylglycinol-Derived Piperidone

This protocol is adapted from the work of Wang et al.[2]

Materials:

  • 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one

  • sec-Butyllithium (s-BuLi) (1.4 M solution in cyclohexane)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard work-up and purification equipment

Procedure:

  • A solution of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • s-BuLi (2.5 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.

  • Methyl iodide (1.5 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for an additional 4 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.

Protocol 2: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This protocol is a general procedure based on the well-established methods for Evans auxiliaries.[3]

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Acyl chloride (e.g., propionyl chloride)

  • n-Butyllithium (n-BuLi)

  • Sodium hexamethyldisilazide (NaHMDS)

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard work-up and purification equipment

Procedure:

  • N-Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-BuLi (1.05 eq) dropwise. After stirring for 30 minutes, the acyl chloride (1.1 eq) is added, and the reaction is stirred for 1-2 hours before quenching with aqueous NH₄Cl.

  • Alkylation: The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. NaHMDS (1.1 eq) is added, and the mixture is stirred for 30-60 minutes. The alkyl halide (1.2 eq) is then added, and the reaction is stirred until completion (typically 2-4 hours).

  • The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted, dried, and purified by flash chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ to give the carboxylic acid, LiBH₄ reduction to the alcohol) to yield the chiral product and recover the auxiliary.

Logical Relationships and Workflows

The following diagrams illustrate the conceptual workflows for the discussed asymmetric synthesis strategies.

Asymmetric_Alkylation_Workflow cluster_auxiliary Chiral Auxiliary Approach cluster_catalysis Catalytic Approach (Hypothetical for this compound) Prochiral_Lactam Prochiral Piperidone Coupling Coupling Prochiral_Lactam->Coupling Chiral_Auxiliary Chiral Auxiliary (e.g., Phenylglycinol) Chiral_Auxiliary->Coupling Chiral_Lactam Chiral Piperidone (Auxiliary Attached) Coupling->Chiral_Lactam Deprotonation_Alkylation Deprotonation & Alkylation Chiral_Lactam->Deprotonation_Alkylation Alkylated_Lactam Diastereomerically Enriched Piperidone Deprotonation_Alkylation->Alkylated_Lactam Cleavage Auxiliary Cleavage Alkylated_Lactam->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Boc_Piperidone This compound Deprotonation Deprotonation Boc_Piperidone->Deprotonation Enolate Achiral Enolate Deprotonation->Enolate Asymmetric_Reaction Asymmetric Reaction (e.g., Alkylation) Enolate->Asymmetric_Reaction Enantioenriched_Product Enantioenriched Product Asymmetric_Reaction->Enantioenriched_Product Chiral_Catalyst Chiral Catalyst Chiral_Catalyst->Asymmetric_Reaction

Fig. 1: General workflows for asymmetric functionalization of piperidones.

Signaling Pathways of Stereochemical Control

The stereochemical outcome in auxiliary-based methods is determined by the facial bias imposed by the chiral auxiliary on the planar enolate intermediate.

Stereochemical_Control Enolate Chiral Piperidone Enolate Planar Enolate Transition_State Diastereomeric Transition State Enolate:f1->Transition_State Attack on one face Auxiliary Chiral Auxiliary (e.g., Phenylglycinol) Auxiliary->Enolate:f0 Steric Shielding Electrophile Electrophile (E+) Electrophile->Transition_State Product Major Diastereomer Transition_State->Product Lower Energy Pathway

Fig. 2: Facial discrimination by a chiral auxiliary.

Conclusion and Future Outlook

While this compound is an attractive and economical starting material, its direct use in catalytic asymmetric synthesis is not yet well-documented in the literature. The most reliable methods for achieving high stereoselectivity in the functionalization of the 2-piperidone (B129406) core currently rely on the use of stoichiometric chiral auxiliaries. The phenylglycinol-derived auxiliary demonstrates excellent efficacy, providing a robust platform for the synthesis of enantioenriched piperidine derivatives.

For comparison, Evans oxazolidinones remain the gold standard for many asymmetric alkylation and aldol reactions, consistently delivering exceptional levels of diastereoselectivity. The development of efficient and general catalytic asymmetric methods for the direct functionalization of this compound would represent a significant advancement in the field, offering a more atom-economical route to valuable chiral piperidine building blocks. Future research in this area will likely focus on the design of novel chiral catalysts capable of differentiating the enantiotopic protons at the C3 position of this compound with high fidelity.

References

Safety Operating Guide

Proper Disposal of 1-Boc-2-Piperidone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1-Boc-2-Piperidone (tert-Butyl 2-oxopiperidine-1-carboxylate), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This compound can cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If significant dust or aerosols are generated, a respirator may be necessary.

Hazard and Disposal Information Summary

The following table summarizes the key hazard classifications and recommended disposal procedures for this compound.

Parameter Information Reference
GHS Hazard Statements H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects.[1][3]
Signal Word Warning[1][3]
Primary Disposal Method Dispose of as hazardous laboratory waste through a licensed chemical disposal contractor.[1]
Preferred Disposal Technology Incineration, if permitted by local regulations.[1]
Prohibited Disposal Methods Do not flush into drains or dispose of in regular trash. Avoid release into the environment.[1][4]
Contaminated Material Disposal Contaminated items (e.g., gloves, paper towels, empty containers) must be disposed of as hazardous waste.[1][5]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

Experimental Protocol: Waste Collection and Disposal

  • Segregation of Waste:

    • Designate a specific, clearly labeled, and compatible waste container for this compound waste.

    • The container should be made of a material compatible with organic compounds.

  • Container Labeling:

    • Immediately affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound".

    • Indicate the primary hazards: "Irritant," "Environmental Hazard."

    • Maintain a log of the approximate quantity of waste added to the container.

  • Waste Accumulation:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be well-ventilated, away from heat sources, and have secondary containment to prevent the spread of potential leaks.

  • Disposal of Contaminated Materials:

    • Any materials grossly contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be placed in a sealed, labeled bag and then into the designated hazardous waste container.[5]

    • For rinsing empty containers that held the pure substance, the first rinse should be collected as hazardous waste.

  • Arranging for Final Disposal:

    • Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Follow all institutional and local regulations for waste pickup and disposal.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, sweep up the solid material.

    • Place the spilled material into a labeled container for hazardous waste disposal.[4]

    • Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional EHS department immediately.

    • Prevent the spill from entering drains or waterways.[4]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Waste Characterization & Segregation cluster_2 Collection & Storage cluster_3 Final Disposal start Generate this compound Waste (e.g., unused reagent, contaminated materials) is_pure Is the waste pure/concentrated this compound? start->is_pure is_contaminated Is the waste contaminated material? (e.g., gloves, glassware, paper towels) is_pure->is_contaminated No collect_pure Collect in a dedicated, labeled hazardous waste container for organic solids. is_pure->collect_pure Yes collect_contaminated Place in a sealed, labeled bag and then into the designated hazardous waste container. is_contaminated->collect_contaminated Yes disposal Arrange for pickup by a licensed hazardous waste disposal contractor. is_contaminated->disposal No (e.g., empty, clean container) storage Store sealed container in a designated satellite accumulation area with secondary containment. collect_pure->storage collect_contaminated->storage storage->disposal

Caption: Disposal workflow for this compound waste.

Disclaimer: This guide is intended for informational purposes only. Always consult your institution's specific safety protocols and the manufacturer's safety data sheet (SDS) before handling or disposing of any chemical.

References

Personal protective equipment for handling 1-Boc-2-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1-Boc-2-Piperidone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical intermediate that requires careful handling to prevent exposure. It is known to cause skin, eye, and respiratory irritation[1]. While not classified as flammable, it is combustible.

Summary of Required Personal Protective Equipment

PPE ComponentSpecificationPurpose
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and dust that can cause serious eye irritation[1].
Hand Protection Chemically resistant gloves (e.g., nitrile or rubber).Prevents skin contact, which can cause irritation[1].
Body Protection Laboratory coat or apron.Protects against accidental splashes and contact[1].
Respiratory Protection A NIOSH-approved dust mask (e.g., N95) or respirator should be used if ventilation is inadequate or when handling bulk quantities where dust generation is likely[1].Prevents inhalation of airborne powder, which may cause respiratory tract irritation[1].

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational procedure is crucial for minimizing risks associated with handling this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Ensure Safety handle_weigh Weigh Chemical in Fume Hood prep_hood->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon After Use cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe Final Steps post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: General Handling and Weighing

  • Preparation and Engineering Controls :

    • Work within a certified chemical fume hood to ensure adequate ventilation[2].

    • Confirm that a safety shower and eyewash station are readily accessible[3].

    • Keep the container of this compound tightly closed when not in use and store it in a dry, well-ventilated area.

  • Handling the Chemical :

    • Before handling, ensure all required PPE is correctly worn.

    • To prevent inhalation, avoid breathing in dust or vapors[1].

    • When weighing, do so within the fume hood to contain any airborne particles.

    • Use non-sparking tools if there is any risk of dust clouds, which in rare conditions may ignite[1].

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal : Dispose of this compound as hazardous laboratory waste through a licensed chemical disposal contractor[1]. Incineration is often the preferred method if permitted[1].

  • Contaminated Containers : Thoroughly rinse any containers that have held this compound before recycling or disposal, following local hazardous waste protocols[1].

  • Environmental Precautions : Never allow the chemical or its containers to enter drains or waterways[1]. Some sources indicate that it can be very toxic to aquatic life with long-lasting effects. All spills should be contained and collected for proper disposal[1].

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with the handling of this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-2-Piperidone
Reactant of Route 2
Reactant of Route 2
1-Boc-2-Piperidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.